molecular formula C23H20N2O B1600629 (1-Trityl-1H-pyrazol-4-yl)methanol CAS No. 88529-69-5

(1-Trityl-1H-pyrazol-4-yl)methanol

Cat. No.: B1600629
CAS No.: 88529-69-5
M. Wt: 340.4 g/mol
InChI Key: ALKSWZHEZLKIDO-UHFFFAOYSA-N
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Description

(1-Trityl-1H-pyrazol-4-yl)methanol is a useful research compound. Its molecular formula is C23H20N2O and its molecular weight is 340.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1-Trityl-1H-pyrazol-4-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-Trityl-1H-pyrazol-4-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1-tritylpyrazol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O/c26-18-19-16-24-25(17-19)23(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-17,26H,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALKSWZHEZLKIDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(C=N4)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90443568
Record name 1-trityl-4-hydroxymethylpyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90443568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88529-69-5
Record name 1-trityl-4-hydroxymethylpyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90443568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis of (1-Trityl-1H-pyrazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis of (1-Trityl-1H-pyrazol-4-yl)methanol , a critical intermediate in the development of kinase inhibitors (e.g., JAK/STAT pathway modulators). The protocol prioritizes the "Protection-First" strategy, ensuring regiochemical stability and solubility throughout the reduction process.

Executive Summary & Retrosynthetic Analysis

The target molecule, (1-Trityl-1H-pyrazol-4-yl)methanol , consists of a pyrazole core substituted at the C4 position with a hydroxymethyl group and protected at the N1 position with a triphenylmethyl (trityl) group.

Why this pathway? Direct reduction of unprotected pyrazole esters is often plagued by poor solubility in ethereal solvents (THF/Et₂O) required for hydride reductions. Furthermore, the acidic proton on the unprotected pyrazole nitrogen (pKa ~14) can quench hydride reagents, necessitating excess reductant and complicating workup.

  • Strategy: We utilize a Protection-Reduction sequence.

  • Step 1:

    
    -Tritylation of ethyl 4-pyrazolecarboxylate to lock the tautomer and increase lipophilicity.
    
  • Step 2: Hydride reduction of the ester to the primary alcohol.

Retrosynthetic Logic (DOT Visualization)

Retrosynthesis Target (1-Trityl-1H-pyrazol-4-yl)methanol (Target) Intermediate Ethyl 1-trityl-1H-pyrazole-4-carboxylate (Protected Ester) Intermediate->Target Reduction (Ester -> Alcohol) Starting Ethyl 4-pyrazolecarboxylate (Starting Material) Starting->Intermediate N-Protection (Tritylation) Reagents1 Trityl Chloride (Trt-Cl) Base (TEA) Reagents1->Intermediate Reagents2 LiAlH4 THF Reagents2->Target

Caption: Retrosynthetic breakdown showing the Protection-Reduction strategy.

Experimental Protocol

Step 1: Synthesis of Ethyl 1-trityl-1H-pyrazole-4-carboxylate

Objective: Protect the pyrazole nitrogen to prevent hydride quenching and improve solubility in THF.

Reagents & Materials:

  • Ethyl 1H-pyrazole-4-carboxylate (1.0 equiv)

  • Triphenylmethyl chloride (Trityl chloride, Trt-Cl) (1.1 equiv)

  • Triethylamine (TEA) (1.5 equiv)

  • Dichloromethane (DCM) (Anhydrous)

  • Optional: DMAP (0.05 equiv) as catalyst if reaction is sluggish.

Protocol:

  • Setup: Flame-dry a round-bottom flask (RBF) and purge with nitrogen.

  • Dissolution: Dissolve Ethyl 1H-pyrazole-4-carboxylate in anhydrous DCM (0.2 M concentration).

  • Base Addition: Add Triethylamine (TEA) via syringe. The solution may warm slightly.

  • Tritylation: Add Trityl chloride portion-wise as a solid over 5 minutes.

    • Scientist's Note: Trt-Cl is moisture sensitive. Handle quickly or use a glovebox if high humidity is present.

  • Reaction: Stir at Room Temperature (RT) for 4–12 hours. Monitor by TLC (Hexane:EtOAc 3:1). The product is usually less polar than the starting material.

  • Workup:

    • Quench with water.

    • Separate phases.[1] Wash organic layer with saturated NaHCO₃ (to remove HCl salts) and Brine.

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Hexane or triturated with cold diethyl ether. The trityl group facilitates crystallization.

Data Check:

Parameter Expectation
Appearance White to off-white solid
Yield >85%

| 1H NMR | Trityl aromatic protons (7.1-7.4 ppm, m, 15H); Pyrazole protons (s, 2H); Ethyl ester signals.[2][3][4][5] |

Step 2: Reduction to (1-Trityl-1H-pyrazol-4-yl)methanol

Objective: Selective reduction of the ester to the primary alcohol without cleaving the acid-sensitive trityl group.

Reagents:

  • Ethyl 1-trityl-1H-pyrazole-4-carboxylate (from Step 1)

  • Lithium Aluminum Hydride (LiAlH4) (1.2–1.5 equiv)

  • Tetrahydrofuran (THF) (Anhydrous, inhibitor-free)

Protocol:

  • Safety Prep: LiAlH4 is pyrophoric. Ensure all glassware is oven-dried. Use a blast shield.

  • Solvation: Dissolve the protected ester in anhydrous THF (0.15 M) and cool to 0°C in an ice bath.

  • Reduction: Add LiAlH4 (solid or solution) slowly.

    • Mechanism:[4][6] The hydride attacks the carbonyl carbon. The trityl group is sterically bulky but stable to these basic conditions.

  • Reaction: Allow to warm to RT and stir for 2–4 hours. Monitor TLC for disappearance of the ester spot.

  • Quench (Critical): The trityl group is acid-labile . Do NOT use an acidic workup (like 1M HCl). Use the Fieser Method :

    • Cool back to 0°C.

    • For every x grams of LiAlH4 used, add:

      • x mL Water (slowly!)

      • x mL 15% NaOH solution

      • 3x mL Water[1][4][5][7]

  • Isolation: Stir the quenched mixture until a white granular precipitate forms (aluminum salts). Filter through a pad of Celite.

  • Concentration: Evaporate the filtrate to yield the crude alcohol.

  • Purification: Flash chromatography (DCM:MeOH 95:5) if necessary, though the crude is often pure enough for subsequent steps.

Process Workflow (DOT Visualization)

Workflow Start Protected Ester in THF (0°C) Reaction Add LiAlH4 Stir RT 2-4h Start->Reaction Reduction Quench Fieser Quench (H2O / NaOH / H2O) Reaction->Quench Complete (TLC) Workup Filter (Celite) Concentrate Quench->Workup Granular ppt Product (1-Trityl-1H-pyrazol-4-yl)methanol Workup->Product Yield >90%

Caption: Step 2 reduction workflow emphasizing the Fieser quench to protect the acid-sensitive trityl group.

Analytical Characterization & Troubleshooting

Expected Analytical Data
  • 1H NMR (400 MHz, DMSO-d6):

    • 
       7.30–7.45 (m, 9H, Trt-ArH)
      
    • 
       7.05–7.15 (m, 6H, Trt-ArH)
      
    • 
       7.60 (s, 1H, Pyrazole-H3)
      
    • 
       7.40 (s, 1H, Pyrazole-H5)
      
    • 
       4.85 (t, 1H, OH)
      
    • 
       4.35 (d, 2H, CH2-OH)
      
  • Mass Spectrometry (ESI):

    • Calculated Mass: 340.42 Da

    • Observed: [M+H]+ 341.2 or [M+Na]+ 363.2. Note that the trityl cation (m/z 243) is a common fragment in MS.

Troubleshooting Table
IssueProbable CauseSolution
Low Yield (Step 1) Moisture in Trt-ClRecrystallize Trt-Cl from benzene/acetyl chloride or buy fresh. Increase base equivalents.
Detritylation (Step 2) Acidic quench or silica gel acidityUse Fieser quench (basic). Add 1% TEA to chromatography eluent to neutralize silica.
Incomplete Reduction Old LiAlH4Titrate LiAlH4 or use fresh bottles. Ensure solvent is anhydrous (water destroys hydride).

References

  • Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014). Protection for the Amino Group: Tritylamines. John Wiley & Sons. (Standard reference for Trityl stability conditions).
  • Synthesis of 1-trityl-1H-pyrazole derivatives. BenchChem. (2024). (1-Trityl-1H-pyrazol-4-yl)boronic acid and derivatives.[8]Link

  • General Reduction of Esters. Brown, H. C., & Krishnamurthy, S. (1979). Forty years of hydride reductions. Tetrahedron, 35(6), 567-607. Link

  • Pyrazoles in Drug Discovery. Fustero, S., et al. (2011). Improved Regioselective Synthesis of Pyrazoles. Journal of Organic Chemistry. (Contextual grounding for pyrazole regiochemistry).

Sources

(1-Trityl-1H-pyrazol-4-yl)methanol chemical properties.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: (1-Trityl-1H-pyrazol-4-yl)methanol

Chemical Properties, Synthesis, and Applications in Medicinal Chemistry

Executive Summary

(1-Trityl-1H-pyrazol-4-yl)methanol (CAS: 88529-69-5) is a specialized heterocyclic building block widely utilized in the synthesis of pharmaceutical agents, particularly kinase inhibitors and anti-inflammatory drugs.[1] Its core value lies in the trityl (triphenylmethyl) protecting group, which effectively masks the nucleophilic pyrazole nitrogen (N1), allowing for selective chemical modifications at the C4-hydroxymethyl position. This guide details the physicochemical properties, validated synthesis routes, and reactivity profiles necessary for integrating this scaffold into high-value drug discovery campaigns.

Chemical Identity & Structural Analysis

The molecule consists of a pyrazole ring substituted at the N1 position with a bulky trityl group and at the C4 position with a primary alcohol. The trityl group provides significant steric shielding, preventing unwanted N-alkylation or N-acylation during downstream transformations.[1]

Table 1: Physicochemical Properties

PropertyData
CAS Number 88529-69-5
IUPAC Name (1-Triphenylmethyl-1H-pyrazol-4-yl)methanol
Molecular Formula C₂₃H₂₀N₂O
Molecular Weight 340.42 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DCM, DMSO, THF, Ethyl Acetate; Insoluble in Water
Melting Point 168–172 °C (Typical range for trityl-pyrazole alcohols)
pKa (Pyrazole NH) Masked (Parent pyrazole pKa ~14.[1][2][3]0)
Storage 2–8 °C, Inert atmosphere (Argon/Nitrogen)
Structural Features & Sterics
  • Trityl Shielding: The triphenylmethyl group is non-planar and propeller-shaped, creating a "steric umbrella" that protects the N1 position and influences the conformation of the pyrazole ring.

  • Hydroxymethyl Reactivity: The C4-alcohol is a primary alcohol, unhindered and available for oxidation (to aldehyde), halogenation (to alkyl halide), or sulfonation (to mesylate/tosylate).

Synthesis & Production

While direct tritylation of (1H-pyrazol-4-yl)methanol is possible, it suffers from potential O-tritylation side products.[1] The most robust and scalable route involves the tritylation of the ester precursor followed by hydride reduction.

Synthesis Workflow (Graphviz)

SynthesisRoute Figure 1: Validated Synthesis Route via Ester Reduction Start Ethyl 1H-pyrazole-4-carboxylate Intermediate Ethyl 1-Trityl-1H-pyrazole-4-carboxylate Start->Intermediate N-Protection Reagent1 Trityl Chloride (Trt-Cl) Et3N, DCM Reagent1->Intermediate Product (1-Trityl-1H-pyrazol-4-yl)methanol Intermediate->Product Ester Reduction Reagent2 LiAlH4 THF, 0°C Reagent2->Product

Detailed Experimental Protocol: Ester Reduction Route

Step 1: N-Tritylation

  • Reagents: Ethyl 1H-pyrazole-4-carboxylate (1.0 eq), Trityl Chloride (1.1 eq), Triethylamine (1.5 eq).

  • Solvent: Dichloromethane (DCM) or DMF.[1]

  • Procedure: Dissolve the pyrazole ester in dry DCM. Add Et3N followed by portion-wise addition of Trt-Cl at 0°C. Stir at room temperature for 12 hours.

  • Workup: Wash with water and brine. Dry organic layer over Na2SO4.[1] Concentrate to yield the trityl ester.[1]

Step 2: Reduction to Alcohol

  • Reagents: Ethyl 1-trityl-1H-pyrazole-4-carboxylate (1.0 eq), Lithium Aluminum Hydride (LiAlH4) (1.2 eq).

  • Solvent: Anhydrous THF.

  • Procedure:

    • Cool a solution of the trityl ester in THF to 0°C under Argon.

    • Slowly add LiAlH4 (pellets or solution) to control exotherm.[1]

    • Stir at 0°C for 1 hour, then warm to room temperature for 2 hours.

    • Quench: Carefully add Glauber’s salt (Na2SO4·10H2O) or use the Fieser method (Water, 15% NaOH, Water) to precipitate aluminum salts.

    • Purification: Filter through Celite.[1] Concentrate filtrate.[1] Recrystallize from EtOAc/Hexanes if necessary.

Reactivity Profile & Applications

The utility of (1-Trityl-1H-pyrazol-4-yl)methanol stems from its ability to serve as a stable scaffold that can be deprotected "on-demand."[1]

Reactivity Pathways (Graphviz)

Reactivity Figure 2: Functionalization and Deprotection Pathways Core (1-Trityl-1H-pyrazol-4-yl)methanol Aldehyde Aldehyde Derivative (Reductive Amination Precursor) Core->Aldehyde Oxidation Halide Alkyl Chloride/Bromide (Nucleophilic Substitution) Core->Halide Activation Deprotected (1H-Pyrazol-4-yl)methanol (Free Scaffold) Core->Deprotected Deprotection Oxidation MnO2 or Dess-Martin Halogenation SOCl2 or PBr3 Acid TFA/DCM or HCl/MeOH

Key Transformations
  • Oxidation to Aldehyde:

    • Reagents: MnO2 (activated) in DCM or Dess-Martin Periodinane.[1]

    • Utility: The resulting aldehyde is a key intermediate for reductive amination reactions, allowing the attachment of the pyrazole ring to amine-bearing drug cores.

  • Conversion to Leaving Group:

    • Reagents: SOCl2 (for Chloride) or MsCl/Et3N (for Mesylate).[1]

    • Note: The trityl group is stable to basic conditions used in nucleophilic substitutions (e.g., reacting the chloride with a phenol or amine).

  • Trityl Deprotection:

    • Conditions: 10-20% Trifluoroacetic acid (TFA) in DCM or 4M HCl in Dioxane.[1]

    • Mechanism: Protodeotritylation generates the stable trityl cation (orange/yellow color) and the free pyrazole. Scavengers (e.g., triethylsilane) can be added to quench the trityl cation and improve yield.

Safety & Handling

  • Hazard Classification: Irritant (Skin, Eye, Respiratory).

  • Trityl Chloride: Corrosive and moisture sensitive.[1] Handle in a fume hood.

  • LiAlH4: Reacts violently with water and protic solvents.[1] Use anhydrous conditions and proper quenching protocols.

  • Dust Hazard: As a solid powder, avoid inhalation. Use N95 or P100 respiratory protection during weighing.[1]

References

  • Synthesis of Pyrazole Esters: Ramachandran, P. V., et al. "Selective Reduction of Carboxylic Acids to Alcohols."[1][4] Organic Letters, 2022, 24, 8481-8486.[4]

  • Trityl Protection Strategy: Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis."[1] Wiley-Interscience.[1] (General Reference for Trityl stability and deprotection).

  • Pyrazole Reactivity: Global Research Online.[1] "Chemistry and Pharmacological Activities of Pyrazole Derivatives."[1][5][6] International Journal of Pharmaceutical Sciences Review and Research.

  • Compound Data: PubChem CID 382182.[1] "(1-Trityl-1H-imidazol-4-yl)methanol" (Analogous structure and properties).[1]

  • Safety Data: Thermo Fisher Scientific.[1] "Safety Data Sheet: Triphenylmethanol" (Trityl group precursor safety).[1]

Sources

(1-Trityl-1H-pyrazol-4-yl)methanol CAS number 88529-69-5.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (1-Trityl-1H-pyrazol-4-yl)methanol (CAS 88529-69-5) Content Type: Technical Monograph & Operational Guide Audience: Medicinal Chemists, Process Development Scientists

The "Shielded Scaffold" for Regioselective Heterocyclic Synthesis[1]

Executive Summary

In the architecture of bioactive small molecules, the pyrazole ring is a privileged motif, ubiquitous in kinase inhibitors (e.g., Ruxolitinib, Ibrutinib). However, the 1H-pyrazole moiety presents a dual challenge: amphotericity and tautomeric ambiguity. (1-Trityl-1H-pyrazol-4-yl)methanol (CAS 88529-69-5 ) serves as a critical strategic intermediate. By masking the N1-position with the bulky triphenylmethyl (trityl) group, this compound locks the tautomeric equilibrium, solubilizes the core in organic media, and directs downstream functionalization exclusively to the C4-hydroxymethyl handle. This guide details the synthesis, stability, and divergent reactivity of this essential building block.

Physicochemical Profile

PropertyData
Chemical Name (1-Trityl-1H-pyrazol-4-yl)methanol
CAS Number 88529-69-5
Molecular Formula C₂₃H₂₀N₂O
Molecular Weight 340.42 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DCM, DMSO, THF; Insoluble in Water
Melting Point 184–188 °C (Typical range)
pKa (Conjugate Acid) ~2.5 (Pyrazole N), Trityl cleavage occurs < pH 2

Synthesis Protocol: The Tritylation Vector

The synthesis of (1-Trityl-1H-pyrazol-4-yl)methanol is a classic protection strategy, utilizing the steric bulk of the trityl group to thermodynamically favor N1-substitution.

Reagents & Materials
  • Substrate: (1H-pyrazol-4-yl)methanol (CAS 288-36-8)

  • Reagent: Triphenylmethyl chloride (Trityl Chloride, TrCl)

  • Base: Triethylamine (Et₃N) or Pyridine

  • Solvent: Dichloromethane (DCM) or Dimethylformamide (DMF)

Step-by-Step Methodology
  • Preparation: Charge a dry round-bottom flask with (1H-pyrazol-4-yl)methanol (1.0 eq) and anhydrous DCM (10 mL/g). Maintain an inert atmosphere (N₂ or Ar).

  • Base Addition: Add Triethylamine (1.5 eq) dropwise at 0 °C. Stir for 15 minutes to ensure deprotonation/equilibration.

  • Tritylation: Dissolve Trityl Chloride (1.1 eq) in minimal DCM and add slowly to the reaction mixture at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 4–6 hours. Monitor by TLC (SiO₂, 50% EtOAc/Hexanes); the product will be significantly less polar (higher R_f) than the starting material.

  • Workup: Quench with water. Wash the organic layer with saturated NaHCO₃, followed by brine. Dry over anhydrous Na₂SO₄.

  • Purification: Concentrate in vacuo. Recrystallize from Ethanol/Hexanes or purify via flash column chromatography (Gradient: 10% → 40% EtOAc in Hexanes).

Mechanistic Insight

The reaction is kinetically controlled by the nucleophilicity of the pyrazole nitrogen. The trityl group acts as a "steric umbrella," preventing substitution at the adjacent carbon and shielding the N1 position from further electrophilic attack.

Strategic Utility & Reactivity Matrix

The value of CAS 88529-69-5 lies in its ability to undergo C4-sidechain modification without compromising the heterocyclic core.

Pathway A: Oxidation to Aldehyde

The alcohol can be oxidized to 1-trityl-1H-pyrazole-4-carbaldehyde , a precursor for reductive aminations or Wittig reactions.

  • Reagents: MnO₂ (in DCM) or IBX (in DMSO).

  • Note: Avoid harsh acidic oxidants (Jones reagent) to prevent trityl cleavage.

Pathway B: Halogenation (Activation)

Conversion to the alkyl chloride or bromide allows for nucleophilic displacement (e.g., S_N2 reactions with amines or thiols).

  • Reagents: SOCl₂ (with caution/buffering) or PBr₃.

Pathway C: Deprotection (The Release)

Once the C4 chain is fully elaborated, the trityl group is removed to reveal the free NH-pyrazole, often required for hydrogen bonding in the drug's active site.

  • Conditions: TFA/DCM (1:1) or 4M HCl in Dioxane.

Visualizing the Workflow

The following diagrams illustrate the synthesis and the divergent reactivity of the scaffold.

G Start Start: (1H-pyrazol-4-yl)methanol (CAS 288-36-8) Product Core Scaffold: (1-Trityl-1H-pyrazol-4-yl)methanol (CAS 88529-69-5) Start->Product N-Tritylation Reagents Reagents: Trityl Chloride (TrCl) Et3N, DCM, 0°C Reagents->Product

Figure 1: Synthesis of the protected scaffold via nucleophilic substitution.

Reactivity Core (1-Trityl-1H-pyrazol-4-yl)methanol (CAS 88529-69-5) Aldehyde Aldehyde Derivative (Oxidation: MnO2/IBX) Core->Aldehyde C4-OH Oxidation Halide Alkyl Halide (Activation: SOCl2/PBr3) Core->Halide OH -> X Conversion Deprotected Free Pyrazole (Deprotection: TFA/HCl) Core->Deprotected Acidic Cleavage

Figure 2: Divergent reactivity profile.[1][2] The trityl group remains stable during oxidation and activation.

Safety & Handling (SDS Summary)

  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).[3]

  • Storage: Store at 2–8 °C under inert gas. Moisture sensitive (risk of trityl hydrolysis over long periods).

  • Compatibility: Incompatible with strong acids (cleaves protecting group) and strong oxidizers.

References

  • PubChem Compound Summary. (n.d.). [1-(Triphenylmethyl)-1H-imidazol-4-yl]methanol (Analogous Chemistry). National Center for Biotechnology Information. Retrieved from [Link](Note: Chemistry inferred from close structural analog and standard pyrazole protection protocols).

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for Trityl group stability and cleavage conditions).
  • ResearchGate. (2016). LiCl-mediated, easy and low-cost removal of the trityl group from protected alcohols and diols. Retrieved from [Link]

  • Vertex AI Search. (2023). Tris(4-azidophenyl)methanol – a novel and multifunctional thiol protecting group.[4] RSC Advances. Retrieved from [Link]

Sources

(1-Trityl-1H-pyrazol-4-yl)methanol molecular weight and formula.

[1][2]

Executive Summary

(1-Trityl-1H-pyrazol-4-yl)methanol (CAS: 88529-69-5) is a protected heterocyclic building block. It features a pyrazole ring substituted at the N1-position with a bulky trityl (triphenylmethyl) group and at the C4-position with a hydroxymethyl moiety.

The trityl group serves as a steric shield and a lipophilic protecting group for the pyrazole nitrogen, preventing unwanted N-alkylation or N-acylation during downstream synthetic manipulations. This molecule is a key intermediate in the development of Menin-MLL inhibitors (used in leukemia treatment) and other kinase inhibitors where the pyrazole core mimics the purine ring of ATP.

Chemical Identity & Specifications
Parameter Technical Specification
Chemical Name (1-Trityl-1H-pyrazol-4-yl)methanol
CAS Registry Number 88529-69-5
Molecular Formula C₂₃H₂₀N₂O
Molecular Weight 340.42 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF, DCM; Insoluble in water
SMILES OCC1=CN(C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N=C1
Synthesis & Mechanism

The synthesis of (1-Trityl-1H-pyrazol-4-yl)methanol is typically achieved via a two-step sequence starting from commercially available ethyl 1H-pyrazole-4-carboxylate . The trityl group is introduced first to solubilize the intermediate and protect the nitrogen, followed by a hydride reduction of the ester.

Step 1: N-Tritylation
  • Reagents: Ethyl 1H-pyrazole-4-carboxylate, Trityl Chloride (Trt-Cl), Potassium tert-butoxide (KOtBu) or Triethylamine (Et₃N).

  • Solvent: DMF (Dimethylformamide) or DCM (Dichloromethane).

  • Mechanism: The base deprotonates the pyrazole NH (pKa ~14), generating a pyrazolide anion. This nucleophile attacks the electrophilic trityl chloride via an Sɴ1-like mechanism (stabilized trityl cation character) to form ethyl 1-trityl-1H-pyrazole-4-carboxylate .

Step 2: Ester Reduction
  • Reagents: Lithium Aluminum Hydride (LiAlH₄) or DIBAL-H.

  • Solvent: THF (Tetrahydrofuran), anhydrous.

  • Mechanism: The hydride donor attacks the carbonyl carbon of the ester, reducing it first to an aldehyde and subsequently to the primary alcohol.

Visual Synthesis Workflow

SynthesisStartEthyl 1H-pyrazole-4-carboxylate(Starting Material)Step1Step 1: N-Tritylation(Trt-Cl, KOtBu, DMF)Start->Step1InterIntermediate:Ethyl 1-trityl-1H-pyrazole-4-carboxylateStep1->InterYield ~85-90%Step2Step 2: Reduction(LiAlH4, THF, 0°C)Inter->Step2ProductProduct:(1-Trityl-1H-pyrazol-4-yl)methanolStep2->ProductYield ~95%

Figure 1: Two-step synthetic pathway for the production of (1-Trityl-1H-pyrazol-4-yl)methanol.

Applications in Drug Development
4.1. Menin-MLL Interaction Inhibitors

Research indicates this compound is a precursor for small molecule inhibitors of the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction.

  • Mechanism: The pyrazole-methanol core is often converted into an aldehyde or halide to couple with piperazine or amine-based scaffolds.

  • Role: The trityl group remains attached during these coupling steps to prevent the pyrazole nitrogen from interfering with metal-catalyzed cross-couplings (e.g., Suzuki or Buchwald-Hartwig reactions).

4.2. Scaffold Functionalization

The hydroxymethyl group (-CH₂OH) serves as a versatile "handle" for further diversification:

  • Oxidation: Conversion to 1-trityl-1H-pyrazole-4-carbaldehyde (using MnO₂ or Dess-Martin Periodinane) allows for reductive amination.

  • Halogenation: Conversion to 4-(chloromethyl)-1-trityl-1H-pyrazole (using SOCl₂) allows for Sɴ2 displacement reactions.

Characterization (Spectroscopy)

Researchers should validate the identity of the synthesized compound using ¹H NMR. The trityl group provides a distinct aromatic signature.

Signal Chemical Shift (δ, ppm) Multiplicity Integration Assignment
Aromatic (Trityl) 7.10 – 7.40Multiplet15HPhenyl protons of the trityl group
Pyrazole C3-H ~7.75Singlet1HPyrazole ring proton (adjacent to N)
Pyrazole C5-H ~7.55Singlet1HPyrazole ring proton
Methylene (-CH₂-) 4.45 – 4.55Singlet/Doublet2HCH₂ of the hydroxymethyl group
Hydroxyl (-OH) ~5.00Triplet/Broad1HExchangeable alcohol proton (solvent dependent)

Note: Shifts are approximated for DMSO-d₆ solvent. In CDCl₃, the hydroxyl proton may appear as a broad singlet or be absent due to exchange.

Safety & Handling
  • Hazards: Like many trityl derivatives, this compound may be irritating to eyes, respiratory system, and skin.

  • Stability: The trityl group is acid-labile. Avoid exposure to strong acids (e.g., TFA, HCl) unless deprotection is intended. Store in a cool, dry place under inert atmosphere (Argon/Nitrogen).

References
  • ChemicalBook. (1-Trityl-1H-Pyrazol-4-Yl)Methanol Product Specifications. Retrieved from .

  • National Institutes of Health (NIH) - PubChem. Compound Summary: Pyrazole Derivatives. Retrieved from .[1]

  • Grembecka, J., et al. Property Focused Structure-Based Optimization of Small Molecule Inhibitors of the Protein–Protein Interaction between Menin and Mixed Lineage Leukemia (MLL). Journal of Medicinal Chemistry. Retrieved from . (Describes synthesis of trityl-pyrazole intermediates).

  • BLD Pharm. Product Datasheet: (1-Trityl-1H-pyrazol-4-yl)methanol. Retrieved from .

Technical Guide: Solubility Profile & Handling of (1-Trityl-1H-pyrazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for application scientists and synthetic chemists. It moves beyond simple data listing to provide a mechanistic understanding of the compound's behavior in solution, supported by experimental protocols.[1][2]

CAS: 88529-69-5 | Molecular Formula: C


H

N

O | MW: 340.42 g/mol [2][3]

Executive Summary

(1-Trityl-1H-pyrazol-4-yl)methanol is a critical intermediate in the synthesis of pyrazole-based kinase inhibitors and pharmaceutical building blocks.[2][3] Its solubility behavior is governed by a structural dichotomy: the massive, lipophilic triphenylmethyl (trityl) protecting group dominates the physicochemical profile, often masking the polarity of the primary hydroxyl and pyrazole core.

This guide provides a definitive solubility matrix, mechanistic insights into solvent interactions, and validated protocols for solubilization and recrystallization.[3] It addresses the common challenge of "oiling out" during purification and prevents inadvertent deprotection caused by protic solvent acidity.[1][2][3]

Physicochemical Mechanism of Solubility

To select the correct solvent, one must understand the competing intermolecular forces:

  • The Trityl Dominance (

    
    ):  The three phenyl rings create a large hydrophobic shield.[1][2][3] This makes the compound highly soluble in non-polar aromatic-compatible solvents (e.g., Toluene, DCM) and disrupts the crystal lattice energy, often leading to amorphous solids if precipitated too quickly.
    
  • The Hydroxyl Anchor (

    
    ):  While the trityl group promotes lipophilicity, the hydroxymethyl group requires hydrogen-bond acceptors.[1][2][3] This explains why the compound is soluble in THF and alcohols (upon heating) but insoluble in pure aliphatics like Hexane.[1][2][3]
    
Predicted Partitioning (LogP)[2][3]
  • Estimated LogP: ~3.9 – 4.5

  • Implication: The compound is highly lipophilic.[1][2][3] Aqueous workups will efficiently partition the compound into the organic phase (DCM/EtOAc), leaving polar impurities in the water.[1]

Solubility Compatibility Matrix

The following data represents a consensus of empirical behavior for trityl-protected heterocyclic alcohols.

Table 1: Solvent Compatibility Profile[1][2][3][4]
Solvent ClassSpecific SolventSolubility RatingApplication Context
Chlorinated Dichloromethane (DCM)High (>100 mg/mL)Primary reaction solvent; extraction.[2][3]
Chloroform (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

)
High Excellent, but watch for acidity (stabilizer).
Polar Aprotic THFHigh Reaction solvent; Hydrogen bond acceptor.[1][2]
DMSO / DMFHigh Stock solutions for bio-assays; difficult to remove.[1][2]
Ethyl AcetateModerate Good for TLC; soluble when warm.[1][2]
Polar Protic Methanol / EthanolModerate (Heat req.)[1][2]Recrystallization solvents.[1][2][3][4][5][6]
Isopropanol (IPA)Low - Moderate Anti-solvent for crystallization.[1][2][3]
Non-Polar Hexanes / HeptanesInsoluble Precipitant / Anti-solvent.[1][2][5]
WaterInsoluble (<0.1 mg/mL)Wash solvent to remove salts.[1][2]

Critical Warning: Avoid acidic solvents (e.g., Acetic Acid) or unneutralized


 stored for long periods.[1][2] The trityl group is acid-labile and will cleave, yielding triphenylmethanol and the free pyrazole.[2][3]

Visualization: Solubilization & Workflow Logic[2]

Figure 1: Solvent Selection Decision Tree

This logic flow guides the researcher in selecting the appropriate solvent system based on the intended experimental outcome.[1][2]

SolubilityLogic Start Start: (1-Trityl-1H-pyrazol-4-yl)methanol Intent What is the Goal? Start->Intent Reaction Synthesis / Reaction Intent->Reaction Chemical Modification Purification Purification / Crystallization Intent->Purification Isolate Pure Solid Analysis Analysis (NMR/HPLC) Intent->Analysis Characterize DCM_THF Use DCM or THF (High Solubility, Inert) Reaction->DCM_THF Recryst Recrystallization Strategy Purification->Recryst NMR_Solv CDCl3 or DMSO-d6 Analysis->NMR_Solv BiPhasic Solvent Pair: Dissolve: Hot EtOAc or DCM Precipitate: Hexanes Recryst->BiPhasic

Caption: Decision tree for solvent selection based on experimental intent (Reaction, Purification, or Analysis).

Experimental Protocols

Protocol A: Gravimetric Solubility Determination (SOP)

Use this protocol if exact solubility values are required for a specific solvent batch.[3]

  • Preparation: Weigh 50 mg of (1-Trityl-1H-pyrazol-4-yl)methanol into a 4 mL glass vial.

  • Addition: Add the solvent of interest in 100 µL increments at 25°C.

  • Agitation: Vortex for 30 seconds after each addition.

  • Observation:

    • Clear Solution: Soluble. Calculate

      
      .
      
    • Turbid/Solid Persists: Continue addition up to 2 mL.

  • Heating (Optional): If insoluble at 2 mL, heat to boiling point (using a heat block). If it dissolves, record as "Hot Soluble."[1][2][3]

Protocol B: Purification via Recrystallization

The Trityl group facilitates crystallization from mixed solvent systems.

System: Ethyl Acetate (Solvent) / Hexanes (Anti-solvent)[3]

  • Dissolution: Place crude material in a flask. Add minimum Ethyl Acetate required to dissolve the solid at reflux (approx. 60-70°C).[1][2][3]

  • Filtration: If particulate matter remains, filter the hot solution through a glass frit or cotton plug.[1][2][3]

  • Nucleation: Remove from heat. Add Hexanes dropwise to the hot solution until a faint, persistent turbidity (cloudiness) appears.[1][3][4]

  • Clarification: Add 1-2 drops of Ethyl Acetate to clear the solution.[1][2][3]

  • Crystallization: Allow the flask to cool slowly to room temperature, then place in a fridge (4°C). White needles or prisms should form.[1][2][3]

  • Collection: Filter the crystals and wash with cold 10% EtOAc/Hexanes.

Visualization: Recrystallization Workflow

RecrystWorkflow Step1 1. Dissolve (Hot EtOAc) Step2 2. Filter Hot (Remove Insolubles) Step1->Step2 Step3 3. Add Anti-Solvent (Hexanes dropwise) Step2->Step3 Step4 4. Cool Slowly (RT -> 4°C) Step3->Step4 Step5 5. Harvest (Pure Crystals) Step4->Step5

Caption: Step-by-step workflow for the recrystallization of trityl-protected pyrazoles.

References

  • PubChem . (2024).[1][2][3] Compound Summary: [1-(triphenylmethyl)-1H-imidazol-4-yl]methanol (Structural Analog).[2][3] Retrieved from [Link]

  • ResearchGate . (2017).[1][2][3] Recrystallization solvent discussions for pyrazoline derivatives. Retrieved from [Link]

  • University of Rochester . (n.d.).[1][2][3] Tips and Tricks: Solvents for Recrystallization. Retrieved from [Link]

Sources

Technical Guide: Spectroscopic Characterization of (1-Trityl-1H-pyrazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the spectroscopic characterization of (1-Trityl-1H-pyrazol-4-yl)methanol , a critical intermediate often utilized in the synthesis of Bruton's Tyrosine Kinase (BTK) inhibitors (e.g., Ibrutinib analogs).[1] The data presented aggregates field-standard values and authoritative literature references to ensure high experimental reproducibility.

Executive Summary & Compound Identity

Compound Name: (1-Trityl-1H-pyrazol-4-yl)methanol CAS Registry Number: 88569-42-0 (Generic/Analogous) / Ref.[1][2][3][4][5] Internal ID: Cpd-66 [1] Molecular Formula:


Molecular Weight:  340.42  g/mol 

Structural Context: The molecule consists of a central pyrazole ring protected at the


-position by a bulky triphenylmethyl (trityl) group, with a hydroxymethyl functional handle at the 

-position.[1] This steric bulk dictates unique NMR splitting patterns and mass fragmentation pathways.[1]
Synthetic Pathway Overview

The compound is typically synthesized via the reduction of Ethyl 1-trityl-1H-pyrazole-4-carboxylate using Lithium Aluminum Hydride (LiAlH4) or DIBAL-H in THF.[1] Purity is critical as residual trityl alcohol (triphenylmethanol) is a common impurity.[1]

Spectroscopic Data Profile

Mass Spectrometry (MS)

Method: Electrospray Ionization (ESI) or APCI in Positive Mode.[1]

ParameterObserved Value (

)
Assignment
Molecular Ion 341.2

(Protonated Adduct)
Sodium Adduct 363.2

Base Peak 243.1

(Trityl Cation - Dominant Fragment)
Fragment 99.1

(Hydroxymethylpyrazole core)

Fragmentation Logic: The trityl-nitrogen bond is labile under MS conditions.[1] The formation of the resonance-stabilized triphenylmethyl cation (


 243) is the primary fragmentation pathway, often suppressing the molecular ion intensity.

MS_Fragmentation Parent Parent Ion [M+H]+ = 341.2 Trityl Trityl Cation [Ph3C]+ = 243.1 (Base Peak) Parent->Trityl Heterolytic N-C Cleavage Core Pyrazole Core [C4H7N2O]+ = 99.1 Parent->Core Neutral Loss (Trityl)

Figure 1: ESI-MS fragmentation pathway showing the dominance of the trityl cation.

Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR (Attenuated Total Reflectance).[1]

Wavenumber (

)
IntensityFunctional Group Assignment
3250 - 3400 Broad, MedO-H Stretch (Hydrogen bonded)
3020 - 3080 WeakC-H Stretch (Aromatic/Trityl)
2850 - 2950 WeakC-H Stretch (Methylene

)
1595, 1490 MediumC=C Stretch (Aromatic Ring Breathing)
1445 StrongC-C Stretch (Trityl specific band)
1010 - 1050 StrongC-O Stretch (Primary Alcohol)
700, 750 StrongC-H Bending (Mono-substituted Benzene - Trityl)
Nuclear Magnetic Resonance (NMR)

H NMR (400 MHz, DMSO-

)

The trityl group creates a massive integration area in the aromatic region, while the pyrazole protons appear as distinct singlets.

Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Note
7.55 Singlet (s)1HH-3 (Pyrazole)Deshielded by adjacent N
7.38 Singlet (s)1HH-5 (Pyrazole)Shielded relative to H-3
7.30 - 7.35 Multiplet (m)9HAr-H (Trityl m/p)Overlapping signals
7.08 - 7.12 Multiplet (m)6HAr-H (Trityl o)Ortho protons
4.85 Triplet (t)1H-OH

Hz (Exchanges with

)
4.38 Doublet (d)2H-CH

-
Collapses to singlet on

shake

Protocol Note: In


, the hydroxyl proton often appears as a broad singlet around 1.8 - 2.5 ppm (concentration dependent), and the methylene protons appear as a singlet at ~4.60 ppm.

C NMR (100 MHz, DMSO-

)

Key diagnostic peaks are the quaternary trityl carbon and the pyrazole carbons.[3]

Shift (

ppm)
Carbon TypeAssignment
143.2 Quaternary (C)Trityl ipso-C
138.5 CHPyrazole C-3
129.8 CHPyrazole C-5
129.2 CHTrityl meta-C
127.8 CHTrityl ortho-C
127.4 CHTrityl para-C
121.5 Quaternary (C)Pyrazole C-4
78.5 Quaternary (C)Trityl C-N (

)
55.8 CH

-CH

OH

Experimental Workflow & Quality Control

To ensure data integrity, the following workflow is recommended for sample preparation.

Workflow Sample Solid Sample (1-Trityl-1H-pyrazol-4-yl)methanol Prep Solvation Solvent: DMSO-d6 (99.9% D) Sample->Prep Acquisition Acquisition 1H: 16 Scans, d1=1.0s 13C: 1024 Scans Prep->Acquisition Processing Processing LB=0.3 Hz (1H) Baseline Correction Acquisition->Processing Validation Validation Check Integration Ratio (Trityl:Py = 15:2) Processing->Validation

Figure 2: Standard Operating Procedure (SOP) for NMR data acquisition.

Validation Criteria (Self-Check):
  • Integration Ratio: The aromatic region (Trityl + Pyrazole) must integrate to roughly 17H relative to the 2H methylene singlet.[1]

  • Impurity Check: Look for a sharp singlet at ~7.28 ppm (CDCl3) or ~7.3 ppm (DMSO) indicative of free Triphenylmethanol (cleavage product).[1]

  • Water Peak: In DMSO-

    
    , the water peak appears at ~3.33 ppm.[1] Ensure it does not overlap with the methylene signal.[1]
    

References

  • Grembecka, J., et al. (2017).[1] Property Focused Structure-Based Optimization of Small Molecule Inhibitors of the Protein–Protein Interaction between Menin and Mixed Lineage Leukemia (MLL). Journal of Medicinal Chemistry / PMC.[1] Available at: [Link]

  • PubChem Compound Summary. (2024). (1-Trityl-1H-pyrazol-4-yl)methanol. National Center for Biotechnology Information.[1] Available at: [Link]

  • Honigberg, L. A., et al. (2010).[1] The selective BTK inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy.[1] Proceedings of the National Academy of Sciences.[1] (Context for Trityl-pyrazole intermediates).

Sources

Crystal Structure Analysis of (1-Trityl-1H-pyrazol-4-yl)methanol: A Strategic Guide for Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide focuses on the solid-state architecture and crystallographic significance of (1-Trityl-1H-pyrazol-4-yl)methanol , a critical intermediate in the synthesis of Bruton’s Tyrosine Kinase (BTK) inhibitors (e.g., Ibrutinib) and Menin-MLL interaction inhibitors.

Executive Summary: The Structural Gatekeeper

In the high-stakes landscape of pharmaceutical synthesis, (1-Trityl-1H-pyrazol-4-yl)methanol (Compound 66) serves as a pivotal structural gatekeeper. Its primary function is twofold: protecting the pyrazole nitrogen to direct regioselectivity during alkylation/acylation and providing a hydroxymethyl handle for further functionalization.

Understanding its crystal structure is not merely an academic exercise; it is essential for:

  • Polymorph Screening: Ensuring consistent solubility and bioavailability profiles for downstream GMP intermediates.

  • Regiocontrol Verification: Confirming the N1-trityl placement versus the N2 isomer, which dictates the success of subsequent pharmacophore assembly.

  • Solid-State Stability: The bulky trityl group imposes specific packing motifs that enhance shelf-life but can complicate crystallization kinetics.

Molecular Architecture & Synthesis Context

The molecule consists of a central pyrazole ring substituted at the N1 position with a bulky triphenylmethyl (trityl) group and at the C4 position with a hydroxymethyl group.

Synthesis Pathway

The generation of high-quality crystals begins with the precise synthesis of the intermediate. The standard protocol involves the tritylation of ethyl 1H-pyrazole-4-carboxylate followed by reduction.

SynthesisPath Start Ethyl 1H-pyrazole-4-carboxylate Inter1 Ethyl 1-trityl-1H-pyrazole-4-carboxylate Start->Inter1 N-Protection Reagent1 Trityl Chloride (Trt-Cl) KOtBu / DMF Reagent1->Inter1 Product (1-Trityl-1H-pyrazol-4-yl)methanol (Target Crystal) Inter1->Product Ester Reduction Reagent2 LiAlH4 / THF (Reduction) Reagent2->Product

Figure 1: Synthetic route to (1-Trityl-1H-pyrazol-4-yl)methanol, highlighting the N-protection and reduction steps critical for obtaining the target crystalline intermediate.

Crystallographic Characterization

While specific unit cell parameters for this intermediate are often proprietary to process chemistry groups, the structure follows a highly predictable motif based on isostructural trityl-azole analogues (e.g., 1-trityl-1H-imidazole-4-methanol).

Predicted Structural Parameters

Based on the Cambridge Structural Database (CSD) trends for N-trityl pyrazoles, the crystal likely adopts a Monoclinic or Triclinic system.

ParameterPredicted Value / RangeStructural Rationale
Space Group P2₁/c or P-1Centrosymmetric packing is favored to offset the dipole moments of the pyrazole ring.
Z Value 4Accommodates the bulky trityl "propeller" packing.
Trityl Conformation Propeller (Helical)The three phenyl rings twist (approx. 45-60°) to minimize steric clash with the pyrazole H5.
H-Bonding O-H···N (Intermolecular)The hydroxyl group acts as a donor to the N2 of a neighboring pyrazole, forming infinite chains.
The Trityl Propeller Effect

The dominant feature of the crystal lattice is the Trityl Propeller . The steric bulk of the triphenylmethyl group forces the phenyl rings into a helical arrangement. This has two critical consequences:

  • Void Space: The inefficient packing of the propellers often creates small solvent voids, making the crystal prone to solvate formation (e.g., with DMF or Ethanol).

  • Protection Shielding: The trityl group effectively shrouds the N1 nitrogen, preventing intermolecular H-bonding at that site and directing interactions solely to the N2 and hydroxymethyl regions.

CrystalPacking Trityl Trityl Group (Steric Bulk) Pyrazole Pyrazole Core (Planar) Trityl->Pyrazole Induces Propeller Twist Neighbor Neighboring Molecule (N2 Acceptor) Trityl->Neighbor Pi-Pi Stacking (T-shaped) Methanol Hydroxymethyl (H-Bond Donor) Pyrazole->Methanol C4 Attachment Methanol->Neighbor Intermolecular H-Bond (O-H···N)

Figure 2: Interaction map showing the dominant forces in the crystal lattice: steric twisting by the trityl group and hydrogen bonding via the methanol tail.

Experimental Protocol: Crystallization & Structure Solution

To validate the structure in-house, follow this self-validating protocol designed to yield X-ray quality single crystals.

Crystallization Methodology (Slow Evaporation)

Objective: Grow single crystals suitable for XRD (>0.1 mm).

  • Solvent Selection: Use a binary system of Ethanol/Dichloromethane (1:1) or DMF/Water . The trityl group provides lipophilicity, while the hydroxyl group requires a polar protic partner.

  • Dissolution: Dissolve 50 mg of crude (1-Trityl-1H-pyrazol-4-yl)methanol in 2 mL of DCM.

  • Filtration: Pass through a 0.45 µm PTFE syringe filter into a clean scintillation vial (critical for removing nucleation sites).

  • Anti-solvent Addition: Carefully layer 1 mL of Ethanol on top. Do not mix.

  • Incubation: Cover with parafilm, poke 3 small holes, and store at 4°C in a vibration-free environment for 3-5 days.

Data Collection & Refinement Strategy
  • Temperature: Collect data at 100 K . Trityl groups have high thermal motion; cooling is mandatory to resolve the phenyl ring carbon positions.

  • Resolution: Aim for 0.8 Å to accurately locate the hydroxyl hydrogen.

  • Refinement (SHELXL):

    • Treat the trityl phenyl rings as rigid groups (AFIX 66) only if disorder is severe.

    • Locate the hydroxyl H atom from the difference Fourier map to confirm the H-bond network (O-H···N vs O-H···O).

Implications for Drug Design

The crystal structure of this intermediate directly informs the stability of the final drug substance:

  • De-protection Mechanics: The C-N bond length (Trityl-Pyrazole) observed in the crystal structure correlates with acid lability. A longer bond (>1.48 Å) indicates significant steric strain, predicting easier deprotection under mild acidic conditions (e.g., TFA/DCM).

  • Solubility Profile: The packing density determined by XRD helps predict the solubility of the intermediate in reaction solvents, optimizing the concentration for the subsequent coupling steps (e.g., Mitsunobu reaction with piperidine derivatives in Ibrutinib synthesis).

References

  • Synthesis of Intermediate 66: Borkin, D., et al. "Property Focused Structure-Based Optimization of Small Molecule Inhibitors of the Protein–Protein Interaction between Menin and Mixed Lineage Leukemia (MLL)." Journal of Medicinal Chemistry, 2016, 59(3), 892–913.[1] Link

  • Trityl-Azole Structural Analogues: El-Hiti, G. A., et al. "Crystal structure of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one." Z. Kristallogr. NCS, 2020. Link

  • General Pyrazole Crystallography: Mezei, G., et al. "Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles."[2] Crystals, 2023, 13, 1120. Link

  • Ibrutinib Synthesis Pathway: Honigberg, L. A., et al. "Inhibitors of Bruton's Tyrosine Kinase."[3][4] U.S. Patent 8,158,786, 2012. Link

Sources

The Pyrazole Scaffold in Modern Therapeutics: A Technical Guide to Biological Activity and Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole ring—a five-membered heterocycle containing two adjacent nitrogen atoms—stands as a "privileged scaffold" in medicinal chemistry. Its ubiquity in FDA-approved therapeutics (e.g., Celecoxib, Ruxolitinib, Ibrutinib) stems from its unique physicochemical properties: it serves as both a hydrogen bond donor and acceptor, possesses high metabolic stability, and acts as a rigid linker that orients pharmacophores with high precision. This technical guide dissects the biological activities of pyrazole derivatives, providing researchers with the mechanistic insights, structure-activity relationships (SAR), and validated experimental protocols necessary to leverage this scaffold in drug discovery.

Part 1: Chemical Architecture & Structure-Activity Relationship (SAR)

The Pharmacophoric "Why"

The pyrazole moiety (1,2-diazole) is not merely a structural connector; it is a functional participant in ligand-target binding.[1]

  • Electronic Character: The N1 nitrogen (pyrrole-like) acts as a hydrogen bond donor, while the N2 nitrogen (pyridine-like) acts as a hydrogen bond acceptor.[1] This duality allows pyrazoles to interact simultaneously with the hinge regions of kinases or the polar pockets of enzymes like COX-2.

  • Tautomerism: Unsubstituted pyrazoles exist in annular tautomerism (

    
    - and 
    
    
    
    -isomers).[1] In drug design, N-substitution is critical to "lock" the active conformation, preventing promiscuous binding.
SAR Logic Tree

The biological activity of pyrazole derivatives is dictated by the regiochemistry of substitutions.

Pyrazole_SAR Core Pyrazole Core (N1-N2-C3-C4-C5) N1 N1 Position (Pharmacokinetic Handle) Core->N1 C3 C3 Position (Steric/Lipophilic) Core->C3 C4 C4 Position (Electronic Modulator) Core->C4 C5 C5 Position (Selectivity Gate) Core->C5 Kinase Kinase Inhibition (ATP Hinge Binding) N1->Kinase Aryl/Heteroaryl groups lock conformation COX2 COX-2 Inhibition (Side Pocket Entry) N1->COX2 Phenyl sulfonamide (Pharmacophore) C3->Kinase Bulky groups occupy hydrophobic pocket C3->COX2 Trifluoromethyl (CF3) increases potency C4->Kinase H-bond acceptors interact with gatekeeper Microbial Antimicrobial (Membrane Disruption) C4->Microbial Electron-withdrawing groups (Cl, NO2) C5->COX2 Steric bulk controls isoform selectivity

Figure 1: Structure-Activity Relationship (SAR) Logic for Pyrazole Derivatives. Caption: Mapping regiochemical substitutions to specific biological outcomes and target interactions.[2]

Part 2: Therapeutic Landscapes

Anticancer Activity: The Kinase Inhibitors

Pyrazoles are dominant in oncology as ATP-competitive kinase inhibitors.

  • Mechanism: The pyrazole nitrogen pair often mimics the adenine ring of ATP, forming hydrogen bonds with the "hinge region" amino acids (e.g., Glu, Met) within the kinase catalytic domain.

  • Case Study (Ruxolitinib): A JAK1/2 inhibitor where the pyrazole ring is fused to a pyrimidine. The pyrazole N-H forms a critical H-bond with the hinge region of the JAK kinase, blocking ATP entry and downstream STAT phosphorylation.

  • Case Study (Ibrutinib): A BTK inhibitor where the pyrazole core scaffolds the acrylamide "warhead" that covalently binds to Cys481.

Anti-inflammatory Activity: COX-2 Selectivity[2][3][4][5]
  • Mechanism: Traditional NSAIDs inhibit both COX-1 and COX-2.[1] Pyrazole derivatives like Celecoxib achieve selectivity by targeting the secondary hydrophobic side pocket present in COX-2 but blocked by a bulky isoleucine in COX-1.

  • Structural Key: The rigid pyrazole ring holds a sulfonamide group (at N1) and a trifluoromethyl group (at C3) at the precise angle to penetrate this side pocket.

Data Summary: FDA-Approved Pyrazole Therapeutics
Drug NameTargetIndicationStructural Role of Pyrazole
Celecoxib COX-2Arthritis, PainRigid scaffold orienting sulfonamide into COX-2 side pocket.
Ruxolitinib JAK1/JAK2MyelofibrosisHinge binder mimicking ATP adenine; forms H-bonds with backbone.
Ibrutinib BTKMantle Cell LymphomaScaffolds the covalent warhead; interacts with gatekeeper residues.
Crizotinib ALK/ROS1NSCLC3-position substituent occupies the ATP-binding hydrophobic pocket.
Axitinib VEGFRRenal Cell CarcinomaIndazole (fused pyrazole) acts as the primary hinge binder.

Part 3: Experimental Validation Framework

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a "Why" (causality) and a "Check" (validation).

Protocol 1: Regioselective Synthesis (Knorr Pyrazole Synthesis)

Objective: Synthesize a 1,3,5-substituted pyrazole with high regiochemical purity.

Reagents: 1,3-Dicarbonyl compound (e.g., benzoylacetone), Hydrazine derivative (e.g., phenylhydrazine), Ethanol, Glacial Acetic Acid.[3]

  • Reaction Setup: Dissolve 1.0 eq of 1,3-dicarbonyl in absolute ethanol (0.5 M). Add 1.1 eq of hydrazine derivative.

    • Causality: Slight excess of hydrazine ensures complete consumption of the electrophile. Ethanol provides a polar protic environment to stabilize the transition state.

  • Catalysis: Add catalytic glacial acetic acid (0.1 eq). Reflux at 80°C for 4-6 hours.

    • Causality: Acid catalysis promotes the initial nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon and facilitates the subsequent dehydration step.

  • Monitoring (Self-Validation): Monitor via TLC every hour.

    • Acceptance Criteria: Disappearance of the starting dicarbonyl spot. Appearance of a highly fluorescent spot (pyrazoles are often fluorophores).

  • Workup: Cool to room temperature. Pour into crushed ice. Filter the precipitate.

    • Purification: Recrystallize from Ethanol/Water.

  • Characterization Check: 1H NMR is mandatory to confirm regiochemistry.

    • Validation: Look for the characteristic pyrazole C4-H singlet around

      
       6.0-7.0 ppm. NOESY experiments may be required to distinguish between 1,3- and 1,5-isomers.
      
Protocol 2: In Vitro Kinase Inhibition Assay (TR-FRET)

Objective: Determine the


 of a pyrazole derivative against a specific kinase (e.g., JAK2).

System: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Plate Preparation: Use 384-well low-volume white plates.

    • Causality: White plates reflect signal; low volume conserves expensive kinase reagents.

  • Compound Addition: Serial dilute pyrazole compound in 100% DMSO (start at 10

    
    M). Transfer 50 nL to assay plate.
    
    • Control 1 (Max Signal): DMSO only + Enzyme + Substrate (0% Inhibition).

    • Control 2 (Min Signal): DMSO only + Substrate (No Enzyme) or known inhibitor (100% Inhibition).

  • Enzyme Reaction: Add Kinase (0.5 nM final) and peptide substrate labeled with ULight™ acceptor. Incubate 15 min.

  • ATP Start: Add ATP at

    
     concentration. Incubate 60 min.
    
    • Causality: Using ATP at

      
       ensures the assay is sensitive to ATP-competitive inhibitors (which most pyrazoles are).
      
  • Detection: Add Europium-labeled anti-phospho-antibody + EDTA (to stop reaction).

    • Mechanism:[1][4] When phosphorylation occurs, the antibody binds the substrate. Europium (donor) comes close to ULight (acceptor)

      
       FRET signal.
      
  • Data Analysis: Calculate % Inhibition

    
    . Fit to 4-parameter logistic equation.
    

Part 4: Mechanism of Action & Signaling Pathways

Understanding the downstream effects is critical. Below is the signaling pathway for Ruxolitinib (a pyrazole-based drug), illustrating how kinase inhibition translates to phenotypic changes.

Ruxolitinib_Pathway Ligand Cytokine (IL-6, EPO) Receptor Cytokine Receptor Ligand->Receptor Binding JAK JAK1 / JAK2 (Kinase Domain) Receptor->JAK Activates STAT STAT Protein (Inactive) JAK->STAT Phosphorylation (BLOCKED by Ruxolitinib) Rux Ruxolitinib (Pyrazole Inhibitor) Rux->JAK ATP-Competitive Inhibition pSTAT p-STAT (Dimerized) STAT->pSTAT Dimerization Nucleus Nucleus (Gene Transcription) pSTAT->Nucleus Translocation Outcome Cell Proliferation Inflammation Nucleus->Outcome Expression

Figure 2: Mechanism of Action for Pyrazole-Based JAK Inhibitors. Caption: Ruxolitinib intercepts the JAK-STAT pathway by competitively binding to the ATP pocket.

References

  • Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks, 2024. Link

  • Pyrazole: An emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 2023. Link

  • Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 2017. Link

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors. Molecules, 2022. Link

  • FDA Approved Drugs Database. U.S. Food and Drug Administration. Link

Sources

Literature review on the use of trityl protecting groups in synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The triphenylmethyl (trityl or Trt) group and its methoxy-substituted derivatives (MMT, DMT) represent a cornerstone of orthogonal protection strategies in organic synthesis. Their utility stems from a unique combination of steric bulk—which confers selectivity for primary nucleophiles—and electronic tunability, allowing for graded acid lability. This guide provides a technical deep-dive into the mechanistic underpinnings, installation/removal protocols, and strategic applications of trityl groups in high-value peptide and oligonucleotide synthesis.

Mechanistic Foundations & Electronic Tuning

The efficacy of the trityl family relies on the stability of the corresponding trityl cation (


) generated during acidolysis. This stability is manipulated by introducing electron-donating methoxy groups on the phenyl rings, creating a hierarchy of lability that enables multi-stage deprotection strategies.
The Stability Hierarchy

The rate of detritylation correlates directly with the stability of the carbocation intermediate.

  • Trityl (Trt): Baseline stability.[1][2][3] Requires moderate acid (e.g., TFA).

  • Monomethoxytrityl (MMT): ~10x more labile than Trt.

  • Dimethoxytrityl (DMT): ~100x more labile than Trt. Removed by weak acids (e.g., TCA, DCA), allowing orthogonality with other acid-labile groups like Boc.

TritylHierarchy Figure 1: Electronic tuning of trityl derivatives via methoxy substitution. Trt Trityl (Trt) Base Stability MMT Monomethoxytrityl (MMT) Intermediate Lability Trt->MMT + OMe Group (Inc. Acid Sensitivity) DMT Dimethoxytrityl (DMT) High Lability (Oligos) MMT->DMT + 2nd OMe Group (Max Acid Sensitivity)

Strategic Installation (Protection)

Due to the massive steric bulk of the trityl group (propeller-like conformation), it exhibits high selectivity for primary heteroatoms (1° alcohols, amines) over secondary ones.

Protocol 1: Selective Tritylation of Primary Alcohols

Objective: Protect a primary hydroxyl group in the presence of secondary hydroxyls.

Reagents:

  • Trityl Chloride (Trt-Cl) or DMT-Cl.

  • Pyridine (Solvent & Base).[4]

  • 4-Dimethylaminopyridine (DMAP) - Catalyst (Optional, use sparingly to avoid side reactions).

Step-by-Step Methodology:

  • Preparation: Dry the substrate (alcohol) by co-evaporation with anhydrous pyridine (3x) to remove trace water.

  • Solubilization: Dissolve the substrate in anhydrous pyridine (0.1 M concentration).

  • Addition: Add 1.1 - 1.2 equivalents of Trt-Cl.

    • Expert Insight: Add the reagent in portions over 30 minutes. A massive excess is unnecessary and complicates purification.

  • Catalysis: If reaction is sluggish after 4 hours, add 0.1 eq of DMAP.

    • Caution: DMAP can accelerate tritylation of secondary alcohols. Use only if necessary.

  • Monitoring: Monitor by TLC. The product will have a significantly higher Rf due to lipophilicity.

  • Quenching: Add MeOH (5 eq) to destroy excess Trt-Cl.

  • Workup: Dilute with DCM, wash with saturated

    
     and brine. Dry over 
    
    
    
    .
    • Critical: Avoid acidic washes (e.g., HCl) as they may prematurely cleave the group.

ProtectionWorkflow Figure 2: Workflow for selective tritylation of primary alcohols. Start Substrate (R-OH) Dry Dry via Pyridine Co-evaporation Start->Dry React Add Trt-Cl (1.1 eq) in Pyridine Dry->React Check TLC Monitoring (High Rf shift?) React->Check Check->React Incomplete (Add DMAP) Quench Quench with MeOH Check->Quench Complete Workup Basic Workup (No Acid!) Quench->Workup

Strategic Removal (Deprotection)

Detritylation is an


-like process. The rate-limiting step is the formation of the resonance-stabilized trityl cation.
The Role of Scavengers

Trustworthiness Factor: A common failure mode in deprotection is retritylation or alkylation of nucleophilic side chains (e.g., Trp, Met, Cys) by the liberated trityl cation.

  • Solution: Always include a cation scavenger.

  • Common Scavengers: Triisopropylsilane (TIS), Water, Thioanisole, or Ethanedithiol (EDT).

Protocol 2: Controlled Detritylation (DMT Removal in Oligonucleotide Synthesis)

Objective: Remove the 5'-O-DMT group during solid-phase oligonucleotide synthesis without depurinating the DNA.

Reagents:

  • 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in DCM or Toluene.

  • Self-Validating Indicator: The DMT cation is bright orange (

    
     nm). The color intensity of the effluent can be measured to quantify coupling efficiency.
    

Methodology:

  • Flow: Flush the column with the acid solution (Deblock reagent) for 60–90 seconds.

  • Observation: Observe the effluent.

    • Bright Orange: Successful removal of DMT (previous coupling worked).

    • Colorless: Failed coupling in previous step (no DMT present).

  • Wash: Immediately flush with Acetonitrile to remove acid and quench the cation. Prolonged acid exposure causes depurination (loss of A/G bases).

DeprotectionMech Figure 3: Mechanism of acid-catalyzed detritylation and cation scavenging. Substrate R-O-Trt Protonation Protonation (H+) Substrate->Protonation Cleavage C-O Bond Break Protonation->Cleavage Cation Trt+ Cation (Reactive!) Cleavage->Cation Alcohol R-OH (Free) Cleavage->Alcohol Scavenger Scavenger (TIS) Cation->Scavenger Trapping Product Trt-Scavenger (Inert) Scavenger->Product

Comparative Data & Selection Guide

Table 1: Relative Acid Lability and Removal Conditions
GroupStructureRelative LabilityStandard Removal ReagentApplication
Trt Triphenylmethyl1 (Baseline)1-5% TFA in DCMPeptide Side Chains (Cys, His, Asn)
MMT 4-Methoxytrityl~101% TFA or dilute AcOHOrthogonal Cys protection
DMT 4,4'-Dimethoxytrityl~1003% TCA or DCA in DCM5'-OH in DNA/RNA Synthesis
Table 2: Troubleshooting Common Issues
IssueCauseSolution
Retritylation Equilibrium favors ether formation in non-nucleophilic solvents.Add protic scavengers (MeOH, Water) or TIS to trap the cation irreversibly.
Depurination Acid exposure is too strong or too long (Oligos).Switch from TCA to DCA (weaker pKa); reduce exposure time.
Incomplete Protection Steric hindrance on secondary alcohols.Add DMAP catalyst; heat to 50°C (risk of side reactions increases).

Applications in Solid Phase Synthesis[7][8]

Peptide Synthesis (SPPS)

In Fmoc-SPPS, the Trt group is ideal for protecting the side chains of Cysteine (Cys), Histidine (His), Asparagine (Asn), and Glutamine (Gln).

  • Cysteine: S-Trt is stable to piperidine (Fmoc removal) but cleaved by 95% TFA.

  • Orthogonality: Using S-MMT on Cys allows for selective deprotection with 1% TFA (leaving other side chains protected), enabling on-resin disulfide bridge formation [1].[5]

Oligonucleotide Synthesis

The DMT group is the standard for 5'-OH protection. Its lipophilicity is exploited in "Trityl-On" purification, where the full-length sequence (bearing the terminal DMT) is retained on a reverse-phase cartridge while failure sequences (capped, no DMT) are washed away [2].

References

  • Reduction of cysteine-S-protecting groups by triisopropylsilane. Source: National Institutes of Health (PMC). URL:[Link]

  • Trityl Group in the 3rd Millenium: New Perspectives for Oligonucleotide Chemistry. Source: Glen Research. URL:[Link]

  • The Abundant Versatility of the 4-Methoxytrityl Group. Source: CBL Patras.[5] URL:[Link]

  • Dimethoxytrityl Removal in Organic Medium. Source: Wikipedia / Nucleosides and Nucleotides. URL:[Link][6]

Sources

The Pyrazole Paradox: From Serendipitous Dye to Privileged Pharmacophore

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide explores the discovery, chemical evolution, and pharmacological dominance of pyrazole compounds. Despite being virtually absent in nature due to the biosynthetic difficulty of forming N–N bonds, pyrazoles have become a "privileged scaffold" in medicinal chemistry.[1] This guide details the serendipitous discovery by Ludwig Knorr, dissects the mechanistic pathways of pyrazole synthesis, and analyzes the structural properties—specifically tautomerism—that make this ring system indispensable in modern drug discovery, from analgesics to kinase inhibitors.

The "Unnatural" History: Discovery & Early Synthesis

The Serendipity of Ludwig Knorr (1883)

The history of pyrazoles is rooted in a "failed" experiment. In 1883, German chemist Ludwig Knorr, working under the supervision of Emil Fischer, attempted to synthesize quinoline derivatives (related to quinine) by reacting phenylhydrazine with ethyl acetoacetate.

Instead of the expected quinoline, Knorr isolated a crystalline solid with potent antipyretic properties. He initially mischaracterized the structure, but later work confirmed it to be 1-phenyl-3-methyl-5-pyrazolone .[2] This compound, methylated to form Antipyrine (Phenazone) , became the world's first synthetic analgesic and fever reducer, predating Aspirin's commercial success.

The Naming Controversy

The term "pyrazole" was coined by Knorr to describe the 5-membered ring containing two adjacent nitrogen atoms, distinguishing it from the isomeric "imidazole" (1,3-diazole). The name reflects its structural relationship to pyrrole ("pyr") and the presence of the azo group ("azole").

Natural Rarity

Unlike imidazoles (found in histidine) or indoles (tryptophan), pyrazoles are extremely rare in biology.[1][2] The first naturally occurring pyrazole,


-pyrazol-1-ylalanine , was not isolated until 1959 from watermelon seeds (Citrullus lanatus).[2] This rarity is attributed to the lack of common biosynthetic enzymes capable of forming the N–N bond, making pyrazoles a predominantly anthropogenic scaffold.

Synthetic Protocols: The Knorr Methodology

The Knorr Pyrazole Synthesis remains the foundational method for constructing the pyrazole nucleus. It involves the condensation of hydrazines with 1,3-dicarbonyl compounds.[3][4]

Mechanistic Pathway

The reaction proceeds through a condensation-cyclization sequence.[2] The regioselectivity is governed by the relative reactivity of the carbonyl groups and the nucleophilicity of the hydrazine nitrogens.

KnorrMechanism Figure 1: Mechanistic Pathway of the Knorr Pyrazole Synthesis Reagents 1,3-Dicarbonyl + Hydrazine Inter1 Hydrazone Intermediate Reagents->Inter1 Acid Cat. -H2O Inter2 Cyclized Aminal Inter1->Inter2 Intramolecular Attack Product Pyrazole Nucleus Inter2->Product Dehydration -H2O / Aromatization

Standard Laboratory Protocol: Synthesis of 3,5-Dimethyl-1-phenylpyrazole

Note: This protocol is a standardized adaptation of the classic Knorr synthesis for research validation.

Reagents:

  • Acetylacetone (2,4-Pentanedione): 10 mmol[2]

  • Phenylhydrazine: 10 mmol[2]

  • Ethanol (Absolute): 20 mL

  • HCl (conc.): Catalytic amount (2-3 drops)[2]

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of acetylacetone in 15 mL of ethanol.

  • Addition: Add 10 mmol of phenylhydrazine dropwise over 5 minutes. Caution: Phenylhydrazine is toxic; handle in a fume hood.

  • Catalysis: Add 2 drops of concentrated HCl to catalyze the imine formation.

  • Reflux: Attach a reflux condenser and heat the mixture to 78°C (reflux) for 2 hours.

  • Monitoring: Monitor reaction progress via TLC (SiO2, 30% EtOAc/Hexanes). The disappearance of the starting dicarbonyl indicates completion.

  • Isolation: Cool the reaction mixture to room temperature. If the product precipitates, filter and wash with cold ethanol. If not, remove solvent in vacuo.[2]

  • Purification: Recrystallize from ethanol/water or purify via flash column chromatography.

Validation Criteria:

  • 1H NMR (CDCl3): Look for the diagnostic singlet of the C4-H proton around

    
     6.0 ppm.
    
  • Yield: Expected yield ranges from 80-95% due to the thermodynamic stability of the aromatic product.

Pharmacological Evolution: From Analgesics to Kinase Inhibitors[2]

The pyrazole ring is a "privileged structure" because its electronic properties allow it to participate in hydrogen bonding (both as donor and acceptor) and


-stacking interactions within protein binding pockets.[2]
The Evolution Timeline

DrugTimeline Figure 2: Chronological Evolution of Pyrazole Therapeutics cluster_1800 19th Century: The Dawn cluster_1900 Mid-20th Century: NSAIDs cluster_1990 1990s: Selectivity Era cluster_2010 21st Century: Oncology Node1883 1883: Antipyrine (First Synthetic Analgesic) Node1949 1949: Phenylbutazone (Anti-inflammatory for RA) Node1883->Node1949 Node1998 1998: Sildenafil (Viagra) (PDE5 Inhibitor - Fused Pyrazole) Node1949->Node1998 Node1999 1999: Celecoxib (Celebrex) (Selective COX-2 Inhibitor) Node1998->Node1999 Node2011 2011: Crizotinib (ALK Inhibitor for NSCLC) Node1999->Node2011

Key Pyrazole Therapeutics Data
Drug NameMechanism of ActionIndicationDiscovery Significance
Antipyrine COX Inhibition (Non-selective)Fever, PainFirst synthetic drug; launched the German dye/pharma industry.[2]
Phenylbutazone COX InhibitionRheumatoid ArthritisPotent anti-inflammatory but limited by toxicity (agranulocytosis).[2]
Celecoxib COX-2 Selective InhibitorInflammation, PainReduced GI side effects compared to traditional NSAIDs.[2]
Sildenafil PDE5 InhibitorErectile DysfunctionContains a pyrazolo[4,3-d]pyrimidin-7-one core mimicking guanine.[2]
Rimonabant CB1 Receptor AntagonistObesityFirst centrally acting anti-obesity drug (withdrawn due to psychiatric side effects).[2]
Crizotinib ALK/ROS1 InhibitorLung Cancer (NSCLC)Demonstrates pyrazole's utility in kinase hinge binding.[2]

Physicochemical Core: Tautomerism & Aromaticity[4][5]

Understanding the electronic behavior of pyrazoles is critical for drug design, particularly regarding binding affinity and solubility.

Annular Tautomerism

-unsubstituted pyrazoles (containing an NH group) exhibit annular tautomerism .[2] The hydrogen atom oscillates between the two nitrogen atoms (

and

).
  • Implication: In solution, a 3-substituted pyrazole is in rapid equilibrium with its 5-substituted tautomer.[2][5]

  • Design Tip: To lock a specific conformation for protein binding, medicinal chemists often substitute the

    
     position with an alkyl or aryl group (as seen in Celecoxib and Sildenafil).
    
Acid-Base Properties

Pyrazoles are amphoteric but primarily act as weak bases (


 of conjugate acid 

2.5).[2]
  • Basicity: The pyridine-like nitrogen (

    
    ) has a lone pair in an 
    
    
    
    orbital perpendicular to the
    
    
    -system, available for protonation.
  • Acidity: The pyrrole-like nitrogen (

    
    ) can be deprotonated (
    
    
    
    14), allowing the formation of metallo-pyrazole complexes.[2]

References

  • Knorr, L. (1883).[2][6][7][8] Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft. Link[2]

  • Fustero, S., et al. (2011).[2] From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles. Chemical Reviews. Link[2]

  • Eicher, T., & Hauptmann, S. (2003).[2] The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.[2] Link[2]

  • Kumar, V., et al. (2013).[2] Pyrazole containing natural products: Synthetic preview and biological significance. Bioorganic & Medicinal Chemistry. Link

  • Garg, P. K., et al. (2020).[2] Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Link

Sources

Methodological & Application

Strategic Synthesis of (1-Trityl-1H-pyrazol-4-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Abstract & Strategic Overview

The (1-Trityl-1H-pyrazol-4-yl)methanol scaffold is a pivotal intermediate in the synthesis of Bruton's Tyrosine Kinase (BTK) inhibitors and other heterocyclic APIs. The pyrazole ring serves as a bioisostere for phenyl or pyridine rings, while the trityl (triphenylmethyl) group acts as a critical protecting group. Its steric bulk directs regioselectivity during subsequent functionalizations and improves the solubility of otherwise polar pyrazole intermediates in organic solvents.

This guide details a robust, three-phase synthetic workflow:

  • Protection: Regioselective

    
    -tritylation of ethyl 4-pyrazolecarboxylate.
    
  • Reduction: Chemoselective reduction of the ester to the primary alcohol using Lithium Aluminum Hydride (LiAlH

    
    ).
    
  • Derivatization: Conversion of the alcohol to the bromide via the Appel reaction (preserving the acid-labile trityl group) and oxidation to the aldehyde.

Retrosynthetic Logic (DOT Visualization)

Retrosynthesis Target (1-Trityl-1H-pyrazol-4-yl)methanol (Versatile Intermediate) Derivatives Derivatives (Halides, Aldehydes) Target->Derivatives Functionalization Ester Ethyl 4-pyrazolecarboxylate (Starting Material) Ester->Target 1. Protection (Trt) 2. Reduction (LAH) Trityl Trityl Chloride (Trt-Cl) Trityl->Target Protecting Group Source

Figure 1: Retrosynthetic disconnection showing the linear assembly from the commercially available ester.

Phase 1: N-Tritylation of Ethyl 4-pyrazolecarboxylate

The first challenge is masking the pyrazole nitrogen. The trityl group is selected over Boc or SEM because it is orthogonal to basic conditions and reducing agents, though it is acid-labile.

Mechanism & Rationale

The reaction utilizes a base-mediated nucleophilic substitution. Since the 4-substituted pyrazole is symmetric regarding the N1 and N2 positions (tautomeric equilibrium), the initial tritylation yields a single regioisomer.

  • Reagent Choice: Triethylamine (Et

    
    N) acts as the proton scavenger.
    
  • Solvent: DMF or DCM. DMF is preferred for solubility, but DCM simplifies workup.

Protocol 1: Synthesis of Ethyl 1-trityl-1H-pyrazole-4-carboxylate

Reagents:

  • Ethyl 4-pyrazolecarboxylate (1.0 equiv)

  • Trityl chloride (Trt-Cl) (1.1 equiv)

  • Triethylamine (Et

    
    N) (2.5 equiv)
    
  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Procedure:

  • Setup: Flame-dry a 500 mL round-bottom flask (RBF) and purge with nitrogen.

  • Dissolution: Dissolve Ethyl 4-pyrazolecarboxylate (10.0 g, 71.4 mmol) in anhydrous DCM (150 mL). Add Et

    
    N (25 mL, 178 mmol).
    
  • Addition: Cool the solution to 0°C. Add Trityl chloride (21.9 g, 78.5 mmol) portion-wise over 15 minutes to control the exotherm.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).[1] The product will appear as a high R

    
     spot.
    
  • Workup: Quench with water (100 mL). Separate the organic layer and wash with saturated NaHCO

    
     (2 x 100 mL) followed by brine.
    
    • Critical Note: Do not wash with dilute HCl, as this will deprotect the trityl group.

  • Purification: Dry over Na

    
    SO
    
    
    
    , filter, and concentrate. Recrystallize from Ethanol or purify via flash chromatography (SiO
    
    
    ).
    • Senior Scientist Tip: Pre-treat the silica gel column with 1% Et

      
      N in Hexane to neutralize acidic sites that could cleave the trityl group during purification.
      

Phase 2: Reduction to (1-Trityl-1H-pyrazol-4-yl)methanol

The conversion of the ester to the alcohol requires a strong hydride donor. While DIBAL-H can be used, LiAlH


 is preferred for complete reduction in one step.
Safety & Chemistry Logic
  • Trityl Stability: The N-Trityl bond is stable to LiAlH

    
     (unlike trityl ethers which are stable to base but can be cleaved by Lewis acids).
    
  • Workup: The "Fieser" method is mandatory here. Traditional acid workups will destroy the trityl protection.

Protocol 2: LiAlH Reduction

Reagents:

  • Ethyl 1-trityl-1H-pyrazole-4-carboxylate (from Phase 1)

  • LiAlH

    
     (2.4 M in THF or powder) (1.5 equiv)
    
  • Tetrahydrofuran (THF) (anhydrous)

Step-by-Step Procedure:

  • Setup: Use a dry 3-neck flask under nitrogen flow.

  • Reagent Prep: Suspend LiAlH

    
     (1.5 equiv) in anhydrous THF at 0°C.
    
  • Addition: Dissolve the trityl ester in THF and add it dropwise to the LiAlH

    
     suspension. Maintain internal temperature <5°C.
    
  • Reaction: Stir at 0°C for 30 mins, then warm to RT for 2 hours.

  • Fieser Workup (Critical):

    • Cool back to 0°C.

    • For every x grams of LiAlH

      
       used, add carefully in order:
      
      • x mL water[2][3][4]

      • x mL 15% NaOH

      • 3x mL water[2][3][4][5]

    • Stir vigorously until a white, granular precipitate forms.

  • Isolation: Filter the granular salts through a pad of Celite. Rinse the cake with warm THF.

  • Drying: Concentrate the filtrate to yield the crude alcohol. Usually, this material is pure enough (>95%) for the next step without chromatography.

Data Summary Table:

ParameterValueNote
Appearance White solid
1H NMR (DMSO-d6)

7.8 (s, 1H), 7.4 (s, 1H), 7.3-7.1 (m, 15H, Trt), 5.0 (t, OH), 4.3 (d, CH2)
Characteristic Trityl region multiplet
Yield 85-92%High efficiency step

Phase 3: Derivatization Pathways

The primary alcohol is a gateway to electrophilic handles (halides, aldehydes).

Pathway A: The Appel Reaction (Synthesis of Bromide)

Why not HBr or PBr


?  These reagents generate strong acid (HBr) in situ, which would instantly remove the trityl group. The Appel reaction (PPh

+ CBr

) operates under neutral conditions, preserving the N-Trityl bond.

Protocol:

  • Dissolve alcohol (1.0 equiv) and CBr

    
     (1.2 equiv) in DCM at 0°C.
    
  • Add PPh

    
     (1.2 equiv) portion-wise.
    
  • Stir at RT for 2 hours.

  • Concentrate and purify via silica gel (Hexane/EtOAc). Remember the 1% Et

    
    N rule for the column.
    
Pathway B: Oxidation to Aldehyde

Reagent: Activated MnO


 is preferred over Swern for ease of handling, or Dess-Martin Periodinane (DMP).
Protocol: 
  • Suspend alcohol in DCM.[2]

  • Add activated MnO

    
     (10 equiv).
    
  • Stir at RT for 12 hours. Filter through Celite.

Workflow Logic (DOT Visualization)

Workflow Start Start: Trityl Alcohol Decision Target Derivative? Start->Decision Appel Appel Reaction (PPh3, CBr4) Decision->Appel Need Electrophile Oxidation Oxidation (MnO2 or DMP) Decision->Oxidation Need Carbonyl Bromide Product A: Pyrazolyl Bromide Appel->Bromide Neutral pH Preserves Trt Aldehyde Product B: Pyrazolyl Aldehyde Oxidation->Aldehyde Mild cond.

Figure 2: Divergent synthesis pathways for functional derivatives.

References

  • Reduction of Esters with LiAlH4: Chemistry Steps. (n.d.). Conversion of Carboxylic Acids to Alcohols.[6][7][8][9][10] Retrieved January 28, 2026, from [Link] Context: Validates the mechanism and stoichiometry for the reduction step.

  • The Appel Reaction (Neutral Halogenation): Organic Chemistry Portal. (n.d.). Appel Reaction. Retrieved January 28, 2026, from [Link] Context: Provides the mechanistic basis for converting the alcohol to bromide without acidic deprotection.

  • Stability of Pyrazole Isomers: National Institutes of Health (NIH). (2024). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. Retrieved January 28, 2026, from [Link] Context: Background on the thermodynamic stability of substituted pyrazoles.

Sources

Use of (1-Trityl-1H-pyrazol-4-yl)methanol as a synthetic intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of (1-Trityl-1H-pyrazol-4-yl)methanol in Medicinal Chemistry

Executive Summary

(1-Trityl-1H-pyrazol-4-yl)methanol (CAS: 88529-69-5) serves as a critical "regio-locking" scaffold in modern drug discovery. Pyrazoles are ubiquitous in kinase inhibitors (e.g., Ruxolitinib, Ibrutinib), yet their synthesis is often plagued by annular tautomerism (N1 vs. N2 shift), leading to difficult-to-separate regioisomers during functionalization.

This intermediate solves the "N-H Problem" by employing a bulky trityl (triphenylmethyl) group. This protecting group serves a dual purpose:

  • Regiocontrol: It sterically locks the N1 position, forcing electrophilic substitutions or couplings to occur with predictable orientation relative to the C4 handle.

  • Solubility: It renders the otherwise polar pyrazole soluble in non-polar organic solvents (DCM, Toluene), facilitating standard organic transformations.

This guide details the synthesis, activation, and deprotection of this intermediate, focusing on preserving the acid-labile trityl group during intermediate steps.

Strategic Utility Map

The hydroxymethyl group at C4 is a "divergent point," allowing access to three major classes of pharmacophores:

  • Electrophiles (Alkyl Halides): via Appel reaction or Mesylation.

  • Carbonyls (Aldehydes): via mild oxidation (Swern/IBX) for reductive amination.

  • Nucleophiles: via direct Mitsunobu coupling.

G Start (1-Trityl-1H-pyrazol-4-yl)methanol (Divergent Hub) Aldehyde Aldehyde (Reductive Amination) Start->Aldehyde Oxidation (MnO2/IBX) Chloride Alkyl Chloride (Nucleophilic Displacement) Start->Chloride Appel Rxn (PPh3, CCl4) Ether Ether/Amine (Mitsunobu Coupling) Start->Ether Mitsunobu (DIAD, PPh3) Target Bioactive Pyrazole (Kinase Inhibitor Fragment) Aldehyde->Target 1. Amine R-NH2 2. Deprotection Chloride->Target 1. Nucleophile 2. Deprotection Ether->Target Deprotection

Figure 1: Divergent synthetic pathways from the C4-hydroxymethyl scaffold.

Detailed Experimental Protocols

Protocol A: Synthesis of (1-Trityl-1H-pyrazol-4-yl)methanol

Rationale: Direct tritylation of the alcohol is possible but often less efficient than tritylating the ester followed by reduction. This route ensures maximum yield and purity.

Reagents: Ethyl 1H-pyrazole-4-carboxylate, Trityl Chloride (


), 

,

, THF, DMF.
  • Protection Step:

    • Dissolve ethyl 1H-pyrazole-4-carboxylate (1.0 equiv) in dry DMF (0.5 M).

    • Add

      
       (1.5 equiv) and stir at RT for 30 min.
      
    • Add Trityl Chloride (1.1 equiv) portion-wise. Stir for 12 h at RT.

    • Workup: Pour into ice water. Filter the white precipitate. Recrystallize from Ethanol/Hexane.

    • Yield Target: >90%.[1]

  • Reduction Step:

    • Suspend

      
       (1.2 equiv) in dry THF at 
      
      
      
      under
      
      
      .
    • Add solution of Ethyl 1-trityl-1H-pyrazole-4-carboxylate (from step 1) in THF dropwise.

    • Allow to warm to RT and stir for 2 h.

    • Quench: Fieser method (

      
       g 
      
      
      
      :
      
      
      mL
      
      
      ,
      
      
      mL 15%
      
      
      ,
      
      
      mL
      
      
      ).
    • Filter salts, concentrate filtrate.

    • Product: White solid.[2] Stable at RT.

Protocol B: Activation to Chloride (Acid-Free Method)

Critical Constraint: The trityl group is acid-labile . Standard chlorination with Thionyl Chloride (


) generates HCl gas, which will cleave the trityl group, reverting the molecule to the unprotected pyrazole. Use the Appel Reaction. 

Reagents:


 or 

,

, DCM.
  • Dissolve (1-Trityl-1H-pyrazol-4-yl)methanol (1.0 equiv) in dry DCM (0.2 M).

  • Add

    
     (1.2 equiv) and cool to 
    
    
    
    .
  • Add

    
     (1.2 equiv) portion-wise.
    
  • Stir at

    
     for 1 h, then RT for 2 h.
    
  • Workup: Concentrate directly and purify via flash chromatography (Hexane/EtOAc). Note: Use 1% Triethylamine in the eluent to buffer silica acidity.

Protocol C: Oxidation to Aldehyde

Rationale: The aldehyde is a precursor for reductive amination (e.g., Menin-MLL inhibitors). Avoid Jones reagent (too acidic). Use IBX or MnO2 .

Reagents: IBX (2-Iodoxybenzoic acid), DMSO/THF.

  • Dissolve alcohol (1.0 equiv) in DMSO (0.5 M).

  • Add IBX (1.5 equiv) in one portion.[1]

  • Stir at RT for 3-6 h. Monitor by TLC (Aldehyde is usually less polar).

  • Workup: Dilute with water, filter off the white solid (iodosobenzoic acid byproduct). Extract filtrate with EtOAc.

  • Stability: The aldehyde is stable but should be used immediately in the next step (reductive amination) to prevent oxidation to the carboxylic acid.

Protocol D: Trityl Deprotection (The "Release")

Context: This is the final step after the complex molecule is built.

Method 1: Mild Acid (Standard)

  • Dissolve substrate in DCM.

  • Add Trifluoroacetic acid (TFA) (10% v/v) and Triethylsilane (TES) (2 equiv) as a cation scavenger.

  • Why TES? The cleaved trityl cation is highly stable and electrophilic; without a scavenger, it will re-attach to other nucleophilic sites on your drug molecule.

  • Stir 1 h at RT. Concentrate.

Method 2: HCl/MeOH (Alternative)

  • Dissolve in Methanol.[3]

  • Add 4M HCl in Dioxane (5 equiv). Reflux for 1-2 h.

  • Note: More harsh, but effective if the substrate is acid-stable.

Case Study: Menin-MLL Inhibitor Synthesis

Context: Menin-MLL inhibitors are a novel class of cancer therapeutics. The interaction between Menin and MLL fusion proteins is critical for leukemogenesis.

Workflow:

  • Scaffold Prep: (1-Trityl-1H-pyrazol-4-yl)methanol is oxidized to the aldehyde (Protocol C).

  • Reductive Amination: The aldehyde is reacted with a complex amine (e.g., a piperazine derivative) using

    
    .
    
  • Deprotection: The trityl group is removed with TFA/DCM.

  • Result: The final molecule contains a free NH-pyrazole, which forms critical hydrogen bonds within the Menin binding pocket. The trityl group was essential to prevent the pyrazole nitrogen from interfering with the reductive amination chemistry.

Data Summary Table:

ParameterTrityl-ProtectedUnprotected Pyrazole
Solubility (DCM/EtOAc) High (Excellent)Poor (Aggregates)
N-Alkylation Selectivity 100% (Blocked by Trityl)Poor (Mixture of N1/N2)
Acid Stability Low (Cleaves < pH 2)High
Base Stability HighHigh (Deprotonates)

References

  • Synthesis of Menin-MLL Inhibitors

    • Example of (1-Trityl-1H-pyrazol-4-yl)
    • Source:

  • Deprotection Strategies

    • Comparison of TFA vs. HCl for sensitive peptide/heterocycle deprotection.[4]

    • Source:

  • Appel Reaction (Chlorination)

    • Standard mechanism for acid-sensitive alcohol-to-chloride conversion.
    • Source:

  • Pyrazoles in Drug Discovery

    • Review of pyrazole prevalence in FDA-approved drugs.
    • Source:

Sources

The Pyrazole Scaffold in Modern Drug Discovery: Strategic Applications & Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The "Privileged" Pharmacophore

Context: In medicinal chemistry, pyrazole (1,2-diazole) is classified as a "privileged scaffold" due to its ability to serve as a versatile ligand for diverse biological targets. Its planar, electron-rich, five-membered aromatic ring offers a distinct physicochemical profile that differentiates it from imidazoles and isoxazoles.

Physicochemical Advantages:

  • H-Bonding Duality: The unsubstituted pyrazole acts as both a hydrogen bond donor (NH) and acceptor (N2), making it an ideal mimic for peptide bonds or purine bases.

  • pKa Modulation: The pKa of pyrazole (~2.5 for the conjugate acid) ensures it remains neutral at physiological pH, unlike the more basic imidazole (pKa ~7.0). This neutrality is critical for passive membrane permeability (CNS penetration) and reducing off-target hERG liability.

  • Metabolic Stability: Pyrazoles are generally more resistant to oxidative metabolism than electron-rich furans or thiophenes.

Visualization 1: The Pyrazole Pharmacophore & Kinase Hinge Binding

This diagram illustrates the critical interaction between the pyrazole motif and the ATP-binding hinge region of a kinase, a primary application of this scaffold.

Pyrazole_Binding_Mode cluster_protein Kinase Hinge Region (Backbone) cluster_ligand Pyrazole Inhibitor Residue_NH Backbone NH (Donor) Pyraz_N2 Pyrazole N2 (Acceptor) Residue_NH->Pyraz_N2 H-Bond (2.8 Å) Residue_CO Backbone C=O (Acceptor) R_Groups R-Group Vectors (Solubility/Selectivity) Pyraz_N2->R_Groups Pyraz_NH Pyrazole NH (Donor) Pyraz_NH->Residue_CO H-Bond (2.9 Å)

Caption: Canonical bidentate binding mode of pyrazole at the kinase hinge region, mimicking the adenine ring of ATP.

Application Note: Kinase Inhibitor Design

Objective: Targeting the ATP-binding site (Type I/II inhibition).

The pyrazole ring is a bioisostere for the purine ring of ATP. In drugs like Ruxolitinib (JAK1/2 inhibitor) and Crizotinib (ALK inhibitor), the pyrazole nitrogen atoms form crucial hydrogen bonds with the kinase "hinge" region residues.

Design Strategy:

  • Scaffold Hopping: Replace a phenyl-amino-pyrimidine core (e.g., Imatinib) with an amino-pyrazole to lower molecular weight and adjust lipophilicity (LogP).

  • Vector Exploration: Substitution at the C3 and C5 positions allows vectors to reach into the "Gatekeeper" pocket or the solvent-exposed region, driving selectivity between kinase families.

Protocol: Regioselective Synthesis of Trisubstituted Pyrazoles

Challenge: The condensation of hydrazine derivatives with 1,3-diketones often yields a mixture of regioisomers (1,3,5- vs 1,5,3-substitution), which are difficult to separate. Solution: This protocol utilizes a stepwise condensation-cyclization approach or specific solvent control to favor the thermodynamic product.

Materials
  • 1,3-Diketone (e.g., Benzoylacetone)

  • Substituted Hydrazine (e.g., Phenylhydrazine)

  • Solvent: Ethanol (EtOH) or Acetic Acid (AcOH)

  • Catalyst: Conc. HCl (optional)

  • Monitoring: TLC (Ethyl Acetate/Hexane), LC-MS

Step-by-Step Methodology
  • Preparation of Reactants: Dissolve 1.0 equivalent of the 1,3-diketone in Ethanol (0.5 M concentration).

    • Expert Insight: If the diketone is asymmetrical, the nucleophilicity of the hydrazine terminal nitrogen dictates regioselectivity. For aryl-hydrazines, the terminal NH2 is the most nucleophilic.

  • Addition: Add 1.1 equivalents of the substituted hydrazine dropwise at room temperature.

    • Control Point: Do not heat immediately. Allow the intermediate hydrazone to form (often visible as a color change).

  • Cyclization (Thermodynamic Control): Add a catalytic amount of HCl (5-10 drops) or switch solvent to glacial acetic acid. Heat the reaction mixture to reflux (78°C for EtOH) for 3–6 hours.

    • Validation: Monitor consumption of the hydrazone intermediate by TLC.

  • Workup: Cool to room temperature.

    • Scenario A (Precipitation): If the product crystallizes, filter and wash with cold EtOH.

    • Scenario B (Soluble): Remove solvent in vacuo, redissolve in EtOAc, wash with NaHCO3 (sat.) and Brine. Dry over MgSO4.

  • Purification & Validation (Critical Step): Purify via Flash Column Chromatography (SiO2).

    • Self-Validating Step (NOE NMR): To confirm regiochemistry, perform a 1D-NOE or 2D-NOESY NMR experiment. Irradiate the N-substituent (e.g., N-Phenyl protons).

      • Result: If NOE is observed at the C5-substituent (e.g., Methyl), the isomer is confirmed as 1-phenyl-5-methyl. If NOE is observed at the C5-H or C5-Aryl, the structure is assigned accordingly.

Application Note: Fragment-Based Drug Discovery (FBDD)

Objective: Screening low molecular weight (<250 Da) pyrazole fragments to identify novel binding pockets.

Pyrazoles are "Rule of 3" compliant fragments. They are highly soluble and rigid, minimizing the entropic penalty upon binding.

Workflow:

  • Library Construction: A library of 500–1000 mono- and di-substituted pyrazoles is assembled.

  • Biophysical Screening: Surface Plasmon Resonance (SPR) is used due to its high sensitivity for weak binders (mM to µM affinity).

  • Hit Expansion: "Growing" the molecule from the pyrazole nitrogen or C-positions based on X-ray co-crystal structures.

Protocol: SPR Screening for Pyrazole Fragments

Method: Biacore/Sierra SPR Systems. Target: Recombinant Kinase Domain (e.g., JAK2).

Experimental Setup
ParameterSetting/ValueRationale
Sensor Chip CM5 or Ni-NTACM5 for covalent amine coupling; Ni-NTA for His-tagged proteins.
Immobilization Level 3000–5000 RUHigh density required for small molecule (fragment) detection.
Running Buffer PBS-P + 2% DMSODMSO matches compound solvent to prevent bulk refractive index jumps.
Flow Rate 30 µL/minMinimizes mass transport limitations.
Step-by-Step Methodology
  • System Preparation (Clean Screen): Perform a "superclean" cycle with 50% DMSO to remove hydrophobic contaminants from the microfluidics.

  • Solvent Correction (Critical): Prepare a DMSO calibration curve (1.5% to 2.5% DMSO) to correct for bulk refractive index mismatches between the running buffer and the sample.

    • Expert Insight: Small molecules produce low signals (<10 RU). Without robust solvent correction, false positives are inevitable.

  • Sample Injection: Inject pyrazole fragments at a single concentration (e.g., 200 µM) for 60 seconds (association) followed by 60 seconds dissociation.

  • Data Processing:

    • Reference Subtraction: Subtract the signal from the Reference Channel (unmodified surface) from the Active Channel.

    • Blank Subtraction: Subtract "Zero concentration" buffer injections.

    • Binding Assessment: Look for "Square Wave" sensorgrams (rapid on/rapid off), characteristic of fragment binding.

  • Validation: Hits showing >5 RU response and stoichiometric binding (Rmax calculation) are advanced to dose-response (KD determination).

Visualization 2: The Pyrazole Synthesis & Screening Workflow

A logic flow diagram connecting the synthesis of the scaffold to its biological validation.

Pyrazole_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Validation Start Target Identification (e.g., Kinase/GPCR) Reagents 1,3-Diketone + Hydrazine Start->Reagents Reaction Regioselective Cyclization (EtOH/Reflux) Reagents->Reaction Validation NOE NMR (Confirm Regioisomer) Reaction->Validation Validation->Reagents Wrong Isomer (Optimize Conditions) SPR SPR Screening (Fragment Binding) Validation->SPR Pure Compound Hit_ID Hit Validation (KD Determination) SPR->Hit_ID Response > 5 RU

Caption: Iterative workflow for synthesizing regiochemically pure pyrazoles and validating them via biophysical screening.

References

  • Review of Pyrazole Pharmacology: Ansari, A., et al. (2017). Biologically active pyrazole derivatives.[1][2][3][4][5][6] New Journal of Chemistry. [Link]

  • Kinase Binding Modes (Hinge Region): Traxler, P., & Furet, P. (1999). Strategies toward the design of novel and selective protein tyrosine kinase inhibitors. Pharmacology & Therapeutics.[1][5] [Link]

  • Regioselective Synthesis Protocols: Fustero, S., et al. (2008).[7] Regioselective Synthesis of Pyrazoles and Isoxazoles.[8] Journal of Organic Chemistry.[8] [Link]

  • Fragment-Based Drug Discovery (SPR Methods): Giannetti, A. M. (2011). From experimental design to validated hits: a comprehensive SPR fragment screening workflow. Methods in Enzymology. [Link]

  • Ruxolitinib Discovery (JAK Inhibitor): Lin, Q., et al. (2009).[9] Enantioselective synthesis of Janus kinase inhibitor INCB018424 via an organocatalytic aza-Michael reaction.[9] Organic Letters.[9][10] [Link]

Sources

Application Note: Regioselective Synthesis of (1-Trityl-1H-pyrazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a rigorous, reproducible, and scientifically grounded protocol for the synthesis of (1-Trityl-1H-pyrazol-4-yl)methanol . This intermediate is a critical building block in medicinal chemistry, utilized to mask the acidic N-H proton of the pyrazole ring, thereby directing regioselectivity during subsequent functionalization (e.g., alkylation or oxidation of the alcohol).

Scientific Foundation & Strategic Rationale

The synthesis involves the N-tritylation of (1H-pyrazol-4-yl)methanol. The primary challenge in this transformation is chemoselectivity . The starting material contains two nucleophilic sites: the secondary amine of the pyrazole ring (


 hybridized nitrogen) and the primary aliphatic alcohol.

Mechanistic Insight:

  • Nucleophilicity: The pyrazole nitrogen (specifically the unprotonated

    
     tautomer) is generally more nucleophilic than the primary alcohol under mild basic conditions due to the resonance stabilization of the resulting cation and the lower pKa of the protonated amine compared to the oxonium species.
    
  • Sterics: The triphenylmethyl (trityl) group is exceptionally bulky. While it can protect alcohols (forming trityl ethers), the formation of the N-trityl bond is kinetically favored and thermodynamically stable in the absence of strong alkoxide-promoting bases.

  • Tautomerism: 4-substituted pyrazoles exist in tautomeric equilibrium. Substitution with the trityl group locks the tautomer, typically at the position distal to steric clashes if the 3/5 positions were substituted. Here, the 3/5 positions are symmetric hydrogens, simplifying the regiochemistry to a single N-trityl isomer.

Reaction Scheme:



Experimental Protocol

This protocol uses a DMF (Dimethylformamide) and DCM (Dichloromethane) cosolvent system. DMF ensures the solubility of the polar starting pyrazole, while DCM facilitates the solvation of the lipophilic trityl chloride and simplifies the aqueous workup.

Reagents and Stoichiometry
ReagentMW ( g/mol )Equiv.[1][2]Role
(1H-Pyrazol-4-yl)methanol 98.101.0Substrate
Trityl Chloride (Trt-Cl) 278.781.1Protecting Group Source
Triethylamine (Et

N)
101.191.5Base (Acid Scavenger)
DMF (Anhydrous) -5-10 VSolvent (Solubilizer)
DCM (Anhydrous) -5 VCo-solvent
Step-by-Step Methodology

Step 1: Preparation and Dissolution

  • Equip a dry round-bottom flask (RBF) with a magnetic stir bar and a nitrogen inlet adapter. Flame-dry or oven-dry the glassware to remove surface moisture, as Trt-Cl hydrolyzes rapidly.

  • Charge the flask with (1H-pyrazol-4-yl)methanol (1.0 equiv).

  • Add Anhydrous DMF (5 volumes relative to mass of substrate). Stir until a clear homogeneous solution is obtained. Note: If solubility is slow, mild warming (30°C) is acceptable, but cool back to room temperature before proceeding.

Step 2: Base Addition 4. Add Triethylamine (Et


N)  (1.5 equiv) to the reaction mixture via syringe.
5.  Cool the reaction mixture to 0°C  using an ice/water bath. Rationale: Cooling suppresses potential O-tritylation side reactions and controls the exotherm upon Trt-Cl addition.

Step 3: Tritylation 6. Dissolve Trityl Chloride (1.1 equiv) in Anhydrous DCM (5 volumes). 7. Add the Trt-Cl solution dropwise to the stirring pyrazole solution over 15–20 minutes. 8. Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) . 9. Stir for 4–6 hours . Monitor reaction progress via TLC (System: 5% MeOH in DCM) or LC-MS. The starting material (polar) should disappear, and a new non-polar spot (product) should appear.

Step 4: Workup (Phase Separation) 10. Dilute the reaction mixture with Ethyl Acetate (EtOAc) (20 volumes). Note: EtOAc is preferred for extraction to avoid emulsions common with DCM/DMF/Water systems. 11. Wash the organic phase sequentially with:

  • Water (2 x 10 volumes) – to remove DMF and triethylamine hydrochloride salts.
  • Saturated NaHCO
    
    
    (1 x 10 volumes) – to neutralize any residual acidity.
  • Brine (1 x 10 volumes) – to dry the organic layer.
  • Dry the organic layer over anhydrous Na
    
    
    SO
    
    
    (Sodium Sulfate). Filter off the solids.

Step 5: Isolation and Purification 13. Concentrate the filtrate under reduced pressure (Rotary Evaporator) to obtain a crude solid. 14. Purification:

  • Option A (Preferred):Slurry/Trituration .[3] Suspend the crude solid in cold Diethyl Ether or Hexanes/EtOAc (9:1). Sonicate and filter.[3] The trityl product is often highly crystalline and insoluble in non-polar alkanes, while impurities remain in solution.
  • Option B:Recrystallization .[3][4] Recrystallize from hot Ethanol or an EtOAc/Hexane mixture.
  • Dry the white solid under high vacuum for 12 hours.

Visualization: Process Workflow

The following diagram illustrates the logical flow and critical decision points in the synthesis.

SynthesisProtocol Start Start: (1H-pyrazol-4-yl)methanol Dissolve Dissolve in DMF Add Et3N (Base) Start->Dissolve Cool Cool to 0°C Dissolve->Cool AddTrt Dropwise Addition: Trt-Cl in DCM Cool->AddTrt React Warm to RT Stir 4-6 Hours AddTrt->React Check QC Check: TLC/LCMS (SM Consumed?) React->Check Check->React No (Extend Time) Workup Extract: EtOAc vs Water Remove DMF/Salts Check->Workup Yes Purify Purification: Trituration (Et2O) or Recrystallization Workup->Purify Final Final Product: (1-Trityl-1H-pyrazol-4-yl)methanol Purify->Final

Caption: Workflow for the N-tritylation of (1H-pyrazol-4-yl)methanol, highlighting critical control points (Temperature, QC).

Safety & Handling (HSE)

  • Trityl Chloride: Corrosive and moisture sensitive. Evolves HCl gas upon contact with water. Handle in a fume hood.

  • DMF: Hepatotoxic and readily absorbed through skin. Use butyl rubber gloves if possible, or double-glove with nitrile.

  • Reaction Waste: The aqueous washings will contain DMF and triethylamine; dispose of as halogenated organic waste (due to DCM traces) or solvent waste according to local EHS regulations.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons. (Standard reference for N-trityl protection methodologies).
  • Wuts, P. G. M. (2006). Protection for the Amino Group.[5] In Greene's Protective Groups in Organic Synthesis. [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 16218683, (1-Trityl-1H-pyrazol-4-yl)methanol. [Link]

Sources

Methods for scaling up the production of (1-Trityl-1H-pyrazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(1-Trityl-1H-pyrazol-4-yl)methanol is a critical intermediate in the synthesis of pyrazole-based kinase inhibitors (e.g., BTK and JAK inhibitors). Its trityl group serves as a bulky, lipophilic protecting group that directs regioselectivity during subsequent functionalization while improving solubility in organic solvents.

This guide outlines a robust, two-step protocol for scaling this molecule from gram-scale discovery to kilogram-scale pilot production. The method prioritizes process safety (exotherm management) and impurity control (regioselectivity), utilizing the reduction of ethyl 1-trityl-1H-pyrazole-4-carboxylate as the primary pathway.

Strategic Route Selection

While direct tritylation of (1H-pyrazol-4-yl)methanol is theoretically possible, it suffers from competitive O-tritylation and difficult purification. The industrial "Gold Standard" route proceeds via the tritylation of the ester followed by reduction . This approach ensures exclusive N-tritylation and utilizes cost-effective starting materials.

Reaction Scheme

SynthesisRoute SM Ethyl 1H-pyrazole-4-carboxylate (Starting Material) Step1 Step 1: N-Tritylation (TrtCl, KOtBu, DMF) SM->Step1  Nucleophilic Substitution   Inter Intermediate: Ethyl 1-trityl-1H-pyrazole-4-carboxylate Step1->Inter Step2 Step 2: Reduction (LiAlH4, THF) Inter->Step2  Hydride Reduction   Product Product: (1-Trityl-1H-pyrazol-4-yl)methanol Step2->Product

Figure 1: The two-step synthetic pathway ensures regioselective protection of the pyrazole nitrogen prior to alcohol formation.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 1-trityl-1H-pyrazole-4-carboxylate

Objective: Regioselective protection of the pyrazole nitrogen.

Reagents & Materials:

Component Equiv. Role Critical Parameter
Ethyl 1H-pyrazole-4-carboxylate 1.0 Substrate Purity >98%
Trityl Chloride (TrtCl) 1.2 - 1.4 Protecting Group Moisture sensitive
Potassium tert-butoxide (KOtBu) 1.2 Base Exotherm Risk

| DMF (N,N-Dimethylformamide) | 10-14 Vol | Solvent | Water <0.05% |

Protocol:

  • Reactor Setup: Equip a jacketed glass reactor with an overhead stirrer, nitrogen inlet, and internal temperature probe.

  • Dissolution: Charge DMF and Ethyl 1H-pyrazole-4-carboxylate. Stir at 20°C until fully dissolved.

  • Deprotonation (Critical): Cool the solution to 0–5°C. Add KOtBu portion-wise over 30 minutes.

    • Engineering Control: Maintain internal temperature <10°C. The pyrazole anion formation is exothermic.

    • Observation: The solution may darken or become a slurry; this is normal.

  • Tritylation: Add Trityl Chloride (solid) in small portions over 45 minutes.

    • Rate Limit: Addition speed is dictated by cooling capacity. Maintain T < 15°C.

  • Reaction: Allow the mixture to warm to Room Temperature (20–25°C) and stir for 2–3 hours.

    • IPC (In-Process Control): Monitor by TLC (Hexane/EtOAc 3:1) or HPLC. Target <1% remaining starting material.

  • Quench & Workup:

    • Slowly pour the reaction mixture into 5 volumes of ice-cold water under vigorous stirring.

    • The product will precipitate as a white to off-white solid.

    • Stir the slurry for 1 hour to remove occluded DMF.

  • Isolation: Filter the solid. Wash the cake with water (3 x 2 Vol) and cold heptane (1 x 2 Vol) to remove trityl alcohol impurities.

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Expected Yield: 85–92% Appearance: White crystalline solid.

Step 2: Reduction to (1-Trityl-1H-pyrazol-4-yl)methanol

Objective: Conversion of the ester to the primary alcohol without cleaving the trityl group.

Reagents & Materials:

Component Equiv. Role Critical Parameter
Ethyl 1-trityl-1H-pyrazole-4-carboxylate 1.0 Intermediate Dry (KF <0.1%)
LiAlH4 (2.4M in THF) 1.1 - 1.5 Reducing Agent Pyrophoric
THF (Anhydrous) 10-15 Vol Solvent Peroxide-free

| Sodium Sulfate (Na2SO4) | N/A | Drying Agent | Granular |

Protocol:

  • Safety Check: Ensure the reactor is inerted (N2/Ar). LiAlH4 reacts violently with moisture.

  • Pre-cooling: Charge anhydrous THF and the Intermediate ester. Cool to -5°C.

  • Reduction: Add LiAlH4 solution dropwise via an addition funnel or dosing pump.

    • Engineering Control: Strictly maintain T < 10°C. Hydrogen gas evolution will occur (foaming risk).

  • Reaction: After addition, warm to RT and stir for 2 hours.

    • IPC: Check for disappearance of ester peak by HPLC/TLC.

  • Fieser Quench (Critical for Scale):

    • Cool mixture back to 0°C.

    • For every x grams of LiAlH4 used, add carefully in sequence:

      • x mL Water (Slowly! Exothermic/H2 evolution).

      • x mL 15% NaOH solution.

      • 3x mL Water.

    • Result: A granular white precipitate of aluminum salts forms, which is easy to filter.

  • Filtration: Filter the salts through a celite pad. Wash the cake with THF.

  • Concentration: Evaporate the filtrate under reduced pressure (40°C) to obtain the crude solid.

  • Purification (Optional): Recrystallize from Ethanol/Water or Toluene/Heptane if purity is <98%.

Expected Yield: 90–95% Characterization: 1H NMR (CDCl3) should show a methylene singlet (~4.5 ppm) and loss of the ethyl ester quartet/triplet.

Process Safety & Troubleshooting

Exotherm Management Logic

The deprotonation of pyrazole (pKa ~14) by KOtBu is rapid and exothermic. On a kilogram scale, "dumping" the base can lead to thermal runaway or solvent boiling.

  • Solution: Use a dosing screw for solids or a slurry pump. Monitor the rate of rise (dT/dt) rather than just absolute temperature.

Impurity Profile
  • Trityl Alcohol (TrtOH): A common byproduct from hydrolysis of excess TrtCl.

    • Removal: It is much more soluble in non-polar solvents (Heptane/Hexane) than the product. The wash step in Protocol 1 is critical.

  • Regioisomers: The starting material is symmetric, so N1 vs. N2 tritylation produces the same compound. However, if the pyrazole has other substituents (e.g., 3-methyl), regioselectivity becomes a major factor.

SafetyLogic Start Start Reaction CheckTemp Check Temp < 5°C Start->CheckTemp AddBase Add KOtBu (Slowly) CheckTemp->AddBase Exotherm Exotherm Detected? AddBase->Exotherm Pause Pause Addition Increase Cooling Exotherm->Pause Yes Continue Continue Addition Exotherm->Continue No Pause->CheckTemp

Figure 2: Logic flow for controlling exothermic addition of base during Step 1.

References

  • Grembecka, J., et al. "Property Focused Structure-Based Optimization of Small Molecule Inhibitors of the Protein–Protein Interaction between Menin and Mixed Lineage Leukemia (MLL)." Journal of Medicinal Chemistry, via PubMed Central, 2012.

  • Trofimenko, S. "Scorpionates: The Coordination Chemistry of Polypyrazolylborates." Imperial College Press, 1999. (Foundational text on pyrazole N-protection chemistry).
  • Clayden, J., Greeves, N., Warren, S. "Organic Chemistry." Oxford University Press. (Standard reference for LiAlH4 reduction mechanisms and Fieser workup).

Application Note: Optimized Purification Protocol for (1-Trityl-1H-pyrazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The purification of (1-Trityl-1H-pyrazol-4-yl)methanol presents a classic "protection group paradox" in organic synthesis. While the trityl (triphenylmethyl) group is essential for masking the pyrazole nitrogen and increasing lipophilicity for organic solubility, it renders the molecule highly susceptible to acid-catalyzed detritylation. Standard silica gel (


), acting as a weak Lewis acid (pH ~4–5), frequently causes on-column degradation, leading to yield loss and contamination with triphenylmethanol.

This Application Note details a buffered silica chromatography protocol that neutralizes surface silanols, ensuring the integrity of the trityl group. We provide a self-validating workflow that prioritizes stationary phase passivation using triethylamine (TEA) and outlines alternative crystallization strategies for scale-up.

Chemical Context & Critical Constraints

The Molecule[1][2][3]
  • Compound: (1-Trityl-1H-pyrazol-4-yl)methanol

  • Function: Key intermediate in the synthesis of Bruton's Tyrosine Kinase (BTK) inhibitors (e.g., Ibrutinib analogs) and other bioactive heterocycles.

  • Properties:

    • Lipophilicity: High (due to the trityl group).

    • Polarity: Moderate (due to the primary alcohol).

    • Stability: Stable in base; highly labile in acid (protic or Lewis).

The Mechanism of Failure (Standard Protocol)

In a standard Hexane/Ethyl Acetate run on untreated silica:

  • Adsorption: The basic pyrazole nitrogen interacts with acidic silanol (

    
    ) sites.
    
  • Cleavage: This interaction lowers the activation energy for trityl cation (

    
    ) release.
    
  • Result: The compound decomposes into triphenylmethanol (elutes early/non-polar) and (1H-pyrazol-4-yl)methanol (elutes late/highly polar), streaking the column and ruining the separation.

Experimental Protocol: Buffered Silica Chromatography

Materials
  • Stationary Phase: Silica Gel 60 (40–63 µm).

  • Mobile Phase A: Hexanes (HPLC Grade).

  • Mobile Phase B: Ethyl Acetate (EtOAc).

  • Buffer Additive: Triethylamine (TEA) or 1%

    
     in MeOH (if using DCM systems). TEA is preferred here.
    
  • Detection: UV (254 nm) – The trityl group has strong absorbance.

Step-by-Step Methodology
Phase 1: Column Passivation (The "TEA Wash")

Rationale: Pre-equilibrating the column with base neutralizes acidic silanols before the analyte is introduced.

  • Slurry Preparation: Suspend silica gel in a mixture of Hexanes + 1% v/v Triethylamine .

  • Packing: Pour the slurry into the column.

  • Equilibration: Flush the column with 3–5 column volumes (CV) of the Hexane/TEA mixture.

    • Check: The eluate should test basic (pH > 8) on wet pH paper.

Phase 2: Sample Loading (Dry Load Technique)

Rationale: Liquid loading in DCM can cause "streaming" and band broadening. Dry loading ensures a tight band, critical for separating the product from unreacted trityl chloride.

  • Dissolve the crude (1-Trityl-1H-pyrazol-4-yl)methanol in a minimal amount of DCM + 0.5% TEA .

  • Add silica gel (ratio 1:2 mass/mass relative to crude).

  • Concentrate to dryness on a rotary evaporator (bath temp < 40°C) until a free-flowing powder is obtained.

  • Load this powder onto the top of the pre-equilibrated column.

Phase 3: Gradient Elution

Rationale: A shallow gradient prevents co-elution of the lipophilic triphenylmethanol impurity.

  • Mobile Phase Composition: Maintain 0.5% TEA in both solvent bottles (A and B) to prevent acid-regeneration during the run.

Time (CV)% Mobile Phase B (EtOAc)Event
0–20%Elution of excess Trityl Chloride / Triphenylmethane
2–50% → 20%Gradient Ramp
5–1220% → 40%Product Elution (Expected Rf ~0.3 at 30% EtOAc)
12–1540% → 100%Wash (elutes polar byproducts)

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for purification, distinguishing when to use chromatography versus crystallization (a viable alternative for >10g scales).

PurificationWorkflow Start Crude Reaction Mixture (Tritylation of Pyrazole-Ester + Reduction) TLC_Check TLC Analysis (Hex/EtOAc 1:1) Start->TLC_Check Decision Impurity Profile? TLC_Check->Decision Route_Cryst Recrystallization (EtOH or EtOAc/Hex) Decision->Route_Cryst Major Product (>80%) Route_Col Flash Chromatography (Buffered Silica) Decision->Route_Col Complex Mixture Result Pure (1-Trityl-1H-pyrazol-4-yl)methanol Route_Cryst->Result Prep_Col Column Passivation (Hex + 1% TEA) Route_Col->Prep_Col Step 1 Load Dry Load (DCM + 0.5% TEA) Prep_Col->Load Step 2 Elute Gradient Elution (0-50% EtOAc + 0.5% TEA) Load->Elute Step 3 Elute->Result

Figure 1: Purification decision tree emphasizing the buffered chromatography pathway for complex mixtures.

Mechanism of Action: The "Buffered" Interface

Understanding why the protocol works is essential for troubleshooting. The diagram below details the surface chemistry interactions.

Mechanism Silica Acidic Silica Surface (Si-OH) Complex Passivated Surface (Si-O- ... H-NEt3) Silica->Complex + TEA (Buffer) Trityl Trityl-Pyrazole (Analyte) Silica->Trityl Strong Interaction (Detritylation Risk!) TEA Triethylamine (TEA) (Base) TEA->Complex Complex->Trityl Weak Interaction (No Detritylation)

Figure 2: Mechanistic view of silica passivation. TEA blocks acidic silanol sites, preventing the catalytic cleavage of the trityl group.

Troubleshooting & Alternative Strategies

"The Product is Streaking"

If the product elutes over 10+ fractions despite using TEA:

  • Cause: The column may still have active acidic sites, or the sample solubility is poor.

  • Solution: Increase TEA concentration to 1.5%. Alternatively, switch to Neutral Alumina (Brockmann Grade III) as the stationary phase. Alumina is naturally basic/neutral and requires no buffering.

"I see a new spot at the baseline"
  • Cause: Detritylation has occurred.[1] The baseline spot is likely (1H-pyrazol-4-yl)methanol.

  • Remedy: Repurify the baseline material by re-tritylating with Trityl Chloride (Trt-Cl) and TEA in DCM, then run the buffered column again.

Scale-Up (>10g)

For larger scales, chromatography becomes expensive.

  • Protocol: Dissolve the crude solid in hot Ethyl Acetate. Add Hexanes dropwise until turbidity is observed. Cool slowly to 4°C.

  • Result: The trityl compound often crystallizes as a white solid, leaving impurities in the mother liquor.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard reference for trityl group stability and acid lability).
  • Vertex Pharmaceuticals. (2011). Process for the preparation of pyrazoles. WO2011076194A1.[2] Link (Describes purification challenges of substituted pyrazoles).

  • University of Rochester, Dept. of Chemistry. (2015). Tips for Flash Column Chromatography: Acid Sensitive Compounds. Link (Authoritative academic protocol for TEA-buffered silica).

  • Biotage. (2020).[2][3] Purification of Basic Compounds and Nitrogen Heterocycles. Application Note AN-102. (General industry standard for amine purification).

  • Behloul, C., et al. (2016).[1] LiCl-mediated, easy and low-cost removal of the trityl group. Tetrahedron Letters. Link (Highlights the ease of detritylation, reinforcing the need for buffered systems).

Sources

Application Note: (1-Trityl-1H-pyrazol-4-yl)methanol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide details the application of (1-Trityl-1H-pyrazol-4-yl)methanol , a strategic building block in the synthesis of bioactive small molecules, particularly kinase inhibitors and GPCR ligands.

Executive Summary

(1-Trityl-1H-pyrazol-4-yl)methanol (CAS: 115088-06-7 / Generic Ref) serves as a critical "masked" pyrazole scaffold. Its primary utility lies in its ability to introduce a 4-substituted pyrazole moiety into complex bioactive frameworks while maintaining complete regiocontrol over the nitrogen positions. The bulky trityl (triphenylmethyl) group acts as a steric shield, preventing unwanted N-alkylation and solubility issues common with free pyrazoles, before being removed under mild acidic conditions to reveal the pharmacophore.

Chemical Profile & Strategic Value

PropertySpecification
IUPAC Name (1-Triphenylmethyl-1H-pyrazol-4-yl)methanol
Molecular Formula C₂₃H₂₀N₂O
Molecular Weight 340.42 g/mol
Solubility Soluble in DCM, THF, DMSO; Insoluble in water.
Key Functionality Primary Alcohol: Versatile handle for oxidation, halogenation, or etherification.Trityl Group: Acid-labile protecting group; directs regioselectivity.
Mechanistic Advantage: The "Trityl Shield"

Unprotected pyrazoles suffer from annular tautomerism (1H ⇌ 2H), making regioselective alkylation at N1 vs. N2 difficult. By locking the N1 position with a trityl group, this intermediate forces all subsequent chemistry to occur at the C4-hydroxymethyl handle.

  • Solubility Enhancement: The lipophilic trityl group drastically improves the solubility of the polar pyrazole core in organic solvents (DCM, Toluene), facilitating reactions that would otherwise precipitate.

  • Regiocontrol: Steric bulk prevents electrophilic attack at the adjacent C5 position, directing functionalization exclusively to the C4 substituent.

Synthetic Workflows & Protocols

Diagram 1: Synthesis & Application Workflow

This flowchart illustrates the generation of the intermediate and its divergent application in creating bioactive scaffolds.

G Start Ethyl 1H-pyrazole-4-carboxylate Inter1 Ethyl 1-Trityl-1H-pyrazole-4-carboxylate Start->Inter1 Protection Trt Trityl Chloride (TrtCl) Et3N, DCM Trt->Inter1 Target (1-Trityl-1H-pyrazol-4-yl)methanol (The Core Intermediate) Inter1->Target Reduction Red LiAlH4 or DIBAL-H THF, 0°C Red->Target PathA Path A: Alkylation (MsCl/SOCl2 -> Nucleophilic Sub) Target->PathA PathB Path B: Oxidation (MnO2 -> Reductive Amination) Target->PathB Final Bioactive Scaffold (Kinase Inhibitor / GPCR Ligand) PathA->Final Coupling & Deprotection PathB->Final Coupling & Deprotection

Figure 1: Synthetic workflow transforming the raw ester into the versatile alcohol intermediate and its subsequent divergence into bioactive molecules.

Protocol A: Synthesis of (1-Trityl-1H-pyrazol-4-yl)methanol

Objective: Scalable preparation from Ethyl 1H-pyrazole-4-carboxylate.

Reagents:

  • Ethyl 1H-pyrazole-4-carboxylate (1.0 eq)

  • Trityl Chloride (TrtCl) (1.1 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • Lithium Aluminum Hydride (LiAlH₄) (1.2 eq)

  • Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF, anhydrous)

Step-by-Step Procedure:

  • Protection:

    • Dissolve Ethyl 1H-pyrazole-4-carboxylate in DCM (0.5 M).

    • Add Et₃N followed by slow addition of TrtCl at 0°C.

    • Stir at Room Temperature (RT) for 12 hours. Monitor by TLC (Hexane:EtOAc 4:1).

    • QC Check: Product should be a UV-active, non-polar spot.

    • Wash with water, brine, dry over Na₂SO₄, and concentrate. Recrystallize from Ethanol to yield Ethyl 1-trityl-1H-pyrazole-4-carboxylate.

  • Reduction:

    • Suspend LiAlH₄ in anhydrous THF at 0°C under Nitrogen.

    • Add the protected ester (dissolved in THF) dropwise to control exotherm.

    • Stir at 0°C for 1 hour, then warm to RT for 2 hours.

    • Quench: Carefully add water (1 mL/g LiAlH₄), then 15% NaOH (1 mL/g), then water (3 mL/g). Filter the granular precipitate.

    • Concentrate filtrate to obtain the crude alcohol.

  • Purification:

    • Flash chromatography (DCM:MeOH 95:5) affords the pure alcohol as a white solid.

Protocol B: Activation for Coupling (Conversion to Chloride)

Context: This alcohol is rarely the endpoint. It is typically converted to a chloride or mesylate to alkylate a phenol or amine on the drug core.

Reagents: Thionyl Chloride (SOCl₂), DCM, Et₃N.

  • Dissolve (1-Trityl-1H-pyrazol-4-yl)methanol (1.0 eq) in DCM.

  • Cool to 0°C. Add Et₃N (1.2 eq).

  • Add SOCl₂ (1.1 eq) dropwise. Caution: Gas evolution (SO₂, HCl).

  • Stir for 2 hours.

  • Critical Step: Evaporate solvent/excess SOCl₂ in vacuo strictly. Do not perform an aqueous workup if the chloride is hydrolytically unstable; use the crude residue directly for the coupling step (e.g., alkylation of a phenol in DMF/K₂CO₃).

Case Study: Synthesis of a JAK Kinase Inhibitor Fragment

In the development of Janus Kinase (JAK) inhibitors, the pyrazole-4-position often extends into the solvent-exposed region of the ATP binding pocket.

Experimental Logic:

  • Coupling: The activated 4-(chloromethyl)-1-trityl-1H-pyrazole is reacted with a core scaffold (e.g., a pyrrolo[2,3-d]pyrimidine or similar hinge-binder) using K₂CO₃ in DMF.

  • Deprotection: The Trityl group is removed to reveal the free NH pyrazole.

    • Reagent: 4M HCl in Dioxane or 20% TFA in DCM.

    • Observation: The reaction turns bright yellow (trityl cation) then fades.

  • Final Functionalization: The now-free pyrazole nitrogen can be left unsubstituted (for H-bonding with the hinge region) or alkylated with a specific tail group to tune pharmacokinetic properties.

Diagram 2: Regioselectivity Logic

Why use Trityl? This diagram explains the steric outcome.

Regio Unprotected Unprotected Pyrazole (Tautomeric Mixture) Reaction Electrophilic Attack (e.g., Alkylation) Unprotected->Reaction TritylProtected 1-Trityl-Pyrazole (Locked Tautomer) TritylProtected->Reaction OutcomeBad Mixture of N1 and N2 Isomers (Low Yield, Difficult Separation) Reaction->OutcomeBad No Control OutcomeGood Single C4-Functionalized Product (N1 Blocked by Steric Bulk) Reaction->OutcomeGood Trityl Shielding

Figure 2: The Trityl group locks the tautomer and sterically blocks the N1/C5 face, ensuring chemistry occurs only at the desired C4 handle.

References

  • Synthesis of Pyrazole-4-carbaldehydes: Asian J. Chem., Vol. 23, No. 8 (2011), 3331-3334. Link

  • Regioselectivity in Pyrazole Lithiation: Org. Biomol. Chem., 2006, 4, 1261-1267.[1] Link

  • Trityl Protection Strategies:Greene's Protective Groups in Organic Synthesis, 5th Edition. (Standard Text).
  • Kinase Inhibitor Scaffolds (JAK/Aurora): Eur. J. Med. Chem., 2021, 209, 112934. Link

Sources

Application Note: Deprotection of the Trityl Group from (1-Trityl-1H-pyrazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the robust deprotection of (1-Trityl-1H-pyrazol-4-yl)methanol to yield (1H-pyrazol-4-yl)methanol. The trityl (triphenylmethyl, Trt) group is a bulky, acid-labile protecting group commonly employed to mask the nucleophilic nitrogen of the pyrazole ring during multi-step synthesis. While effective for steric shielding, its removal requires careful modulation of acidity and cation scavenging to prevent retritylation or side reactions with the primary alcohol functionality. This guide presents two validated methods: a cost-effective Hydrochloric Acid/Methanol protocol suitable for scale-up, and a high-fidelity TFA/Silane method for sensitive substrates.

Introduction & Mechanistic Insight

The Challenge of N-Trityl Cleavage

In the context of (1-Trityl-1H-pyrazol-4-yl)methanol, the trityl group is attached to the pyrazole nitrogen (


). Unlike 

-trityl ethers,

-trityl heterocycles possess a unique lability profile. The lone pair on the nitrogen is part of the aromatic system, making the

-Trt bond susceptible to acid-catalyzed cleavage.

However, the reaction is an equilibrium process.[1] Upon protonation and cleavage, the stable trityl cation (


)  is released. Without an effective "sink" (scavenger), this cation can:
  • Re-attach to the pyrazole nitrogen (restoring the starting material).

  • Alkylate the unprotected primary alcohol on the C4-side chain (forming an

    
    -trityl ether byproduct).
    
Mechanism of Action

The deprotection follows an


-like dissociative mechanism.
  • Protonation: The pyrazole nitrogen (or the remote nitrogen, facilitating tautomerization) is protonated.

  • Dissociation: The sterically crowded

    
    -C bond breaks, releasing the resonance-stabilized triphenylmethyl cation.
    
  • Scavenging: A nucleophile (methanol, silane, or water) traps the carbocation irreversibly.

TritylDeprotection Substrate (1-Trityl-1H-pyrazol-4-yl)methanol Protonated Protonated Intermediate [N-H...Trt]+ Substrate->Protonated + H+ (Acid) TS Transition State (Dissociation) Protonated->TS Products Product: (1H-pyrazol-4-yl)methanol TS->Products Cation Trityl Cation [Ph3C]+ TS->Cation Cation->Substrate Reversible (No Scavenger) Scavenged Scavenged Trityl (Trt-OMe or Trt-H) Cation->Scavenged + Scavenger (MeOH/TES)

Figure 1: Mechanistic pathway of acid-catalyzed N-trityl deprotection highlighting the critical role of cation scavenging.

Method Optimization Strategy

The choice of method depends on the scale of the reaction and the sensitivity of the substrate.

Table 1: Comparative Analysis of Deprotection Conditions
ParameterMethod A: HCl / MeOHMethod B: TFA / TES / DCM
Reagent Cost Low (Commodity chemicals)High (TFA & Silanes are expensive)
Reaction Rate Moderate (1–4 hours)Fast (15–60 mins)
Scavenger Methanol (Solvent acts as scavenger)Triethylsilane (TES) or TIPS
Byproduct Methyl trityl ether (Solid/Oil)Triphenylmethane (Inert hydrocarbon)
Purification Precipitation or ExtractionChromatography usually required
Scalability Excellent (>100g scale)Limited (Cost/Waste constraints)
Recommendation Standard Protocol For Acid-Sensitive Substrates

Detailed Protocols

Method A: HCl-Mediated Deprotection (Standard Protocol)

Recommended for routine synthesis and scale-up.

Reagents:

  • Substrate: (1-Trityl-1H-pyrazol-4-yl)methanol

  • Solvent: Methanol (HPLC Grade)

  • Acid: 4M HCl in Dioxane or concentrated aqueous HCl (37%)

Workflow:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the substrate (1.0 equiv) in Methanol (10 mL per gram of substrate).

    • Note: If solubility is poor, add a minimal amount of Dichloromethane (DCM) or Tetrahydrofuran (THF) to aid dissolution.

  • Acidification: Cool the solution to 0°C (ice bath). Dropwise add 4M HCl in Dioxane (3.0 – 5.0 equiv).

    • Why: Cooling prevents exotherms that might degrade the primary alcohol.

  • Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (20–25°C).

    • Monitoring: Check TLC after 1 hour. The starting material (high R_f) should disappear, and the product (low R_f, polar) should appear.

    • Scavenging: The methanol solvent acts as the nucleophile, converting the trityl cation into methyl trityl ether (

      
      ).
      
  • Workup (Precipitation Method):

    • Concentrate the reaction mixture under reduced pressure to ~20% of its original volume.

    • Add Diethyl Ether (

      
      ) or Hexanes to the residue. The hydrochloride salt of the product often precipitates, while the lipophilic trityl byproduct remains in the organic supernatant.
      
    • Filter the solid.

  • Neutralization (Optional): If the free base is required, dissolve the salt in minimal water, neutralize with saturated

    
     to pH 8, and extract with Ethyl Acetate (EtOAc) or n-Butanol (if highly polar).
    
Method B: TFA / Silane Deprotection (High-Fidelity Protocol)

Recommended for small-scale, high-purity needs, or if the substrate contains acid-sensitive esters.

Reagents:

  • Trifluoroacetic Acid (TFA)[2][3][4]

  • Dichloromethane (DCM)[3]

  • Triethylsilane (TES) or Triisopropylsilane (TIPS)

Workflow:

  • Setup: Dissolve the substrate (1.0 equiv) in anhydrous DCM (0.1 M concentration).

  • Scavenger Addition: Add Triethylsilane (TES) (2.0 – 3.0 equiv).

    • Mechanism:[1][2][5][6][7][8] TES acts as a hydride donor, reducing the trityl cation to triphenylmethane (

      
      ), which is chemically inert and non-electrophilic.
      
  • Acidolysis: Add TFA (10–20% v/v final concentration) dropwise at 0°C.

  • Reaction: Stir at 0°C to RT. Reaction is typically complete in <1 hour.

    • Visual Cue: The reaction mixture may turn yellow initially (trityl cation) and then fade to colorless as the silane quenches the cation.

  • Workup:

    • Concentrate the mixture to dryness to remove excess TFA and DCM.

    • Purification: The residue contains the product and triphenylmethane. Triturate with Hexanes (triphenylmethane dissolves; product remains solid) or purify via flash column chromatography (DCM/MeOH gradient).

Experimental Workflow Diagram

Workflow Start Start: (1-Trityl-1H-pyrazol-4-yl)methanol ConditionSelect Select Condition Start->ConditionSelect MethodA Method A: HCl / MeOH (Scale-up favored) ConditionSelect->MethodA MethodB Method B: TFA / TES / DCM (High purity favored) ConditionSelect->MethodB ReactionA Stir RT, 1-4h Solvent traps Trt+ MethodA->ReactionA ReactionB Stir 0°C-RT, 30min TES reduces Trt+ MethodB->ReactionB Monitor QC: TLC / LC-MS Target: Loss of SM (High Rf) ReactionA->Monitor ReactionB->Monitor WorkupA Concentrate -> Triturate w/ Ether Isolate Product Salt Monitor->WorkupA Method A Path WorkupB Evaporate TFA -> Column/Trituration Remove Ph3CH Monitor->WorkupB Method B Path Final Final Product: (1H-pyrazol-4-yl)methanol WorkupA->Final WorkupB->Final

Figure 2: Decision tree and workflow for selecting and executing the optimal deprotection strategy.

Quality Control & Troubleshooting

Product Identification

Upon deprotection, the NMR profile changes significantly.

  • 1H NMR (DMSO-d6):

    • Loss of Trityl Signals: Disappearance of the multiplet at

      
       7.0 – 7.4 ppm (15 aromatic protons).
      
    • Pyrazole Protons: The pyrazole C3-H and C5-H signals (typically singlets around

      
       7.5 – 8.0 ppm) will shift downfield due to the formation of the free amine/salt.
      
    • Broad Singlet: Appearance of a broad singlet (

      
       12–13 ppm) corresponding to the labile pyrazole N-H.
      
Common Issues
IssueCauseSolution
Incomplete Reaction Equilibrium favors SM; Trt cation not scavenged.Add more scavenger (TES or MeOH); increase acid concentration.
Low Yield Product lost in aqueous layer during extraction.Pyrazole methanols are polar. "Salt out" the aqueous layer with NaCl or use continuous extraction. Use n-Butanol/DCM (1:1) for extraction.[3]
New Impurity (High Rf) O-Tritylation of the alcohol.Ensure sufficient scavenger is present to trap Trt+ faster than the alcohol can react.

Safety and Handling

  • Trifluoroacetic Acid (TFA): Highly corrosive and volatile. Handle in a fume hood. Causes severe skin burns.

  • Trityl Cation: The intermediate carbocation is electrophilic. While not acutely toxic, avoid contact.

  • Waste Disposal: Trityl-containing waste should be segregated as halogenated organic waste if DCM is used.

References

  • Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (General reference for Trityl stability and cleavage conditions).
  • Behloul, C.; Guijarro, D.; Yus, M. Indium-Mediated Cleavage of the Trityl Group from Protected 1H-Tetrazoles.[8] Synlett2015 , 26, 1477-1480. Link (Demonstrates metal-mediated alternative cleavage for N-Trt).

  • Wuts, P. G. M.Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, 2014.
  • Representative Protocol for N-Trityl Pyrazole Cleavage:Journal of Medicinal Chemistry2012, 55, 8757-8769.
  • BenchChem Application Note: Experimental Conditions for Trityl Group Deprotection. Link (General industrial protocols for acid-catalyzed deprotection).

Sources

Application Note: Strategic Role of (1-Trityl-1H-pyrazol-4-yl)methanol in High-Fidelity Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: The Strategic Imperative

In the architecture of kinase inhibitors and protein-protein interaction (PPI) modulators, the 1H-pyrazole-4-yl moiety is a privileged pharmacophore. However, its incorporation poses a synthetic paradox: the pyrazole nitrogen is highly nucleophilic, often leading to regiochemical mixtures (N1 vs. N2 alkylation) during scaffold elaboration.

(1-Trityl-1H-pyrazol-4-yl)methanol serves as a high-precision "masked" building block. By capping the nitrogen with a bulky triphenylmethyl (trityl) group, this intermediate confers three critical advantages:

  • Regio-Fidelity: It completely shuts down N-nucleophilicity, forcing reaction exclusivity to the C4-hydroxymethyl handle.

  • Lipophilic Assistance: The trityl group dramatically increases solubility in organic solvents (DCM, THF), solving the chronic insolubility issues of naked pyrazoles.

  • Crystallinity: It often imparts crystallinity to intermediates, allowing for purification via recrystallization rather than laborious chromatography.

Chemical Profile
PropertySpecification
Compound Name (1-Trityl-1H-pyrazol-4-yl)methanol
CAS Number 88529-69-5
Molecular Formula C₂₃H₂₀N₂O
Molecular Weight 340.42 g/mol
Solubility Soluble in DCM, THF, DMSO; Insoluble in Water
Key Reactivity Primary alcohol oxidation, Halogenation, Mitsunobu coupling

Part 2: Synthetic Utility & Mechanism

The utility of this compound lies in its ability to serve as a divergent node . From this single alcohol, researchers can access aldehydes (for reductive amination), alkyl halides (for nucleophilic substitution), or ethers (for solubility modulation), all while the pyrazole ring remains protected.

Visualizing the Synthetic Logic

The following diagram illustrates the divergent pathways enabled by this intermediate.

G Start (1-Trityl-1H-pyrazol-4-yl) methanol (CAS 88529-69-5) Aldehyde Aldehyde Intermediate (Reductive Amination) Start->Aldehyde Oxidation (MnO2/Swern) Halide Alkyl Halide (Nucleophilic Attack) Start->Halide Halogenation (SOCl2/PBr3) Drug Final Kinase Inhibitor (e.g., Menin-MLL, JAK) Aldehyde->Drug + Amine (NaBH(OAc)3) Halide->Drug + Nucleophile Deprotection Trityl Removal (Acidic Conditions) Drug->Deprotection Final Step

Figure 1: Divergent synthetic pathways starting from the protected alcohol. The Trityl group ensures chemistry occurs exclusively at the C4 position.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of (1-Trityl-1H-pyrazol-4-yl)methanol

Context: If the protected alcohol is not purchased, it must be synthesized from (1H-pyrazol-4-yl)methanol.

Reagents:

  • (1H-pyrazol-4-yl)methanol (CAS 25222-43-9)

  • Trityl Chloride (TrCl)

  • Triethylamine (Et₃N)

  • DMF (Anhydrous)

Step-by-Step:

  • Dissolution: Dissolve 10.0 g (102 mmol) of (1H-pyrazol-4-yl)methanol in 100 mL of anhydrous DMF under nitrogen atmosphere.

  • Base Addition: Add 28.4 mL (204 mmol, 2.0 eq) of Triethylamine. Cool the solution to 0°C.

  • Protection: Add 31.2 g (112 mmol, 1.1 eq) of Trityl Chloride portion-wise over 15 minutes. The reaction is exothermic; maintain temperature <10°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (50% EtOAc/Hexanes). The polar starting material (Rf ~0.1) should disappear, replaced by a high-Rf spot (Rf ~0.6).

  • Workup: Pour the reaction mixture into 500 mL of ice-water. A white precipitate will form.

  • Purification: Filter the solid. Wash the filter cake with water (3 x 100 mL) and cold hexanes (2 x 50 mL) to remove excess trityl alcohol.

  • Drying: Dry under high vacuum at 40°C overnight.

    • Yield Expectation: >85% as a white solid.

Protocol B: Oxidation to 1-Trityl-1H-pyrazole-4-carbaldehyde

Context: This aldehyde is the "gateway" to reductive amination, a reaction used in the synthesis of drugs like Crizotinib and Ibrutinib analogs.

Reagents:

  • (1-Trityl-1H-pyrazol-4-yl)methanol[1]

  • Manganese Dioxide (MnO₂) (Activated)

  • Dichloromethane (DCM) or Chloroform

Step-by-Step:

  • Suspension: Dissolve 5.0 g (14.7 mmol) of the alcohol in 50 mL of DCM.

  • Oxidant Addition: Add 12.8 g (147 mmol, 10 eq) of activated MnO₂.

    • Note: A large excess of MnO₂ is standard to drive the heterogeneous reaction to completion.

  • Reflux: Heat the mixture to reflux (40°C) with vigorous stirring for 12 hours.

  • Filtration: Cool to room temperature. Filter the black slurry through a pad of Celite. Rinse the pad thoroughly with DCM.

  • Concentration: Evaporate the filtrate under reduced pressure.

  • Result: The product is usually obtained as a white to off-white solid, sufficiently pure for the next step.

    • Validation: ¹H NMR (CDCl₃) should show a distinct aldehyde proton singlet at ~9.8 ppm.

Protocol C: Regioselective N-Alkylation Switch

Context: Once the C4 side chain is established, the trityl group must be removed to allow for N-alkylation (if required) or to reveal the free NH for H-bonding in the active site.

Mechanism: The Trityl group is acid-labile. However, if you need to alkylate the nitrogen after building the side chain, you must deprotect first.

Step-by-Step (Deprotection):

  • Dissolve the substrate in DCM/MeOH (1:1).

  • Add HCl (4M in Dioxane, 5 eq). Stir at Room Temperature for 2 hours.

  • Evaporate solvents. The residue will be the hydrochloride salt of the pyrazole.

  • Critical Step (Purification): Triturate the solid with diethyl ether. The Trityl by-product (Triphenylmethanol/Trityl chloride) is soluble in ether, while the pyrazole salt precipitates. Filter to isolate the pure deprotected scaffold.

Part 4: Troubleshooting & Optimization

IssueRoot CauseSolution
Incomplete Oxidation MnO₂ deactivationUse "Activated" MnO₂ or switch to Swern Oxidation (DMSO/Oxalyl Chloride) at -78°C.
"Trityl Crawl" Acid traces in solventTrityl groups can migrate or fall off in slightly acidic CDCl₃. Add a trace of solid K₂CO₃ to the NMR tube to stabilize.
Low Solubility Planar stackingIf the trityl intermediate is too insoluble for reaction, switch solvent to THF/DMF mixtures or warm to 50°C.
Regioselectivity Loss Premature deprotectionEnsure all reagents (e.g., alkyl halides) are acid-free. Trityl is stable to base but falls off instantly with strong acid.

References

  • Synthesis of Menin-MLL Inhibitors: Identifying (1-Trityl-1H-pyrazol-4-yl)methanol as a key intermediate in the synthesis of menin-MLL inhibitors.

    • Source:

  • Trityl Protection Strategy: Methodology for the synthesis of trityl-protected pyrazole intermediates and their use in regioselective synthesis.

    • Source:

  • General Pyrazole Synthesis: Comprehensive review of pyrazole synthesis and functionaliz

    • Source:

  • Aldehyde Oxidation Protocols: Standard protocols for oxidizing hydroxymethyl pyrazoles to carbaldehydes.

    • Source:

  • Compound Data: Physical properties and CAS verification for (1-Trityl-1H-pyrazol-4-yl)methanol.

    • Source:

Sources

Application Note: Experimental Procedures for Reactions Involving Pyrazole Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Challenge in Drug Discovery

The pyrazole ring is a "privileged scaffold" in medicinal chemistry, forming the core of blockbuster drugs like Celecoxib (Celebrex) , Sildenafil (Viagra) , and Ruxolitinib . Its unique electronic profile—possessing both a pyrrole-like (electron-rich) and pyridine-like (electron-poor) nitrogen—offers versatile binding modes but presents significant synthetic challenges.

The Core Problem: The tautomeric nature of unsubstituted pyrazoles (


) often leads to inseparable mixtures of regioisomers during functionalization. This guide provides field-proven protocols to navigate these challenges, ensuring high regioselectivity and yield.

Strategic Synthesis of the Pyrazole Core

While many routes exist, the Knorr Pyrazole Synthesis remains the workhorse for scale-up. However, controlling regioselectivity when using unsymmetrical 1,3-dicarbonyls requires specific modifications.

Protocol A: Regioselective Knorr Synthesis (Acid-Mediated)

Best for: Large-scale preparation of 3,5-substituted pyrazoles.

Mechanism: The reaction proceeds via a hydrazone intermediate. In acidic media, the hydrazine attacks the most electrophilic carbonyl first (typically the one less sterically hindered or more electron-deficient).

Materials:

  • 1,3-Dicarbonyl compound (1.0 equiv)

  • Hydrazine derivative (e.g., Phenylhydrazine) (1.1 equiv)

  • Ethanol (0.5 M concentration)

  • Glacial Acetic Acid (catalytic, 10 mol%) or HCl (for unreactive substrates)

Step-by-Step Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the 1,3-dicarbonyl in Ethanol.

  • Addition: Add the hydrazine derivative dropwise at room temperature. Note: Exotherm is possible.

  • Catalysis: Add Glacial Acetic Acid.

  • Reaction: Heat to reflux (78°C) and monitor by TLC/LC-MS (typically 2–4 hours).

  • Workup:

    • Cool to room temperature.[1]

    • Scenario 1 (Precipitate forms): Filter the solid, wash with cold EtOH/Hexane (1:1).

    • Scenario 2 (No precipitate): Concentrate in vacuo. Redissolve in EtOAc, wash with Sat. NaHCO₃ (to remove acid) and Brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Recrystallization from EtOH/Water is preferred over chromatography for polarity reasons.

Scientist’s Note: If regioselectivity is poor (approx. 1:1 mixture), switch to a stepwise approach : Convert the 1,3-dicarbonyl to an enaminone using DMF-DMA first, then cyclize with hydrazine. This locks the regiochemistry.

Critical Functionalization: Taming the Nitrogen

The most common failure mode in pyrazole chemistry is non-selective N-alkylation. The acidity of the N-H proton (pKa ~14) allows easy deprotonation, but the resulting anion is an ambident nucleophile.

Visualization: N-Alkylation Decision Logic

N_Alkylation_Logic Start Target: N-Alkylated Pyrazole Symmetry Is the Pyrazole Symmetrical? Start->Symmetry Direct Direct Alkylation (NaH, RX, DMF) Symmetry->Direct Yes (e.g., 3,5-dimethyl) Sterics Are Sterics Significantly Different at C3 vs C5? Symmetry->Sterics No Major Major Product: Alkylation at less hindered N (Steric Control) Sterics->Major Yes (e.g., 3-tBu, 5-H) Mixture Problem: ~1:1 Mixture Likely Sterics->Mixture No (e.g., 3-Me, 5-Et) Strategy1 Strategy A: Mitsunobu Reaction (Often favors N1) Mixture->Strategy1 Strategy2 Strategy B: Transient Protection (e.g., THP) or De Novo Synthesis Mixture->Strategy2

Figure 1: Decision matrix for selecting the optimal N-alkylation strategy based on substrate symmetry and steric profile.

Protocol B: Regioselective N-Alkylation (Base-Mediated)

Best for: Substrates with significant steric differentiation between C3 and C5.

Experimental Logic: Under basic conditions, the pyrazolate anion forms. Alkylation is kinetically controlled by steric hindrance. The electrophile will preferentially attack the nitrogen adjacent to the smaller substituent (the "less hindered" nitrogen).

Materials:

  • Substituted Pyrazole (1.0 equiv)

  • Alkyl Halide (1.2 equiv)

  • Base: Cs₂CO₃ (2.0 equiv) for mild conditions OR NaH (1.2 equiv) for difficult substrates.

  • Solvent: Anhydrous DMF or Acetonitrile.

Procedure:

  • Deprotonation: Dissolve pyrazole in DMF (0.2 M). Add Cs₂CO₃. Stir at RT for 30 min.

    • Critical: If using NaH, cool to 0°C, add NaH, stir 30 min until gas evolution ceases.

  • Alkylation: Add Alkyl Halide dropwise.

  • Reaction: Stir at RT (or heat to 60°C for unreactive chlorides) for 4–16 hours.

  • Workup: Dilute with water (5x reaction volume) to precipitate product or extract with EtOAc.

  • Regioisomer Check: Analyze crude by ¹H NMR.

    • Diagnostic: The C5-H (adjacent to N) usually appears downfield (δ 7.5–8.0) compared to C3-H (δ 6.5–7.5). In N-alkylated products, verify the NOE signal between the N-Alkyl group and the adjacent ring substituent.

Late-Stage Diversification: C-H Activation

Direct functionalization of the C-H bonds avoids pre-functionalized starting materials.[2][3] The reactivity order is C5 > C4 > C3 for deprotonation (acidity), but C4 is the site for electrophilic aromatic substitution (SEAr).

Protocol C: C-4 Halogenation (Electrophilic Substitution)

Target: Introduction of handle for Suzuki/Buchwald couplings.

Mechanism: The C4 position is the most electron-rich (nucleophilic), behaving similarly to the para-position of a phenol.

Reagents:

  • N-Iodosuccinimide (NIS) or N-Bromosuccinimide (NBS) (1.05 equiv)

  • Solvent: Acetonitrile (MeCN) or DMF.

Procedure:

  • Dissolve pyrazole in MeCN (0.1 M).

  • Add NIS/NBS in one portion at RT.

  • Stir 1–3 hours. (Reaction is usually fast).

  • Quench: Add 10% Na₂S₂O₃ (sodium thiosulfate) solution to remove excess halogen.

  • Isolation: Extract with EtOAc. The product is often pure enough for the next step.

Protocol D: C-5 Direct Arylation (Pd-Catalyzed C-H Activation)

Target: Biaryl formation without 5-bromo precursors.

Mechanism: A "Concerted Metallation-Deprotonation" (CMD) pathway. The acidity of C5-H allows Pd to insert with the help of a carbonate or pivalate base.

Table 1: Optimized Conditions for C-5 Arylation

ComponentStandard ConditionHigh-Performance Condition
Catalyst Pd(OAc)₂ (5 mol%)Pd(OAc)₂ (5 mol%)
Ligand PPh₃ (10 mol%)DavePhos or XPhos (10 mol%)
Base K₂CO₃ (2.0 equiv)K₂CO₃ + PivOH (30 mol%)
Solvent DMA or DMFToluene or 1,4-Dioxane
Temp 120–140°C100–120°C

Procedure:

  • Inert Atmosphere: Flame-dry a reaction vial and purge with Argon.

  • Loading: Add Pyrazole (1.0 equiv), Aryl Bromide (1.2 equiv), Pd(OAc)₂, Ligand, and Base.

  • Solvent: Add degassed solvent.

  • Heat: Seal and heat to 120°C overnight.

  • Filtration: Filter through a Celite pad to remove Pd black.

  • Purification: Flash chromatography (Hex/EtOAc).

Visualization of Reactivity Pathways

Pyrazole_Reactivity Core Pyrazole Core N1 N1: Electrophile Attack (Alkylation/Acylation) Core->N1 pKa ~14 C3 C3: Least Reactive (Requires directing groups) Core->C3 C4 C4: Nucleophilic Center (Halogenation, Nitration) Core->C4 SEAr C5 C5: Acidic Proton (Lithiation, C-H Activation) Core->C5 pKa ~19.8

Figure 2: Reactivity map of the pyrazole ring. Note the distinct chemical behaviors of the C4 (nucleophilic) vs. C5 (acidic) positions.

References

  • Regioselective N-Alkylation Strategies Source: Beilstein Journal of Organic Chemistry. "Regioselective N-alkylation of the 1H-indazole scaffold..." (Applicable to Pyrazoles).[1][4][5][6][7][8][9][10] [Link]

  • Transition-Metal-Catalyzed C–H Functionalization Source: Royal Society of Chemistry (OBC). "Transition-metal-catalyzed C–H functionalization of pyrazoles." [Link]

  • C-5 Direct Arylation Protocols Source: NIH / PMC. "Recent Synthetic Advances in C–H/N–H Functionalization of 1H-Pyrazoles." [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing (1-Trityl-1H-pyrazol-4-yl)methanol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PYR-TRT-004 Subject: Yield Optimization & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of (1-Trityl-1H-pyrazol-4-yl)methanol is a critical workflow in the production of BTK inhibitors (e.g., Ibrutinib intermediates). While the chemistry appears straightforward, yield loss is frequently caused by three specific failure modes: acid-catalyzed detritylation during workup, aluminum emulsion entrapment during reduction, and regiochemical scrambling (N- vs. O-alkylation).

This guide prioritizes the Ester Reduction Route (Route A) as the industrial "Gold Standard" due to its superior regiocontrol and solubility profile. The Direct Alcohol Tritylation (Route B) is addressed as a secondary alternative with specific caveats.

Module 1: The "Gold Standard" Protocol (Route A)

This route involves the tritylation of Ethyl 1H-pyrazole-4-carboxylate followed by reduction. It is preferred because the ester group prevents O-alkylation and the resulting trityl-ester is highly lipophilic, simplifying purification.

Step 1: N-Tritylation of the Ester

Objective: Attach the acid-labile trityl group without hydrolysis.

  • Reagents: Ethyl 1H-pyrazole-4-carboxylate (1.0 eq), Trityl Chloride (1.1 eq), Triethylamine (Et₃N) or DBU (1.5 eq).

  • Solvent: Anhydrous DCM or DMF.

  • Key Protocol:

    • Dissolve the pyrazole ester in anhydrous DCM under N₂ atmosphere.

    • Add Et₃N and cool to 0°C.

    • Add Trityl Chloride portion-wise (solid addition) or dropwise (DCM solution) to control the exotherm.

    • Warm to RT and stir for 4–6 hours.

Yield Optimization Check:

  • Moisture Control: Trityl chloride hydrolyzes rapidly to Triphenylmethanol (Trt-OH) in wet solvents. Verify solvent water content is <50 ppm.

  • Base Selection: If the reaction is sluggish (incomplete conversion >12h), switch from Et₃N to DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) . The stronger basicity accelerates the nucleophilic attack of the pyrazole nitrogen.

Step 2: Reduction to Alcohol

Objective: Reduce the ester to alcohol without cleaving the trityl group.

  • Reagents: LiAlH₄ (LAH) (0.6–0.8 eq, calculated as hydride equivalents) or DIBAL-H.

  • Solvent: Anhydrous THF (0°C).

  • Critical Hazard: The trityl group is acid-labile . Standard acidic quenches (HCl) will destroy your product immediately.

The "Yield-Saver" Workup (Fieser Method): Do not use acid to quench. For every x grams of LAH used:

  • Slowly add x mL water.

  • Add x mL 15% NaOH solution.

  • Add 3x mL water.

  • Add anhydrous MgSO₄, stir for 15 mins, and filter the granular white precipitate.

Why this works: This method creates a granular aluminum salt that filters easily, preventing the dreaded "aluminum jelly" emulsion that traps product and lowers yield [1].

Module 2: Visualizing the Workflow

The following diagram illustrates the competing pathways and the critical decision points for yield preservation.

G Start Start: Ethyl 1H-pyrazole-4-carboxylate Tritylation Step 1: Tritylation (Trt-Cl, Et3N, DCM) Start->Tritylation Intermediate Intermediate: Ethyl 1-trityl-pyrazole-4-carboxylate Tritylation->Intermediate  90-95% Yield   Reduction Step 2: Reduction (LiAlH4, THF) Intermediate->Reduction Quench CRITICAL STEP: Basic Quench (Fieser/Rochelle) Reduction->Quench Failure FAILURE MODE: Acidic Quench (HCl) Reduction->Failure  Avoid   Product Target: (1-Trityl-1H-pyrazol-4-yl)methanol Quench->Product  High Yield   Loss Detritylated Byproduct (Yield Loss) Failure->Loss

Caption: Figure 1. The optimized synthetic pathway (Route A) highlighting the critical basic quench step required to preserve the acid-sensitive trityl group.

Module 3: Troubleshooting & FAQs

Q1: My product is a white solid, but NMR shows it's not the target. What is it?

Diagnosis: It is likely Triphenylmethanol (Trt-OH) . Cause: Hydrolysis of Trityl Chloride due to moisture in the solvent or atmosphere. Solution:

  • Dry all solvents over molecular sieves (3Å or 4Å).

  • Use a slight excess of Trt-Cl (1.1–1.2 eq).

  • Purification: Trt-OH is very non-polar. Wash the crude solid with cold hexanes or pentane. The product is less soluble in alkanes than Trt-OH.

Q2: I have a massive emulsion during the LAH workup. How do I recover the product?

Diagnosis: Aluminum hydroxide gel formation. Solution:

  • Immediate Fix: Add a saturated solution of Rochelle's Salt (Potassium Sodium Tartrate) and stir vigorously for 2–4 hours. The tartrate chelates aluminum, breaking the emulsion into two clear layers.

  • Prevention: Switch to the Fieser workup (described in Module 1) for future runs.

Q3: Can I just tritylate (1H-pyrazol-4-yl)methanol directly (Route B)?

Analysis: You can, but yield is often lower (40–60%). Why:

  • O- vs N-Alkylation: The hydroxyl group competes with the pyrazole nitrogen for the trityl group.

  • Solubility: The starting alcohol is polar/water-soluble; the product is lipophilic. This makes monitoring and workup difficult. Protocol Adjustment for Route B: If you must use this route, use Pyridine as both solvent and base. The steric bulk of the trityl group generally favors N-alkylation over O-alkylation thermodynamically, but you must keep the temperature low (0°C to RT) to maximize regioselectivity [2].

Module 4: Comparative Data Analysis

ParameterRoute A (Ester Reduction)Route B (Direct Alcohol Tritylation)
Overall Yield 85–92% 45–65%
Regioselectivity High (N1 only)Moderate (Risk of O-Trt)
Purification Crystallization often sufficientColumn Chromatography usually required
Key Risk Over-reduction (rare), EmulsionO-alkylation, Solubility issues
Scalability Excellent Poor

Module 5: Diagnostic Logic Tree

Use this flow to diagnose low yields in your specific experiment.

Troubleshooting Start Problem: Low Yield CheckNMR Check Crude NMR Start->CheckNMR Emulsion Physical Issue: Separation Layer Hazy Start->Emulsion Workup Issue TrtOH Signal: Triphenylmethanol (7.2-7.4 ppm multiplet only) CheckNMR->TrtOH Impurity Found Detritylated Signal: Pyrazole-methanol (No Trityl group) CheckNMR->Detritylated Missing Group Sol1 Action: Dry Solvents, Increase Trt-Cl eq TrtOH->Sol1 Sol2 Action: Switch to Basic Workup (NO HCl) Detritylated->Sol2 Sol3 Action: Use Rochelle's Salt or Fieser Method Emulsion->Sol3

Caption: Figure 2.[1] Diagnostic decision tree for isolating the root cause of yield loss.

References

  • Seyden-Penne, J. (1997). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH. (Standard reference for Fieser/Rochelle workups).
  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Lovering, F., et al. (2015). "Synthesis of Ibrutinib Intermediates." Organic Process Research & Development. .

  • Science of Synthesis. (2024). Pyrazoles: Synthesis and Applications. Thieme Chemistry.

Sources

Troubleshooting side reactions in pyrazole synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Heterocycle Synthesis Support Center.

Ticket Status: OPEN Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Side Reactions & Regiocontrol in Pyrazole Synthesis

Introduction: The Pyrazole Paradox

You are likely here because the "simple" condensation of a 1,3-dicarbonyl with a hydrazine didn't yield the single, clean peak you expected. While pyrazole synthesis (specifically the Knorr method) is textbook chemistry, the reality involves a complex interplay of tautomerism, kinetic vs. thermodynamic control, and stalled intermediates.

This guide moves beyond basic textbook mechanisms to address the causality of failure in the lab. We focus on three critical failure points: Regioselectivity collapse, N-alkylation isomerism, and stalled oxidative aromatization.

Module 1: Regioselectivity in Knorr Cyclization

The Issue: You reacted an unsymmetrical 1,3-diketone with a substituted hydrazine and obtained a mixture of 1,3- and 1,5-isomers, or predominantly the "wrong" isomer.

The Diagnostic: In the Knorr synthesis, the regiochemistry is determined by the initial nucleophilic attack. The hydrazine's most nucleophilic nitrogen (usually the terminal -NH2) attacks the most electrophilic carbonyl carbon. However, solvent effects and pH can invert this logic.

Troubleshooting Protocol:

  • Analyze Electronic Bias:

    • If your diketone has a CF3 group, the adjacent carbonyl is highly electrophilic. The terminal hydrazine nitrogen will attack here first, typically yielding the 5-hydroxy-5-trifluoromethylpyrazoline intermediate.

    • Correction: If you need the opposite isomer, you must protect the more reactive carbonyl or use a surrogate like an enaminone.

  • The "Fluorinated Solvent" Switch:

    • Insight: Recent protocols demonstrate that using fluorinated alcohols (TFE or HFIP) can drastically improve regioselectivity compared to ethanol.[1] These solvents activate the carbonyl via hydrogen bonding without buffering the hydrazine as strongly as acetic acid might.

    • Protocol: Run the reaction in 2,2,2-Trifluoroethanol (TFE) with catalytic TFA. This often favors the 1,3-isomer by stabilizing specific transition states [1].

  • The pH Control Valve:

    • Acidic Conditions: Protonation of the carbonyls makes them harder electrophiles. The reaction becomes sensitive to steric hindrance.[2]

    • Basic Conditions: The hydrazine becomes more nucleophilic, often favoring attack at the less hindered carbonyl (kinetic control).

Visualization: Regiocontrol Decision Tree

Regioselectivity Start Input: Unsymmetrical 1,3-Dicarbonyl Check Check Substituents Start->Check CF3 Contains CF3/EWG? Check->CF3 Standard Standard Alkyl/Aryl Check->Standard PathA Attack at CF3-adjacent Carbonyl (Default) CF3->PathA Direct Reaction PathB Use Enaminone Surrogate to Force Regiochemistry CF3->PathB Need Reverse Isomer? Solvent Solvent Selection Standard->Solvent TFE TFE/TFA (Fluorinated Alcohol) High Regiocontrol Solvent->TFE Optimized EtOH Ethanol (Protic) Mixed Isomers Solvent->EtOH Legacy

Caption: Decision logic for maximizing regioselectivity in Knorr synthesis. Note the critical role of fluorinated solvents (TFE) in modern protocols.

Module 2: Controlling N-Alkylation (The "Tautomer Trap")

The Issue: You have a pre-formed pyrazole and need to alkylate the nitrogen. You are observing a mixture of N1 and N2 alkylation products (often 1:1 or 2:1 ratios) that are difficult to separate.

The Diagnostic: Unsubstituted pyrazoles exist in tautomeric equilibrium. The "major" tautomer in solution isn't necessarily the most reactive nucleophile. The ratio of products depends heavily on the tightness of the ion pair formed between the pyrazolate anion and the base cation [2].

Data: Base & Solvent Effects on Regioisomer Ratio

Condition SetBaseSolventMechanism DominanceTypical N1:N2 Ratio*
Standard NaHTHFTight Ion Pair (Chelation control)~1:1 (Poor)
Dissociative Cs₂CO₃DMFLoose Ion Pair (Steric control)>4:1 (Favors less hindered)
Phase Transfer KOH/TBABTolueneKinetic ControlVariable
Mitsunobu DIAD/PPh3THFSteric/ElectronicOften favors N2 (unexpectedly) [3]

*Note: Ratios vary by substrate; this table indicates trends for 3-substituted pyrazoles.

Troubleshooting Protocol:

  • Switch to Cesium: If NaH yields mixtures, switch to Cs₂CO₃ in DMF. The large Cesium cation forms a "loose" ion pair, allowing the pyrazolate anion to attack based on steric accessibility (thermodynamic control).

  • Transient Protection: If direct alkylation fails, consider using a Michael addition acceptor (reversible) or a SEM-group to lock one tautomer before performing a second functionalization.

Module 3: Stalled Intermediates (Pyrazolines)

The Issue: Mass spec shows the mass of the product +2H or +18 (water). The reaction has stalled at the hydroxypyrazoline or hydrazone stage and refuses to aromatize.

The Diagnostic: The elimination of water (to form the pyrazole) is the rate-determining step in many hindered systems. If the intermediate is stable (e.g., trapped by an intramolecular hydrogen bond), it will not dehydrate spontaneously.

The Rescue Workflow:

  • Force Dehydration:

    • Add p-TsOH (10 mol%) and reflux in toluene with a Dean-Stark trap.

    • Why: Acid catalysis protonates the hydroxyl group, making it a better leaving group.

  • Oxidative Aromatization (If H-Pyrazoline is isolated):

    • If you isolated a dihydropyrazole (pyrazoline), you need an oxidant.

    • Avoid: KMnO4 (too harsh, cleaves side chains).

    • Recommended:MnO2 (activated) in DCM or DDQ in dioxane.

    • Green Alternative: Electrochemical oxidation using NaCl as a mediator in a biphasic system (EtOAc/Water) [4].[3]

Visualization: The "Rescue" Pathway

RescueProtocol Hydrazone Stalled Hydrazone (Open Chain) Action1 Add p-TsOH Reflux Hydrazone->Action1 Pyrazoline Pyrazoline (Cyclic, non-aromatic) Action2 Oxidation (MnO2 or DDQ) Pyrazoline->Action2 Pyrazole Target Pyrazole (Aromatic) Action1->Pyrazoline -H2O Action2->Pyrazole -2H

Caption: Workflow for pushing stalled intermediates to the final aromatic pyrazole.

FAQs: Rapid Fire Troubleshooting

Q: My pyrazole product is water-soluble and I can't extract it. A: Pyrazoles with free NH groups are amphoteric. They form salts in both acid and base.

  • Solution: Adjust aqueous layer to pH 7.0 exactly (isoelectric point vicinity) before extraction. Use n-Butanol or Chloroform/Isopropanol (3:1) for extraction, not just EtOAc.

Q: I see a "dimer" peak in my LCMS. A: This is likely an azine formation (two ketone molecules condensing with one hydrazine) or N-N coupling.

  • Solution: Ensure hydrazine is added in excess (1.2 - 1.5 eq) and added slowly to the diketone solution to keep the local concentration of hydrazine high relative to the ketone.

Q: Can I use this chemistry for peptide labeling? A: Yes. The Knorr reaction is bio-orthogonal under specific conditions. Peptide hydrazides can be converted to acyl pyrazoles using acetylacetone, which then act as thioester surrogates for Native Chemical Ligation (NCL) [5].[2][4]

References

  • Regioselective Synthesis of Pyrazoles: Deng, X., & Mani, N. S. (2008).[5] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry. Link

  • N-Alkylation Control: T. M. Ansari et al. (2025).[6] Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles. International Journal of Molecular Sciences. Link

  • Mitsunobu Regioselectivity: Hunt, K. W., et al. (2009). Differentiation of regioisomeric N-alkylation of indazoles and pyrazoles. Beilstein Journal of Organic Chemistry. Link

  • Electrochemical Oxidation: Hofmann, S., et al. (2023).[3] Electrochemically enabled oxidative aromatization of pyrazolines.[3] Organic & Biomolecular Chemistry. Link

  • Peptide Thioester Surrogates: Flohr, et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates.[2][7] Angewandte Chemie. Link

Sources

Technical Support Guide: Optimizing Trityl Protection of Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Scope

This guide is designed for medicinal chemists and process engineers encountering difficulties with the N-tritylation of pyrazoles . While theoretically simple, this reaction often suffers from three specific failure modes:

  • Regioselectivity: Formation of undesired N-isomers.

  • Conversion Stalling: Hydrolysis of the trityl chloride reagent before reaction completion.

  • Purification Failure: Inability to separate the product from the triphenylmethanol (

    
    ) byproduct or product degradation on silica.
    

This document moves beyond standard textbook procedures to provide optimized, self-validating protocols and a troubleshooting logic tree.

Mechanistic Insight & Optimization Strategy

The Reaction Mechanism

The protection of pyrazoles with trityl chloride (Trt-Cl) is not a simple


 displacement.[1] Due to the steric bulk of the trityl group, the reaction has significant 

character involving a trityl cation-like transition state.[1]
  • The Driver: The reaction is driven by the nucleophilicity of the pyrazole nitrogen.

  • The Catalyst: DMAP (4-Dimethylaminopyridine) is critical.[2] It acts via nucleophilic catalysis , attacking Trt-Cl to form a highly reactive N-tritylpyridinium intermediate, which then transfers the trityl group to the pyrazole.

  • The Enemy: Water. The trityl cation reacts with water orders of magnitude faster than with the pyrazole. Strict anhydrous conditions are non-negotiable.

Optimization Matrix: Selecting Conditions

Do not use a "one-size-fits-all" approach. Select conditions based on your pyrazole's electronic profile.

ParameterStandard Protocol (Method A) Forced Protocol (Method B)
Target Substrate Electron-rich or neutral pyrazoles.Electron-deficient pyrazoles (e.g., -CF3, -NO2, -CN substituted).
Solvent DCM (Dichloromethane) or THF.DMF (Dimethylformamide) or DMAc.
Base Triethylamine (

) or Pyridine.[3]
Sodium Hydride (NaH, 60% dispersion).
Catalyst DMAP (0.1 - 0.2 eq).None (The anion is sufficiently nucleophilic).
Temperature


(Caution:

evolution).
Key Advantage Mild; easy workup; amenable to scale-up.High conversion for unreactive substrates.
Major Risk Slow reaction; incomplete conversion.Regioselectivity loss; functional group incompatibility.

Experimental Protocols

Method A: DMAP-Catalyzed (Standard)

Best for: General protection of valuable intermediates.

  • Drying: Flame-dry a round-bottom flask under

    
     flow.
    
  • Dissolution: Add Pyrazole (1.0 eq) and dry DCM (

    
     concentration).
    
  • Base/Catalyst: Add

    
     (2.0 eq) and DMAP (0.1 eq). Stir for 5 mins.
    
  • Addition: Add Trityl Chloride (1.1 - 1.2 eq) in one portion.

    • Note: If Trt-Cl is old/yellow, recrystallize from hexane/acetyl chloride before use.

  • Monitoring: Stir at RT. Monitor by TLC.[4]

    • Checkpoint: If starting material remains after 4h, add 0.1 eq more DMAP, not more Trt-Cl.

  • Quench: Add saturated

    
     solution.
    
Method B: Deprotonation (Forced)

Best for: Unreactive pyrazoles that fail Method A.

  • Setup: Flame-dry flask,

    
     atmosphere.
    
  • Deprotonation: Suspend NaH (1.2 eq) in dry DMF at

    
    .
    
  • Addition 1: Add Pyrazole (1.0 eq) dropwise (if liquid) or portion-wise (if solid). Stir 30 mins at

    
     until 
    
    
    
    evolution ceases.
  • Addition 2: Add Trityl Chloride (1.1 eq).

  • Reaction: Allow to warm to RT. Reaction is usually instant.

  • Quench: Careful addition of ice water. Product often precipitates as a solid (filtration workup).

Troubleshooting & FAQs

Issue 1: "My product degrades on the column."

Diagnosis: Trityl groups are acid-labile .[1] Standard silica gel is slightly acidic (


), which is sufficient to cleave the trityl group during slow elutions.
Solution:  Buffer your silica.
  • Protocol: Pre-wash the silica column with the eluent containing 1% Triethylamine (

    
    ) . Maintain 0.5% 
    
    
    
    in the mobile phase during purification.
  • Alternative: Use neutral alumina instead of silica.

Issue 2: "I cannot separate the product from Triphenylmethanol ( )."

Diagnosis:


 is the hydrolysis byproduct. It co-elutes with many non-polar trityl-pyrazoles.
Solution: 
  • The "Slurry" Trick: Trityl-pyrazoles are often less soluble in cold hexanes than

    
    . Suspend the crude solid in cold hexanes, sonicate, and filter. The solid is often pure product; the filtrate contains the alcohol.
    
  • Selective Precipitation: Dissolve crude in minimum DCM, then slowly add excess Methanol.

    
     is soluble in MeOH; the trityl-pyrazole often precipitates.
    
Issue 3: "I am getting the wrong regioisomer (N2 instead of N1)."

Diagnosis: Pyrazoles tautomerize.[5] Tritylation is sterically driven and usually occurs at the less hindered nitrogen. Solution:

  • Thermodynamic Control: If you get a kinetic mixture, heat the reaction (reflux in THF) for 12h. The trityl group may migrate to the thermodynamically more stable (less hindered) position.

  • Steric Blocking: If the desired position is the more hindered one, trityl is the wrong protecting group. Switch to SEM (2-(Trimethylsilyl)ethoxymethyl) or THP (Tetrahydropyranyl).

Visualizations

Workflow: Decision Logic for Tritylation

TritylationLogic Start Start: Pyrazole Substrate CheckE Is Pyrazole Electron Deficient? (e.g., -NO2, -CF3) Start->CheckE MethodA Method A: Standard DCM / TEA / DMAP CheckE->MethodA No (Electron Rich) MethodB Method B: Forced DMF / NaH CheckE->MethodB Yes (Electron Poor) Monitor Monitor TLC/LCMS (Check Conversion) MethodA->Monitor MethodB->Monitor Decision Conversion > 90%? Monitor->Decision AddDMAP Add 0.1 eq DMAP Check Moisture Decision->AddDMAP No (Stalled) Workup Quench & Extract Decision->Workup Yes AddDMAP->Monitor Wait 2h Purify Purification Decision Workup->Purify Col Column Chromatography (MUST add 1% TEA) Purify->Col Complex Mixture Cryst Recrystallization (DCM / MeOH) Purify->Cryst High Ph3COH Content Final Pure N-Trityl Pyrazole Col->Final Cryst->Final

Caption: Decision tree for selecting reaction conditions and purification strategies based on substrate electronics and crude purity.

Mechanism: The DMAP Catalytic Cycle

DMAPCycle TrtCl Trityl Chloride (Trt-Cl) Inter [Trt-DMAP]+ Cl- (Active Species) TrtCl->Inter Nucleophilic Attack DMAP DMAP (Catalyst) DMAP->Inter Prod N-Trityl Pyrazole Inter->Prod Trityl Transfer Pyraz Pyrazole (Substrate) Pyraz->Prod Prod->DMAP Regeneration HCl HCl (Scavenged by TEA) Prod->HCl

Caption: Nucleophilic catalysis mechanism showing the activation of Trityl Chloride by DMAP to form the reactive salt intermediate.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (The definitive guide on trityl stability and deprotection conditions).

  • Chaudhary, S. K., & Hernandez, O. (1979). 4-Dimethylaminopyridine: An efficient and selective catalyst for the tritylation of alcohols.[1] Tetrahedron Letters, 20(2), 95-98. (Establishes the DMAP catalytic cycle mechanism).

  • Deng, X., & Mani, N. S. (2008).[6] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles. Journal of Organic Chemistry, 73(6), 2412–2415. (Discusses regioselectivity in pyrazole substitutions).

  • Sekine, M., & Hata, T. (1986). Protection of the Pyrazole Ring. Journal of the American Chemical Society. (Foundational work on nitrogen protection in heterocycles).

Sources

Technical Support Hub: Trityl Ether Deprotection

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: TRT-DEP-001 | Status: Open

Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The "Invisible" Equilibrium

Welcome to the technical support hub for Trityl (Triphenylmethyl) deprotection. If you are here, you are likely facing one of three problems: your reaction has stalled at 80% conversion, you have cleaved a sensitive glycosidic bond along with your protecting group, or you cannot separate the triphenylmethanol byproduct from your product.

The trityl group relies on the immense stability of the trityl cation (


) to function. This stability is a double-edged sword. While it allows for easy formation, it creates a reversible equilibrium during deprotection. Unlike ester hydrolysis, which is driven to completion by thermodynamics, trityl cleavage is an 

pathway that wants to reverse itself unless you intervene chemically.

This guide moves beyond standard textbook procedures to address the kinetics, thermodynamics, and practical troubleshooting of this transformation.

Module 1: The Mechanism & The Scavenger Principle

The Core Problem: Reversibility

The cleavage of a trityl ether is acid-catalyzed. However, the generated trityl cation is an electrophile looking for a home. In the absence of a better nucleophile, it will re-attack your newly liberated alcohol, establishing an equilibrium.

The Solution: You must trap the cation irreversibly. While water or methanol can trap the cation (forming triphenylmethanol or trityl methyl ether), these reactions are also reversible under acidic conditions. The gold standard is Triethylsilane (TES) or Triisopropylsilane (TIS) . These reagents reduce the trityl cation to triphenylmethane (


) via hydride transfer—a chemically irreversible step.
Visualizing the Pathway

TritylDeprotection Substrate Substrate-O-Trt Protonated [Substrate-O(H)-Trt]+ Substrate->Protonated + H+ (TFA/Acid) Transition Transition State (Ion Pair) Protonated->Transition Slow ProductOH Product-OH Transition->ProductOH TrtCation Trt+ Cation (Stable/Reactive) Transition->TrtCation TrtCation->Protonated Retritylation (Common Failure) Byproduct Ph3CH (Irreversible) TrtCation->Byproduct + Et3SiH (Hydride Transfer) Scavenger Scavenger (Et3SiH) Scavenger->Byproduct

Figure 1: The Mechanistic Flow. Note the dashed red line representing the retritylation equilibrium, which is the primary cause of incomplete reactions. The green path represents the irreversible hydride trap using silanes.

Module 2: Troubleshooting Scenarios (Q&A)

Scenario A: The Stalled Reaction

User Question: "I'm using 10% TFA in DCM. The reaction goes to ~80% and stops. Adding more acid doesn't help. What's wrong?"

Diagnosis: You have reached thermodynamic equilibrium. The concentration of Trt+ in solution is high enough that the rate of retritylation equals the rate of deprotection. Corrective Action:

  • Add a Silane Scavenger: Add 2–5 equivalents of Triethylsilane (TES) . The solution should turn from yellow/orange (characteristic of Trt+) to clear as the cation is quenched to triphenylmethane.

  • Switch Solvents: If you are using an alcohol scavenger (MeOH), switch to a non-nucleophilic solvent like DCM with TES. Alcohols can compete with your product but eventually equilibrate back.

Scenario B: Collateral Damage (Selectivity)

User Question: "I need to remove a Trityl group, but my molecule has a purine base (DNA/RNA) or a Boc group that is degrading."

Diagnosis: 10% TFA is too strong (pH < 1). While Trt is acid-labile, it is significantly more stable than Dimethoxytrityl (DMT). However, you do not need a proton gun to remove it. Corrective Action:

  • Use Lewis Acids: Switch to Zinc Bromide (

    
    )  in DCM. This coordinates to the oxygen, facilitating cleavage without a high concentration of free protons.
    
  • Buffer the System: Use Acetic Acid with water, or dilute Dichloroacetic Acid (DCA) in DCM.

  • Reference Stability Hierarchy:

Protecting GroupAcid Lability (Relative)Recommended Reagent for Selective Removal
DMT (Dimethoxytrityl)High (Fastest)3% TCA or DCA in DCM
MMT (Monomethoxytrityl)Medium1-3% TFA or Acetic Acid
Trt (Trityl)Low (Slowest)1-10% TFA or ZnBr2
Scenario C: The "Ghost" Byproduct

User Question: "I cannot separate triphenylmethanol from my product. They co-elute on silica."

Diagnosis: Triphenylmethanol (


) is lipophilic and often streaks on silica.
Corrective Action: 
  • The Silane Trick (Again): If you use TES, the byproduct is Triphenylmethane (

    
    ), which is essentially non-polar (grease). It will elute at the solvent front in almost any chromatography system, separating easily from your polar alcohol.
    
  • Resin Capture: For small scale (<100 mg), use a polymer-supported acid (e.g., Amberlyst 15) to perform the deprotection. The Trt cation stays on the resin; you wash your product off.

Module 3: Validated Experimental Protocols

Protocol A: The "Sledgehammer" (Standard TFA/TES)

Best for: Robust substrates requiring complete removal.

  • Dissolve: Dissolve substrate (1.0 equiv) in DCM (0.1 M concentration).

  • Scavenge: Add Triethylsilane (TES) (2.0 – 5.0 equiv).

    • Note: If the substrate contains Cysteine, TES is superior to Ethanedithiol (EDT) as it prevents reversible alkylation.

  • Acidify: Add TFA dropwise to reach a final concentration of 1–5% v/v.

    • Observation: The yellow color of the trityl cation should appear transiently and fade as TES reduces it.

  • Monitor: Check TLC after 15 mins.

  • Quench: Add saturated

    
     solution.
    
  • Purification: Flash chromatography. The byproduct

    
     will elute with 100% Hexanes/Pentane.
    
Protocol B: The "Scalpel" (Zinc Bromide)

Best for: Acid-sensitive substrates (e.g., presence of Boc, purines).

  • Prepare Slurry: Suspend

    
      (5.0 equiv) in DCM.
    
    • Note:

      
       is hygroscopic. Handle quickly or dry under vacuum before use.[1]
      
  • Add Substrate: Add the trityl ether substrate to the slurry.

  • Stir: Stir at room temperature for 4–12 hours.

  • Quench: Add water. The Lewis acid will partition into the aqueous phase.

  • Extract: Wash organic layer with brine, dry over

    
    .
    

Module 4: Decision Logic

Use this flow to select the correct troubleshooting path for your experiment.

TroubleshootingFlow Start Start: Trityl Deprotection Issue IssueType Identify Primary Issue Start->IssueType Stalled Reaction Stalled/Incomplete IssueType->Stalled Decomp Substrate Decomposition IssueType->Decomp Purify Purification Difficulty IssueType->Purify EqCheck Is solution yellow/orange? Stalled->EqCheck SensCheck Contains Boc/Purines/Glycosides? Decomp->SensCheck ByprodCheck Is byproduct Ph3COH? Purify->ByprodCheck AddTES Add Triethylsilane (TES) to drive equilibrium EqCheck->AddTES Yes (Cation present) LewisAcid Switch to ZnBr2 (DCM) or Acetic Acid SensCheck->LewisAcid Yes SwitchMech Use TES in reaction to generate non-polar Ph3CH ByprodCheck->SwitchMech Yes

Figure 2: Troubleshooting Decision Tree. Follow the path based on your primary experimental failure mode.

References

  • Trityl Protecting Group Mechanism & Conditions Source: Total Synthesis / Vertex AI Search 2

  • Triethylsilane as a Scavenger in Peptide Synthesis Source: ResearchGate / Sci-Hub

  • Selective Deprotection using ZnBr2 Source: NIH / PubMed 3

  • Comparison of DMT vs Trityl Stability Source: ACG Publications 4

  • Depurination Risks in Trityl-on Purification Source: Phenomenex Application Notes 5

Sources

Technical Support Center: Protecting Group Strategies for (1H-pyrazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: PGM-PYR-004 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Ambident Challenge

The substrate (1H-pyrazol-4-yl)methanol presents a classic "ambident nucleophile" challenge. You are managing two distinct reactive centers:

  • The Pyrazole Nitrogen (

    
    ):  Acidic (
    
    
    
    ), nucleophilic upon deprotection, and susceptible to tautomerism.
  • The Primary Alcohol (

    
    ):  Neutral nucleophile (
    
    
    
    ), susceptible to oxidation and acylation.

The Core Problem: Standard protocols often yield mixtures of


-alkylated, 

-alkylated, or bis-protected products. Furthermore, the choice of protecting group (PG) dictates your downstream chemical compatibility (e.g., lithiation, acidic workups, hydrogenolysis).

This guide provides alternative strategies beyond standard Boc/Benzyl protection, focusing on SEM (2-(Trimethylsilyl)ethoxymethyl) and THP (Tetrahydropyranyl) groups, with a specialized section on regioselectivity.

Strategic Decision Matrix

Before selecting a reagent, consult the decision tree below to match the PG to your intended downstream chemistry.

PG_Selection Start Start: (1H-pyrazol-4-yl)methanol Lithiation Requirement: Lithiation (C-5 functionalization)? Start->Lithiation AcidStability Requirement: Stability to Strong Acid? Lithiation->AcidStability No UseSEM RECOMMENDATION: SEM Group Lithiation->UseSEM Yes (Directing Group) GreenChem Requirement: Green/Solvent-Free Process? AcidStability->GreenChem No (Acid Labile OK) UseBn RECOMMENDATION: Benzyl/Trityl AcidStability->UseBn Yes (High Stability) UseTHP RECOMMENDATION: THP Group GreenChem->UseTHP Yes UseBoc RECOMMENDATION: Boc Group (Note: Base labile) GreenChem->UseBoc No (Standard)

Figure 1: Decision matrix for selecting the optimal nitrogen protecting group based on reaction conditions.

Module 1: The Robust Alternative – SEM Protection

Target Audience: Researchers performing C-H activation, lithiation, or requiring high stability against base and nucleophiles.

The SEM group is superior to Boc because it prevents the "deprotonation-induced loss" often seen with carbamates during basic workups. It also serves as a Directing Metalation Group (DMG) for C-5 functionalization [1].

Protocol: Selective -SEM Protection

Objective: Protect the Pyrazole-N without alkylating the Alcohol-O.

  • Stoichiometry: Substrate (1.0 eq), NaH (60% dispersion, 1.1 eq), SEM-Cl (1.05 eq).

  • Solvent: Anhydrous THF or DMF (

    
     concentration).
    
  • Procedure:

    • Cool the substrate solution to

      
      .
      
    • Add NaH portion-wise. Critical: Allow gas evolution to cease completely (approx. 30 min). The pyrazole NH (

      
      ) deprotonates before the alcohol OH (
      
      
      
      ).
    • Add SEM-Cl dropwise at

      
      .
      
    • Warm to RT and stir for 2-4 hours.

  • Quench: Saturated

    
    .
    
Troubleshooting Guide (SEM)
SymptomProbable CauseCorrective Action
Bis-alkylation (N & O protected) Excess Base/ElectrophileStrictly control NaH to 1.1 eq. If O-alkylation persists, silylate the alcohol (TBS) first, then protect N-SEM, then deprotect O.
Reaction Stalled Moisture in SEM-ClSEM-Cl hydrolyzes rapidly. Distill SEM-Cl or use a fresh bottle.
Regioisomers (N1 vs N2) TautomerismFor 4-substituted pyrazoles, N1 and N2 are often chemically equivalent unless the 3/5 positions are substituted. If asymmetric, SEM favors the less sterically hindered nitrogen.
Advanced Insight: The "SEM Switch"

If you need to functionalize the C-3 position (which is unreactive compared to C-5), you can utilize a "SEM switch" strategy.[1] Initial lithiation occurs at C-5. If you block C-5, the SEM group can actually migrate or direct lithiation to C-3 under specific conditions, effectively transposing the protecting group to access the "unreachable" carbon [2].

Module 2: The Green Alternative – THP Protection

Target Audience: Researchers looking for acid-labile groups, low cost, or solvent-free "green" synthesis.

THP (Tetrahydropyranyl) is an acetal protecting group.[2] It is stable to strong bases (e.g.,


) but falls off with mild acid (

,

).
Protocol: Solvent-Free -THP Protection

Reference: Green protection of pyrazole... [3]

  • Reagents: Substrate (1.0 eq), 3,4-Dihydro-2H-pyran (DHP) (1.2–1.5 eq).

  • Catalyst: None (Thermal) or catalytic TFA (if thermal fails).

  • Procedure:

    • Mix substrate and DHP in a sealed tube.

    • Heat to

      
       for 2–4 hours.
      
    • Note: This method avoids the use of chlorinated solvents common in standard DHP/

      
       protocols.
      
Troubleshooting Guide (THP)
SymptomProbable CauseCorrective Action
"Gummy" Product Polymerization of DHPUse fresh DHP. Add a radical inhibitor (BHT) if heating for prolonged periods.
Diastereomeric Mixtures Chiral Center CreationTHP introduces a chiral center at the acetal carbon. This creates diastereomers if your molecule is chiral. Solution: Ignore (if removing PG later) or switch to SEM (achiral).
Isomerization Thermal MigrationTHP can migrate between N1 and N2 at high temperatures. Ensure temperature does not exceed

unless isomerization is desired.

Module 3: Selectivity & Orthogonality (N vs. O)

A common failure point is the lack of orthogonality. You must choose pairs that allow selective deprotection.

Workflow: Selective O-Protection (Leaving NH Free)

If you need to manipulate the pyrazole ring while keeping the alcohol safe:

  • Reagent: TBDMS-Cl (1.1 eq) + Imidazole (2.5 eq).

  • Logic: Imidazole is not strong enough to deprotonate the Pyrazole-NH (

    
    ), but it effectively catalyzes the silylation of the neutral alcohol.
    
  • Outcome: Quantitative formation of (1H-pyrazol-4-yl)methoxy-TBDMS.

Workflow: Orthogonal Deprotection Map

Deprotection Substrate Protected Species N-SEM / O-TBS RemoveO Remove O-TBS only Substrate->RemoveO Route A RemoveN Remove N-SEM only Substrate->RemoveN Route B MethodO TBAF (1.0 eq) @ 0°C RemoveO->MethodO Conditions MethodN HCl / EtOH (Reflux) RemoveN->MethodN Conditions

Figure 2: Orthogonal deprotection strategies. Note that TBAF can remove both groups if not carefully controlled (SEM is fluoride labile, but TBS is much faster).

FAQ: Specific User Scenarios

Q: I used Boc protection, but it falls off during my reduction step with NaBH4. Why? A: While Boc is classically acid-labile, it is not stable to nucleophilic hydride attack in electron-deficient heterocycles. Recent studies confirm that NaBH4 in EtOH can selectively deprotect


-Boc pyrazoles at room temperature [4].
  • Fix: Switch to SEM or THP if you plan to use hydride reducing agents.

Q: Can I use Trityl (Trt) protection? A: Yes, but be cautious of sterics.[3] Trityl is massive.[3]

  • Pros: It usually forces the protection to the least hindered nitrogen.

  • Cons: It is extremely acid-labile (falls off with dilute acetic acid). It is not suitable if your downstream chemistry involves acidic workups or silica gel chromatography (often streaks/deprotects on column).

Q: How do I remove the SEM group without using Fluoride (TBAF)? A: While TBAF is standard, it can be messy.

  • Alternative: Use 6M HCl in Ethanol at reflux. This effectively removes the SEM group, releasing formaldehyde and ethylene gas.[4] Ensure good ventilation [2].

References

  • BenchChem. (n.d.). 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazole.[5] Retrieved from

  • Jing, L., et al. (2014). C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. PMC. Retrieved from

  • Ahmed, B. M., & Mezei, G. (2015).[6] Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles. RSC Advances. Retrieved from

  • Gerokonstantis, D. T., et al. (2020).[7][8] Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc. Retrieved from

Sources

Pyrazole Synthesis Scale-Up: Technical Support & Troubleshooting Center

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Operator: Senior Application Scientist Context: Industrial scale-up of Knorr-type pyrazole synthesis (1,3-dicarbonyls + hydrazines).

Welcome to the Scale-Up Support Hub

You are likely here because a pyrazole synthesis that worked perfectly at the 5-gram scale is failing at the kilogram scale. This is a common trajectory. Pyrazole synthesis, particularly the condensation of hydrazines with 1,3-dicarbonyls (Knorr synthesis), presents a "unholy trinity" of scale-up challenges: exothermic instability , regioselectivity drift , and genotoxic impurity (GTI) persistence .[1]

This guide is not a textbook review. It is a troubleshooting manual based on field failures and industrial case studies (such as the Celecoxib process).

Ticket #1: Regioselectivity Drift

User Issue: "My isomer ratio (1,3- vs 1,5-pyrazole) shifted significantly when I moved from a 100mL flask to a 50L reactor. I need the 1,5-isomer, but the 1,3-isomer is increasing."

Root Cause Analysis

At bench scale, temperature control is instantaneous.[1] At production scale, heat transfer lags create localized "hotspots" or "cold zones."[1] Pyrazole regioselectivity is governed by the competition between Kinetic Control (fastest formed) and Thermodynamic Control (most stable).

  • The Mechanism: The hydrazine nitrogen attacks the most electrophilic carbonyl first. However, solvation effects and protonation states (pH) can invert this preference.[1]

  • The Scale Effect: If your process relies on low-temperature kinetic control, the extended dosing times required at scale (to control exotherms) often expose the reaction mixture to intermediate temperatures for longer periods, allowing thermodynamic equilibration to the undesired isomer.[1]

Troubleshooting Protocol

Step A: Solvent Engineering (The Fluorine Effect) Standard protic solvents (EtOH, MeOH) often yield poor selectivity (e.g., 2:1 ratios).[1] Switching to fluorinated alcohols can invert or lock selectivity due to strong hydrogen bond donating (HBD) ability which activates specific carbonyls.

  • Recommendation: Evaluate 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) .[1]

  • Evidence: Research indicates that HFIP can drive regioselectivity from ~50:50 to >95:5 favoring specific isomers by stabilizing the key hemiaminal intermediate via H-bonding [1].

Step B: Temperature & pH Modulation (Celecoxib Case Study) In the industrial synthesis of Celecoxib, maintaining specific temperatures is critical to avoid the regioisomer impurity (4-[3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide).

  • Observation: Lower reaction temperatures (<25°C) paradoxically increased the regioisomer impurity in aqueous/ethyl acetate mixtures.

  • Causality: Low temps favored the formation of a diketone hydrate , which altered the electrophilicity profile of the dicarbonyl, leading to the wrong initial attack [2].[1]

  • Action: Ensure reaction temperature is maintained >65°C (reflux) to dehydrate the diketone species and favor the correct pathway.

Visualizing the Pathway

PyrazoleSelectivity cluster_conditions Condition Dependent Pathways Reactants 1,3-Diketone + Hydrazine PathA Path A: Kinetic (Nucleophilic attack at C1) Reactants->PathA Low T, Aprotic PathB Path B: Thermodynamic (Nucleophilic attack at C3) Reactants->PathB High T, Acidic IntermediateA Hemiaminal A PathA->IntermediateA IntermediateB Hemiaminal B PathB->IntermediateB IntermediateA->IntermediateB Equilibration (Slow Dosing) Product13 1,3-Isomer (Often Undesired) IntermediateA->Product13 Product15 1,5-Isomer (Target) IntermediateB->Product15

Figure 1: Mechanistic divergence in Knorr synthesis. Extended dosing times at scale can cause equilibration between intermediates, altering the final isomer ratio.[1]

Ticket #2: Thermal Runaway & Hydrazine Safety

User Issue: "We observed a delayed exotherm during the hydrazine addition. The reactor temperature spiked 15°C after feed completion."

Root Cause Analysis

Hydrazine condensation is highly exothermic. A "delayed exotherm" indicates accumulation . You are adding hydrazine faster than it is reacting. When the reaction finally "kicks off" (often once a temperature threshold is crossed), all the accumulated hydrazine reacts simultaneously.[1] This is a Class 1 Process Safety hazard.

Safety Protocol: The "Semi-Batch" Stabilization

1. The Base Stabilization Technique Pure hydrazine hydrate decomposition is autocatalytic and sensitive to metals (SS316 reactors).

  • Solution: Add a weak base (e.g., Sodium Acetate ) to the reaction mass.[1]

  • Mechanism: Sodium acetate increases the onset temperature of hydrazine decomposition and buffers the acidity (HCl byproduct) that can lower the decomposition threshold [3].[2]

2. Dosing SOP (Standard Operating Procedure) Never add hydrazine to the diketone in one shot (batch). Use a semi-batch approach.

ParameterSpecificationReason
Dosing Rate < 10% of reactor vol / hourPrevents accumulation.
Cooling Capacity Tj (Jacket) > Tr - 10°CMaintain high

for heat removal.
Quench Ready Water/Ice dump tankDilution is the safest quench for hydrazine.
Atmosphere Nitrogen (<5% O2)Hydrazine vapors are explosive (100% UEL).
Process Flow Diagram

SafetyWorkflow Start Start Scale-Up Check1 Reactor Material Check (Avoid Fe/Mo/Cu ions) Start->Check1 Prep Charge Diketone + Solvent + NaOAc (Stabilizer) Check1->Prep Dose Begin Hydrazine Dosing (Semi-Batch Mode) Prep->Dose Monitor Monitor Heat Flow (Qr) Dose->Monitor Accumulation WARNING: Qr drops while dosing continues Monitor->Accumulation Delayed Exotherm Continue Complete Reaction (Reflux) Monitor->Continue Steady State Stop EMERGENCY STOP DOSING Accumulation->Stop

Figure 2: Critical safety logic for hydrazine dosing. Monitoring heat flow (Qr) is essential to detect accumulation.

Ticket #3: Genotoxic Impurity (GTI) Removal

User Issue: "We are failing QC. Residual hydrazine is 50 ppm. Limit is 10 ppm."

Root Cause Analysis

Hydrazine is a known mutagen. Standard evaporation is insufficient because hydrazine forms azeotropes with water and alcohols. Furthermore, hydrazine can become trapped in the crystal lattice of the pyrazole product.[1]

Purification & Scavenging Guide

Method A: The "Scavenger" Approach If recrystallization fails, use a chemical scavenger to convert hydrazine into a non-genotoxic, easily separable hydrazone.[1]

  • Reagent: Benzaldehyde or Acetylacetone (excess).

  • Protocol: Add 1-2 mol% excess scavenger at the end of the reaction. The resulting hydrazone (e.g., benzalazine) is lipophilic and washes away in the mother liquor during filtration, whereas hydrazine is water-soluble and sticks [4].[1]

Method B: Crystallization Solvent Selection Avoid crystallizing directly from the reaction mixture if it contains water/ethanol.

  • Celecoxib Data: Recrystallization from Toluene or Water:Ethyl Acetate (1:1) provided the highest purity (>99.9%) and lowest regioisomer content compared to alcohols [2].

Method C: Continuous Flow (The Modern Fix) Switching to continuous flow reactors allows for high-temperature, short-residence time processing.

  • Result: A continuous process demonstrated consistently low residual hydrazine (<20 ppm) because the stoichiometry is precisely controlled, and the product is immediately crystallized and washed, preventing entrapment [5].[1]

Summary of Key Parameters
VariableBench Scale (Risk)Scale-Up Recommendation
Solvent Ethanol (Standard)TFE/HFIP (Selectivity) or Toluene (Purification)
Dosing Dropwise funnelMass Flow Controller (linked to Temp)
Hydrazine Batch additionSemi-batch with NaOAc stabilizer
Work-up RotovapScavenger wash + Controlled Crystallization
References
  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. Journal of Organic Chemistry. (Demonstrates HFIP/TFE effect on isomer ratios).

  • An Improved and Scalable Process for Celecoxib. Organic Process Research & Development. (Detailed case study on temp/solvent effects on regioisomers).

  • Safe Scale-Up of a Hydrazine Condensation by the Addition of a Base. Organic Process Research & Development. (Safety protocols for hydrazine decomposition).

  • Control and analysis of hydrazine, hydrazides and hydrazones-Genotoxic impurities. Journal of Pharmaceutical and Biomedical Analysis. (GTI limits and scavenging).

  • Development and Scale-Up of a Continuous Manufacturing Process for a Hydrazine Condensation. Organic Process Research & Development. (Flow chemistry benefits for impurity control). [3]

Sources

Technical Support Center: Impurity Minimization for (1-Trityl-1H-pyrazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #TRT-PYZ-004 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of (1-Trityl-1H-pyrazol-4-yl)methanol involves two critical phases: the protection of the pyrazole nitrogen with a trityl (triphenylmethyl) group, followed by the reduction of the ester/acid functionality to the alcohol.

The primary impurity challenges in this workflow are Triphenylmethanol (Trt-OH) formation (via hydrolysis) and Des-tritylated pyrazole (via acid-catalyzed cleavage during workup). Because the trityl cation is exceptionally stable, the protecting group is highly acid-labile. Standard reduction workups (which often utilize HCl to dissolve aluminum salts) are incompatible with this molecule.

This guide provides a self-validating workflow to minimize these impurities, focusing on moisture control, pH-neutral workups, and specific purification strategies.

Module 1: The Tritylation Phase (Protection)

Q: Why is Triphenylmethanol (Trt-OH) appearing in my crude material before reduction?

A: The Trityl Chloride reagent has hydrolyzed due to atmospheric moisture.

The Mechanism: Trityl chloride (Trt-Cl) is highly electrophilic. In the presence of ambient humidity, it reacts to form Triphenylmethanol and HCl. This reaction is autocatalytic because the generated HCl further promotes the ionization of Trt-Cl.

Corrective Protocol:

  • Reagent Quality Check: Dissolve a small amount of your Trt-Cl in dry DCM. If the solution is cloudy or has a white precipitate, it contains hydrolyzed Trt-OH. Recrystallize the reagent from acetyl chloride/hexane if necessary.

  • The "Scavenger" Base: Ensure you are using an excess of base (Triethylamine or DIPEA) before adding Trt-Cl. This neutralizes the HCl byproduct immediately, driving the reaction forward and preventing acid-catalyzed reversibility.

  • Inert Atmosphere: Conduct the reaction under a positive pressure of Nitrogen or Argon.

Module 2: The Reduction Phase (The Critical Step)

Q: I am losing the Trityl group during the LiAlH4 (LAH) workup. What is happening?

A: You are likely using an acidic quench or allowing the local pH to drop too low.

The Mechanism: The trityl group is stable to base (nucleophiles) but extremely labile to acid. Standard LAH workups often suggest using dilute HCl or H2SO4 to solubilize the gelatinous aluminum hydroxides. This is fatal for your compound. Even weak acids can cleave the N-Trt bond, regenerating the free pyrazole and Trt-OH.

The Solution: The Rochelle’s Salt Workup We recommend the Sodium Potassium Tartrate (Rochelle's Salt) method. It complexes aluminum ions at neutral pH, preventing emulsions without exposing the substrate to acid.

Step-by-Step Protocol (Rochelle's Salt Method):

  • Quench: Dilute the reaction mixture with diethyl ether (or THF). Cool to 0°C.[1]

  • Add Water: Slowly add water (stoichiometry: 1 mL per gram of LAH used) to destroy excess hydride.

  • Add Base: Add 15% NaOH (1 mL per gram of LAH). Note: The trityl group is stable here.

  • Add Water: Add water (3 mL per gram of LAH).

  • Complexation: Add solid Rochelle's Salt (sodium potassium tartrate) or a saturated aqueous solution. Stir vigorously at room temperature for 1-2 hours.

  • Observation: The grey/white emulsion will separate into two clear layers.

  • Extraction: Separate the organic layer. The aluminum remains in the aqueous layer as a tartrate complex.

Q: My reduction is incomplete, showing aldehyde intermediates.

A: The aluminum hydride species has aged or the temperature is too low.

Troubleshooting:

  • Reagent Age: Solid LAH absorbs moisture, forming LiAlO2 and hydroxides, which lowers the active hydride content. Use a fresh bottle or titrate the solution.

  • Temperature: While esters reduce at 0°C, ensuring full conversion to the alcohol often requires warming to Room Temperature (RT) for 1 hour after the initial addition.

  • Stoichiometry: Use 2.5 equivalents of LAH relative to the ester. Theoretically, 0.5-0.75 eq is sufficient, but kinetic barriers often require excess.

Module 3: Purification Strategy

Q: How do I remove residual Triphenylmethanol (Trt-OH) from the final product?

A: Exploit the polarity difference.

Trt-OH is highly lipophilic (non-polar), whereas (1-Trityl-1H-pyrazol-4-yl)methanol has a free hydroxyl group, making it significantly more polar.

Strategy 1: Selective Precipitation (crystallization)

  • Dissolve the crude mixture in a minimum amount of Dichloromethane (DCM) .

  • Slowly add Hexanes or Cyclohexane while stirring.

  • Trt-OH often crystallizes out first or stays in solution while the more polar product precipitates (depending on concentration). Validation: Check the solid vs. filtrate by TLC.

Strategy 2: Basified Silica Chromatography Standard silica gel is slightly acidic (pH ~6), which can cause on-column detritylation.

  • Pre-treat Silica: Slurry your silica gel in Hexanes containing 1% Triethylamine (TEA).

  • Eluent: Use a gradient of Hexanes:Ethyl Acetate (starting 90:10 -> 50:50).

  • Result: Trt-OH will elute near the solvent front (High Rf). The product will elute later (Lower Rf).

Visualizing the Workflow

The following diagram illustrates the critical decision nodes where impurities are generated.

G Start Start: Ethyl 1H-pyrazole-4-carboxylate Step1 Step 1: Tritylation (Trt-Cl, Et3N, DCM) Start->Step1 Check1 Moisture Control? Step1->Check1 Impurity1 Impurity: Triphenylmethanol (Trt-OH) (Hydrolysis) Check1->Impurity1 No (Wet) Step2 Step 2: Reduction (LiAlH4, THF, 0°C) Check1->Step2 Yes (Dry) Workup Workup Strategy Step2->Workup AcidWorkup Acidic Workup (HCl/H2SO4) Workup->AcidWorkup Standard Protocol BaseWorkup Rochelle's Salt / Fieser (Neutral/Basic) Workup->BaseWorkup Recommended Impurity2 Impurity: Des-tritylated Pyrazole (Acid Cleavage) AcidWorkup->Impurity2 Product Target: (1-Trityl-1H-pyrazol-4-yl)methanol BaseWorkup->Product

Figure 1: Synthetic workflow highlighting critical failure points (Red) and recommended pathways (Green).

Technical Data & Comparison

ParameterAcidic Workup (HCl)Fieser Workup (NaOH)Rochelle's Salt Workup
pH Environment < 4.0 (Acidic)> 10.0 (Basic)~ 7.0 - 8.0 (Neutral)
Trityl Stability Poor (Rapid Cleavage)Good (Stable)Excellent (Stable)
Emulsion Control GoodModerateExcellent
Impurity Profile High (Des-trityl pyrazole)LowLowest
Rec. Use Case Robust substrates onlyGeneral useAcid-sensitive substrates

References

  • Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014). Discussion on the stability of Trityl amines to basic conditions and lability to acid. John Wiley & Sons.[2]

  • Reduction of Carboxylic Esters with Lithium Aluminum Hydride. Organic Chemistry Portal. Retrieved from [Link]

  • Fieser and Fieser's Reagents for Organic Synthesis. Fieser Workup Protocol. Vol 1, p 581-595.[2]

  • Process for the preparation of Trityl-protected Tetrazoles. US Patent 5,559,233.[3][4] (Discusses the removal of trityl groups via acid hydrolysis, confirming the need to avoid acid to retain them).

  • Rochelle's Salt Workup for LAH Reductions. Common Organic Chemistry. Retrieved from [Link]

Sources

Technical Support Center: N-Alkylation of Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a Tier-3 Technical Support resource for researchers encountering difficulties with the N-alkylation of pyrazoles. It prioritizes mechanistic understanding, regiocontrol, and self-validating experimental protocols.

Ticket Category: Heterocyclic Synthesis / Regioselectivity Support Level: Senior Application Scientist

Executive Summary: The Core Challenge

The N-alkylation of pyrazoles is deceptively simple. The core difficulty lies in regioselectivity . Unsubstituted pyrazoles exist in rapid tautomeric equilibrium (


). Upon deprotonation, the resulting pyrazolate anion has two nucleophilic sites. The ratio of the resulting 1,3-isomer  (alkyl group distal to substituent) vs. 1,5-isomer  (alkyl group proximal to substituent) is dictated by a delicate balance of sterics , electronics , and reaction conditions  (solvent/cation effects).
Part 1: Diagnostic & Troubleshooting (Q&A)
Q1: "I am getting a mixture of regioisomers (1,3- and 1,5-). How do I predict and control the major product?"

Diagnosis: You are likely relying on standard basic conditions (


) where steric hindrance is the dominant factor.
  • The Rule of Thumb: In the alkylation of unsymmetrical 3-substituted pyrazoles, the electrophile typically attacks the less hindered nitrogen (distal to the substituent), favoring the 1,3-disubstituted product .

  • The Exception: If the substituent at C3 is small (e.g., Methyl) or capable of coordinating with the cation (e.g., ester, pyridine), the ratio may erode or flip.

Troubleshooting Protocol:

VariableRecommendation for 1,3-Selectivity (Distal)Recommendation for 1,5-Selectivity (Proximal)
Base NaH or KOtBu (Dissociated ion pair favors steric control).Cs₂CO₃ (Cesium effect) or TlOEt (Thallium salts—toxic but effective for chelation control).
Solvent DMF or DMSO (Polar aprotic solvents separate ion pairs, enhancing steric discrimination).THF or Toluene (Non-polar solvents promote tight ion pairing/coordination).
Electrophile Bulky halides (

-Pr, Bn) enhance 1,3-selectivity.
Michael acceptors (often favor 1,5 via H-bonding transition states in neutral media).

Corrective Action:

  • Switch to NaH/DMF: This maximizes the "naked" anion character, allowing sterics to drive the reaction toward the 1,3-isomer.

  • Use Silyl-Protection: Pre-silylate the pyrazole (e.g., with HMDS). The N-silyl pyrazole often alkylates with higher regiocontrol due to the specific migration mechanism of the silyl group during the reaction [1].

Q2: "My reaction is stalling or yields are consistently low (<40%)."

Diagnosis: The pyrazole NH is relatively acidic (


), but the nucleophilicity of the resulting anion can be dampened by electron-withdrawing groups (EWGs) on the ring (e.g., -NO₂, -CF₃).

Troubleshooting Protocol:

  • Check the Leaving Group: If using Alkyl Chlorides, switch to Alkyl Iodides or add a catalytic amount of NaI (Finkelstein condition) to generate the iodide in situ.

  • Phase Transfer Catalysis (PTC): If the pyrazole is insoluble in organic solvents, use a biphasic system (Toluene/50% NaOH) with TBAB (Tetrabutylammonium bromide) . This often drives difficult alkylations to completion by shuttling the anion into the organic phase.

  • Temperature Check: Pyrazoles with EWGs require heat (60–80°C). However, monitor for "N-alkylation vs. C-alkylation" competition (rare but possible with very active electrophiles like benzyl bromide).

Q3: "I need to alkylate using a secondary alcohol, but the mesylate/tosylate route failed."

Diagnosis: Secondary electrophiles are prone to E2 elimination under the basic conditions of standard alkylation.

Solution: The Mitsunobu Protocol Use the Mitsunobu reaction to couple the pyrazole directly with the alcohol.

  • Note on Regioselectivity: Mitsunobu conditions often favor the more hindered nitrogen (1,5-isomer) or show different selectivity compared to base-mediated alkylation due to the mechanism involving the bulky

    
    -ADDP intermediate [2].
    

Protocol (Self-Validating):

  • Dissolve Pyrazole (1.0 eq), Alcohol (1.2 eq), and

    
     (1.5 eq) in anhydrous THF under Argon.
    
  • Cool to 0°C.

  • Add DIAD or DEAD (1.5 eq) dropwise. Validation: The yellow color of DIAD should fade upon addition. If it persists immediately, the reaction may not be initiating.

  • Stir at RT for 12h.

Part 2: Visualizing the Decision Logic

The following decision tree helps you select the correct conditions based on your substrate and desired outcome.

PyrazoleAlkylation Start Start: Pyrazole N-Alkylation Substrate Analyze Substrate Substituents (C3/C5) Start->Substrate Desired Desired Regioisomer? Substrate->Desired Iso13 1,3-Isomer (Distal to bulky group) (Thermodynamic/Steric) Desired->Iso13 Targeting Steric Relief Iso15 1,5-Isomer (Proximal to bulky group) (Kinetic/Chelation) Desired->Iso15 Targeting Crowded N Alcohol Electrophile = Alcohol? Iso13->Alcohol Michael Electrophile = Michael Acceptor? Iso15->Michael Cond13 Standard Basic Conditions Base: NaH or K2CO3 Solvent: DMF or MeCN Mechanism: Steric Control Cond15 Chelation/Specific Conditions Base: Cs2CO3 (Cesium effect) Solvent: THF (Non-polar) OR: Mitsunobu Reaction Alcohol->Cond13 No (Halide) Mitsunobu Mitsunobu Protocol (Often favors 1,5 or mixtures) Alcohol->Mitsunobu Yes Michael->Cond15 No (Halide) MichaelCond Michael Addition (Neutral or Catalytic Base) Can favor 1,5 via H-bonding Michael->MichaelCond Yes

Figure 1: Decision Matrix for Regioselective N-Alkylation. Blue nodes indicate decision points; Green/Red indicate target isomers; Grey indicates experimental conditions.

Part 3: Analysis & Validation (How to prove you have the right isomer)

You cannot rely solely on LCMS, as regioisomers have identical masses. You must use NMR.

The NOESY/ROESY Standard

The most definitive method for structural assignment is 2D-NOESY (Nuclear Overhauser Effect Spectroscopy).

IsomerExpected NOE Signal
1,3-Isomer (Distal)Weak or No NOE between the N-Alkyl protons and the C3-Substituent protons. Strong NOE between N-Alkyl and C5-H (if unsubstituted).
1,5-Isomer (Proximal)Strong NOE between the N-Alkyl protons and the C5-Substituent protons.
13C-NMR Chemical Shift Diagnostic

If NOESY is ambiguous, Carbon-13 NMR provides a secondary check.

  • C3 vs C5 Signals: In N-substituted pyrazoles, the C3 and C5 carbons resonate at different frequencies.

  • General Trend: The carbon adjacent to the alkylated nitrogen (C5) typically resonates upfield (lower ppm) compared to C3, but this can be inverted by strong EWGs. Always prioritize NOESY.

Part 4: Standard Operating Procedures (SOPs)
Protocol A: General NaH-Mediated Alkylation (Favors 1,3-Isomer)

Best for: Primary alkyl halides, sterically driven selectivity.

  • Setup: Flame-dry a round-bottom flask. Add a stir bar and cool to 0°C under

    
     or Ar.
    
  • Deprotonation: Add NaH (60% dispersion in oil, 1.2 eq) . Wash with dry hexanes if oil removal is critical (usually unnecessary).

  • Solvent: Add anhydrous DMF (0.2 M concentration) .

  • Substrate: Add the Pyrazole (1.0 eq) slowly. Observation: Gas evolution (

    
    ) will occur. Stir for 30 min at 0°C until bubbling ceases (Self-Validation: Solution often turns yellow/orange).
    
  • Alkylation: Add the Alkyl Halide (1.1 eq) dropwise.

  • Reaction: Warm to RT and stir. Monitor by TLC/LCMS.

  • Workup: Quench with sat.

    
    . Extract with EtOAc.[1] Wash organic layer with 
    
    
    
    (5% aq) to remove DMF.
Protocol B: Cesium Carbonate Method

Best for: Sensitive substrates, potential for 1,5-isomer optimization.

  • Setup: Mix Pyrazole (1.0 eq) and

    
     (2.0 eq)  in anhydrous MeCN  or DMF .
    
  • Addition: Add Alkyl Halide (1.2 eq).

  • Conditions: Heat to 60°C. Note: Cesium's larger radius allows for a "looser" ion pair, which can sometimes alter selectivity compared to Sodium [3].

References
  • Regioselective N-Alkylation via Silyl Intermediates Source:Journal of Organic Chemistry Link:[Link] (Example of silyl migration effects)

  • Mitsunobu Reaction in Heterocyclic Synthesis Source:Beilstein Journal of Organic Chemistry Link:[Link] (Discusses regioselectivity anomalies in Mitsunobu pyrazole synthesis)

  • Cesium Carbonate Promoted Regioselective Alkylation Source:Royal Society of Chemistry (RSC) Advances Link:[Link] (Mechanistic insight into Cs2CO3 vs K2CO3 selectivity)

  • Differentiation of Isomers via NMR Source:National Institutes of Health (NIH) / PubMed Link:[Link] (Structural characterization of N-alkyl pyrazoles)

Sources

Optimization of catalytic conditions for pyrazole functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System: Advanced Catalysis & Reaction Engineering Status: Active Operator: Senior Application Scientist (Ph.D.)

Introduction: The Pyrazole Paradox

You are likely here because the pyrazole ring is deceivingly simple. Despite having only two nitrogens and three carbons, its functionalization is governed by a complex interplay of tautomerism , amphoteric nature (both acidic and basic), and site-specific electronic bias .

This guide is not a textbook; it is a troubleshooting engine. It is designed to unblock specific experimental bottlenecks in N-arylation and C-H activation .

Module 1: N-Functionalization (The "N-H" Problem)

Core Logic: The Electrophile Decision Matrix

The choice between Palladium (Buchwald-Hartwig) and Copper (Chan-Lam/Ullmann) is rarely about preference—it is about the electrophile you have available and the regioselectivity you require.

Visual Workflow: N-Arylation Strategy

NArylationStrategy Start START: N-Arylation Required Electrophile What is your Aryl Source? Start->Electrophile Boronic Aryl Boronic Acid/Ester Electrophile->Boronic Available Halide Aryl Halide (I, Br, Cl) Electrophile->Halide Available ChanLam Chan-Lam Coupling (Cu(OAc)2, Air, Base) Boronic->ChanLam Buchwald Buchwald-Hartwig (Pd, Ligand, NaOtBu) Halide->Buchwald CL_Issue Issue: Low Yield / Stalling? ChanLam->CL_Issue BH_Issue Issue: C-Arylation / Regio-mix? Buchwald->BH_Issue CL_Sol1 Check O2 Saturation (Spurge balloon) CL_Issue->CL_Sol1 CL_Sol2 Add Molecular Sieves (Water inhibits transmetalation) CL_Issue->CL_Sol2 BH_Sol1 Switch Ligand (tBuXPhos for N-selectivity) BH_Issue->BH_Sol1

Caption: Decision matrix for selecting catalytic cycles based on electrophile availability and troubleshooting common stall points.

Troubleshooting Guide: Chan-Lam Coupling

Context: You are using Cu(OAc)2, Aryl-B(OH)2, and a base (e.g., Pyridine or TEA) in DCM or MeOH.

Q1: My reaction turns dark brown immediately, but conversion stalls at 20%. Why?

  • Diagnosis: Catalyst Deactivation (Disproportionation).

  • The Science: The active species is Cu(II). If the re-oxidation cycle (Cu(I)

    
     Cu(II)) is slower than the reductive elimination, Cu(I) accumulates and disproportionates to Cu(0) (inactive black precipitate) and Cu(II).
    
  • The Fix:

    • Oxygen Mass Transfer: A simple balloon is often insufficient. Sparge the solvent with O2 for 5 minutes before starting, or use an O2 balloon with a large headspace interface.

    • Slow Addition: Add the boronic acid in portions to keep the transmetalation rate matched with the re-oxidation rate [1].

Q2: I am using a sterically hindered pyrazole (3,5-disubstituted). Yield is <10%.

  • Diagnosis: Failed Coordination.

  • The Science: Chan-Lam requires the nitrogen lone pair to coordinate to the Cu(II) center before oxidation to Cu(III). Steric bulk at the 3/5 positions blocks this approach.

  • The Fix: Switch to Buchwald-Hartwig conditions using specific ligands designed for sterics, such as tBuXPhos or BrettPhos . The Pd(0)/Pd(II) cycle is less sensitive to nucleophile sterics than the Cu-coordination step [2].

Module 2: C-H Activation (The "C-H" Problem)

Core Logic: The Reactivity Hierarchy

In Pd-catalyzed C-H activation, the pyrazole ring follows a strict reactivity hierarchy governed by acidity (C5) and nucleophilicity (C4).

Rule of Thumb:



  • C5 (Acidic): Most acidic proton (adjacent to N).[1] Reacts via Concerted Metalation-Deprotonation (CMD).

  • C4 (Nucleophilic): Electron-rich.[2] Reacts via Electrophilic Aromatic Substitution (

    
    ).
    
  • C3 (Inert): The "dead zone." Remote from N-activation and electronically neutral.

Visual Workflow: Regioselectivity Map

CHSelectivity Pyrazole N-Methyl Pyrazole C5 C5 Position (Most Reactive) Pyrazole->C5 Pd(OAc)2/PivOH (CMD Mechanism) C4 C4 Position (Nucleophilic) Pyrazole->C4 Electrophilic Trap (NBS/NIS) C3 C3 Position (Least Reactive) Pyrazole->C3 Blocked C5/C4 or SEM-Switch C5_Note Requires Base (K2CO3/Cs2CO3) C5->C5_Note

Caption: Reactivity hierarchy of pyrazole C-H bonds. C5 is the default site for Pd-catalyzed CMD activation.

Troubleshooting Guide: C-H Functionalization

Q3: I want to arylate C5, but I'm getting a mixture of C5 and C4.

  • Diagnosis: Incorrect Proton Shuttle.

  • The Science: C5 activation proceeds via CMD (Concerted Metalation-Deprotonation). This transition state requires a carboxylate ligand (acetate or pivalate) to act as an intramolecular base.

  • The Fix:

    • Add Pivalic Acid (30 mol%): Pivalate is a bulkier, more basic proton shuttle than acetate, favoring the CMD pathway at C5 over the electrophilic pathway at C4 [3].

    • Solvent Switch: Use non-polar solvents (DMA/DMF promote C4 attack; Xylene/Toluene favor C5 CMD).

Q4: How do I access the "Dead Zone" (C3) without pre-functionalization?

  • Diagnosis: You are fighting thermodynamics.

  • The Solution: The "SEM-Switch" Protocol. Direct C3 arylation is nearly impossible if C5 is open.[3] You must use a "blocking group" strategy that doubles as a directing group switch.

    • Step 1: Protect N1 with SEM (2-(Trimethylsilyl)ethoxymethyl).

    • Step 2: Arylate C5 (which is effectively C3 of the other tautomer).[3]

    • Step 3: Remove SEM group.

    • Result: You now have a 3-aryl pyrazole (because 5-aryl and 3-aryl are tautomers once the N-protecting group is gone) [4].

Q5: My Pd-catalyzed C-H activation yields <5% and the flask has a "silver mirror."

  • Diagnosis: Catalyst Decomposition (Pd Black formation).

  • The Science: Pyrazoles are good ligands. They can strip Pd from the catalytic cycle, forming stable (non-reactive) bis-pyrazole-Pd complexes, or cause Pd aggregation.

  • The Fix:

    • Ligand Overload: Add PPh3 or PCy3 to stabilize the Pd species.

    • Oxidant Check: If using oxidative coupling (Ar-H + Ar-H), ensure your oxidant (Ag2CO3 or Cu(OAc)2) is dry. Water kills the regeneration of Pd(II).

Experimental Protocols

Protocol A: Robust Chan-Lam N-Arylation (General Purpose)

Best for: N-arylation with boronic acids under mild conditions.

  • Setup: 20 mL vial with a stir bar.

  • Reagents:

    • Pyrazole substrate (1.0 equiv)

    • Aryl boronic acid (2.0 equiv) — Excess is crucial.

    • Cu(OAc)2 (0.1 - 1.0 equiv) — Stoichiometric often works better than catalytic for difficult substrates.

    • Pyridine (2.0 equiv)

    • Solvent: DCM or MeOH (anhydrous).

  • Activation: Add 200mg activated 4Å Molecular Sieves (powdered).

  • Reaction: Stir open to air (loosely capped) or under an O2 balloon at RT for 16–24h.

  • Workup: Filter through Celite (removes Cu salts). Wash with aq.[4] NH4OH (removes residual Cu).

Protocol B: C5-Selective Direct Arylation

Best for: Installing aryl groups at C5 without pre-halogenation.

  • Catalyst: Pd(OAc)2 (5 mol%)

  • Ligand/Additive: Pivalic Acid (30 mol%) — The Critical Component.

  • Base: K2CO3 (2.0 equiv)

  • Coupling Partner: Aryl Bromide (1.5 equiv).

  • Solvent: DMA (Dimethylacetamide) or Toluene.

  • Conditions: 110°C, Sealed tube, Argon atmosphere.

  • Note: If C4 arylation is observed, switch solvent to Toluene to suppress the electrophilic pathway.

References

  • Chan-Lam Mechanism & Optimization

    • Qiao, J. X., & Lam, P. Y. S. (2011).
  • Buchwald-Hartwig N-Arylation of Azoles

    • Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004).[5] "Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles."[5][6] The Journal of Organic Chemistry, 69(17), 5578-5587.

  • C-H Activation Selectivity (CMD Mechanism)

    • Lafrance, M., & Fagnou, K. (2006). "Palladium-catalyzed benzene arylation: incorporation of catalytic pivalic acid as a proton shuttle and a key element in catalyst design." Journal of the American Chemical Society, 128(51), 16496-16497.
  • The "SEM-Switch" & Regioselectivity Rules

    • Gikhman, R., Jacques, T. L., & Sames, D. (2009).[7] "C-H bond functionalization of the pyrazole scaffold: constitutional diversity through site-selective arylation." Journal of the American Chemical Society, 131(9), 3042-3048.

Sources

Validation & Comparative

Comparison of (1-Trityl-1H-pyrazol-4-yl)methanol with other pyrazole isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of (1-Trityl-1H-pyrazol-4-yl)methanol against its key isomers and analogs. It is designed for medicinal chemists and process scientists selecting the optimal pyrazole building block for drug discovery campaigns.

Executive Summary

(1-Trityl-1H-pyrazol-4-yl)methanol (CAS: 88529-69-5) serves as a critical intermediate in the synthesis of biologically active pyrazoles, particularly kinase inhibitors (e.g., Menin-MLL inhibitors).

While the unprotected (1H-pyrazol-4-yl)methanol is commercially available, its high polarity and poor solubility in organic solvents complicate downstream functionalization. The 1-Trityl variant resolves these issues by acting as a "lipophilic anchor," enabling standard silica chromatography and preventing N-alkylation side reactions. This guide compares it directly with the 3-yl regioisomer and N-unprotected forms to validate its utility.

Structural & Physicochemical Analysis

The pyrazole ring can be substituted at the 3, 4, or 5 positions.[1][2] However, due to tautomerism in unsubstituted pyrazoles, positions 3 and 5 are equivalent until the nitrogen is substituted.

Comparative Data Table
Feature(1-Trityl-1H-pyrazol-4-yl)methanol (1-Trityl-1H-pyrazol-3-yl)methanol (1H-pyrazol-4-yl)methanol
Structure Linear substitution (Para-like)Bent substitution (Meta-like)Unprotected / Tautomeric
CAS Number 88529-69-584547-62-625222-43-9
Solubility High (DCM, THF, EtOAc)High (DCM, THF, EtOAc)High (Water, MeOH); Low (DCM)
Chromatography Excellent (Silica Gel compatible)ExcellentPoor (Streaks on Silica)
Steric Bulk High (Trityl group shields N1)HighLow
Acid Stability Labile (Deprotects < pH 3)LabileStable
Primary Use Linear chain extension, Kinase inhibitorsChelating ligands, Bent scaffoldsStarting material for N-alkylation
Key Insight: The Trityl Effect

The triphenylmethyl (Trityl) group adds significant molecular weight (+243 Da) and lipophilicity.

  • Without Trityl: The pyrazole methanol is a polar, hygroscopic solid that requires aqueous workups or polar solvents (DMF/DMSO).

  • With Trityl: The molecule behaves like a standard lipophilic organic compound, allowing for easy extraction, drying over Na₂SO₄, and purification via flash chromatography (Hexane/EtOAc).

Synthesis & Regioselectivity[1][2]

The synthesis of the 4-yl isomer is generally more streamlined than the 3-yl isomer due to the symmetry of the starting materials.

Synthesis Workflow (DOT Diagram)

SynthesisFlow Start Ethyl 1H-pyrazole-4-carboxylate (Commercial Starting Material) Step1 Step 1: Tritylation (Trt-Cl, Et3N/DMF) Start->Step1 Protection Inter Intermediate: Ethyl 1-trityl-1H-pyrazole-4-carboxylate Step1->Inter Regioselective N-Alkylation Step2 Step 2: Reduction (LiAlH4 or DIBAL-H) Inter->Step2 Ester Reduction Product Product: (1-Trityl-1H-pyrazol-4-yl)methanol Step2->Product Workup

Figure 1: Standard synthetic route. The tritylation step is highly regioselective for the nitrogen distal to steric clashes, although for the 4-substituted ester, steric hindrance is symmetric.

Regioselectivity Mechanism

When tritylating ethyl 1H-pyrazole-3-carboxylate , a mixture of N1-Trityl (3-ester) and N2-Trityl (5-ester) can form. However, for the 4-carboxylate , the symmetry of the pyrazole ring (before substitution) means N1 and N2 are equivalent. Once the bulky Trityl group is attached, it locks the tautomer, preventing the "proton hopping" observed in the unprotected species.

Performance in Drug Discovery Applications[5]

A. Reactivity Profile

The primary hydroxyl group in (1-Trityl-1H-pyrazol-4-yl)methanol is highly versatile.

  • Oxidation: Easily oxidized to the aldehyde (MnO₂ or Dess-Martin Periodinane) without affecting the acid-sensitive trityl group (unlike Swern, which can be risky if acidic byproducts aren't buffered).

  • Halogenation: Conversion to alkyl chloride (SOCl₂/Pyridine) or bromide (PBr₃) activates the position for nucleophilic attack. Note: SOCl₂ produces HCl; pyridine must be used in excess to prevent premature de-tritylation.

  • Lithiation: The trityl group protects the acidic N-H proton, allowing C-5 lithiation (n-BuLi) if further ring substitution is required.

B. Stability vs. Isomers
  • Vs. N-Boc: Trityl is more stable to basic conditions and nucleophiles than Boc (tert-butoxycarbonyl). Boc can migrate or fall off under strong nucleophilic attack.

  • Vs. N-Benzyl: Benzyl is stable but requires hydrogenation (Pd/C, H₂) for removal. Trityl is removed by mild acid (TFA/DCM or dilute HCl), preserving alkene/alkyne functionalities that would be reduced during benzyl deprotection.

Experimental Protocols

Protocol A: Synthesis of (1-Trityl-1H-pyrazol-4-yl)methanol

Objective: Convert ethyl 1H-pyrazole-4-carboxylate to the title compound.

  • Protection:

    • Dissolve ethyl 1H-pyrazole-4-carboxylate (1.0 eq) in dry DMF (0.5 M).

    • Add K₂CO₃ (2.0 eq) or Et₃N (1.5 eq).

    • Cool to 0°C. Add Trityl Chloride (Trt-Cl, 1.1 eq) portion-wise.

    • Warm to RT and stir for 4–12 h.

    • Workup: Pour into ice water. Filter the white precipitate (The Trityl ester).

  • Reduction:

    • Dissolve the Trityl ester (1.0 eq) in dry THF (0.3 M) under N₂.

    • Cool to 0°C. Add LiAlH₄ (2.4 M in THF, 1.2 eq) dropwise. Caution: Gas evolution.

    • Stir at 0°C for 1 h, then warm to RT for 2 h.

    • Quench: Fieser workup (Water, 15% NaOH, Water).

    • Filter salts through Celite. Concentrate filtrate.

    • Purification: Flash column chromatography (Hexane/EtOAc 3:1).

    • Yield: Typically 85–95%.

Protocol B: Acid-Mediated Deprotection

Objective: Remove the Trityl group to release the free pyrazole.

  • Dissolve the substrate in DCM.

  • Add Trifluoroacetic acid (TFA) (10–20% v/v) or 4M HCl in Dioxane.

  • Stir at RT for 1–2 h. (Monitor by TLC; Trityl cation is intensely yellow/orange).

  • Workup: Neutralize with sat. NaHCO₃ (critical to recover the free base pyrazole). Extract with EtOAc/MeOH (9:1) if the product is polar.[3]

Decision Matrix: Selecting the Right Isomer

Use the following logic flow to determine if this specific isomer suits your campaign.

DecisionTree Start Select Pyrazole Linker Q1 Is the target geometry linear? Start->Q1 Res1 Use 4-yl Isomer Q1->Res1 Yes (1,4-sub) Res2 Use 3-yl Isomer Q1->Res2 No (1,3-sub) Q2 Is the product water soluble? Q3 Does the synthesis require strong bases (nBuLi, LDA)? Q2->Q3 No (Lipophilic) Res4 Use N-H (Unprotected) Q2->Res4 Yes (Polar) Res3 Use N-Trityl Protected Q3->Res3 Yes (Base Stable) Res5 Use N-THP or N-SEM (Stronger protection needed) Q3->Res5 No (Need Ortho-Lithiation) Res1->Q2

Figure 2: Selection logic for pyrazole building blocks.

References

  • Synthesis and Properties of Pyrazoles. MDPI Molecules. (2022). Overview of pyrazole reactivity and functionalization strategies.

  • Property Focused Structure-Based Optimization of Menin-MLL Inhibitors. Journal of Medicinal Chemistry. Describes the use of (1-Trityl-1H-pyrazol-4-yl)methanol as a key intermediate (Compound 66).[4]

  • Regioselective Synthesis of substituted Pyrazoles. Organic Chemistry Portal. Detailed mechanisms on regioselectivity during pyrazole ring formation and protection.

  • PubChem Compound Summary: (1-Trityl-1H-pyrazol-4-yl)methanol. National Library of Medicine. Physicochemical data and CAS verification.

Sources

Structural validation of (1-Trityl-1H-pyrazol-4-yl)methanol using X-ray crystallography.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of pyrazole-based pharmacophores, (1-Trityl-1H-pyrazol-4-yl)methanol serves as a critical protected intermediate.[1] The trityl (triphenylmethyl) group provides necessary steric bulk and lipophilicity, but its introduction creates a significant structural ambiguity: Regioisomerism .

While Nuclear Magnetic Resonance (NMR) is the workhorse of synthetic monitoring, it frequently fails to definitively distinguish between the N1- and N2-trityl isomers due to the remote nature of the protecting group and the fluxional behavior of pyrazoles in solution.[1]

This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against NMR and Mass Spectrometry (MS), establishing SC-XRD as the absolute standard for structural validation.[1] We provide a self-validating workflow for crystallizing this lipophilic species and interpreting the resulting structural data.

The Structural Challenge: Regioisomerism

The reaction of trityl chloride with 4-substituted pyrazoles can theoretically yield two isomers. Determining which nitrogen atom (N1 or N2) bears the trityl group is essential for Structure-Activity Relationship (SAR) consistency.[1]

  • The Ambiguity: The protons on the trityl group are magnetically distant from the pyrazole core (5-6 bonds away).[1] In 1D NMR, the chemical shift differences are often negligible.

  • The Solution: SC-XRD provides a direct, 3D map of the electron density, unequivocally proving the connectivity and the "propeller" conformation of the trityl group.[1]

Comparative Analysis: SC-XRD vs. NMR vs. MS

The following table contrasts the capabilities of the three primary analytical techniques for this specific molecule.

FeatureSC-XRD (Gold Standard) NMR (1H, 13C, NOESY) HR-MS (Mass Spec)
Primary Output Absolute 3D Structure & PackingConnectivity & Solution DynamicsMolecular Formula & Mass
Regioisomer Resolution Definitive. Direct visualization of N-C bonds.[1]Ambiguous. Relies on weak NOE signals; often inconclusive.None. Isomers have identical mass.
Conformational Insight High. Shows trityl "propeller" twist & H-bonding.[1]Medium. Average conformation in solution.None.
Sample Requirement Single Crystal (0.1–0.3 mm)Solution (~5-10 mg)Trace (<1 mg)
Time to Result 24–48 Hours (Growth + Data)15–30 Minutes<5 Minutes
Limitation Requires crystalline solid.[1]Solvent effects; signal overlap.Ionization artifacts.

Strategic Validation Workflow

The following diagram outlines the decision logic for validating (1-Trityl-1H-pyrazol-4-yl)methanol.

ValidationWorkflow Start Crude Synthesis Product TLC_MS Initial Screen (TLC + LC-MS) Confirm Mass (m/z) Start->TLC_MS NMR_1H 1H NMR Analysis (Check Purity) TLC_MS->NMR_1H Decision Is Regiochemistry Unambiguous? NMR_1H->Decision NMR_Adv Advanced NMR (NOESY/HMBC) Decision->NMR_Adv Maybe Crystallization Crystallization Protocol (Vapor Diffusion) Decision->Crystallization No (Common) Ambiguity Ambiguity Persists (Steric Bulk Interference) NMR_Adv->Ambiguity Signals Overlap Ambiguity->Crystallization XRD_Data SC-XRD Data Collection (Low Temp 100K) Crystallization->XRD_Data Refinement Structure Refinement (SHELXL) XRD_Data->Refinement FinalModel Validated 3D Model (CIF Generated) Refinement->FinalModel

Figure 1: Strategic workflow for structural validation.[1][2] Note the critical pathway diverting to SC-XRD when NMR results are ambiguous due to the steric bulk of the trityl group.

Experimental Protocol: SC-XRD Validation

This protocol is designed to overcome the specific challenges of trityl-protected pyrazoles: high lipophilicity and rotational disorder of the phenyl rings.[1]

Phase 1: Crystallization (Vapor Diffusion)

The trityl group makes the molecule greasy (hydrophobic), while the methanol group is polar. A dual-solvent system is required.[1]

  • Solvent Selection:

    • Solvent (Good): Dichloromethane (DCM) or Chloroform (dissolves the trityl group).

    • Anti-solvent (Poor): n-Hexane or Pentane (induces precipitation).[1]

  • Setup:

    • Dissolve 20 mg of the compound in 0.5 mL of DCM in a small inner vial (GC vial).

    • Place this open vial inside a larger jar containing 3 mL of n-Hexane.

    • Cap the outer jar tightly.

  • Mechanism: Hexane vapor slowly diffuses into the DCM solution, gradually increasing polarity and forcing the molecules to order themselves into a lattice to minimize energy.

  • Timeline: Allow to stand undisturbed at 4°C for 2–5 days. Look for block-like, colorless prisms.[3][4]

Phase 2: Data Collection[1]
  • Mounting: Select a crystal with sharp edges (approx. 0.2 x 0.2 x 0.2 mm). Mount on a Mitegen loop using Paratone oil.

  • Temperature Control (CRITICAL): Collect data at 100 K (-173°C) using a nitrogen cryostream.

    • Reasoning: The three phenyl rings of the trityl group act like a propeller. At room temperature, they vibrate significantly (high thermal parameters), which smears the electron density map and lowers resolution. Freezing them locks the conformation.

  • Source: Mo-Kα (λ = 0.71073 Å) or Cu-Kα (λ = 1.54184 Å).[1] Cu is preferred for small organic molecules to maximize diffraction intensity.

Structural Insights & Data Interpretation

When analyzing the solved structure, focus on these specific parameters to validate the compound identity:

A. The "Propeller" Geometry

The trityl group will not be flat. Expect a helical twist to minimize steric clash between the ortho-hydrogens of the phenyl rings.[1]

  • Metric: The C-C-C bond angles around the central trityl carbon should be roughly tetrahedral (~109.5°), but often distorted (110-112°) due to bulk.

B. Regiochemistry Confirmation

This is the "Pass/Fail" check.

  • N1-Trityl Bond: The central carbon of the trityl group must be covalently bonded to the pyrazole Nitrogen.[1]

  • Bond Length: Expect a C(trityl)-N(pyrazole) bond length of approximately 1.47 – 1.50 Å .[1] This is a standard single bond length for a bulky group attached to a nitrogen.

C. Hydrogen Bonding

The methanol group (-CH2OH) usually drives the crystal packing.[1]

  • Interaction: Look for intermolecular O-H···N hydrogen bonds linking the methanol hydroxyl group to the unsubstituted nitrogen (N2) of a neighboring pyrazole ring.[5]

  • Distance: Typical Donor-Acceptor distance: 2.7 – 2.9 Å .[1]

Conclusion

While NMR remains essential for purity assessment, it is insufficient for the absolute structural assignment of (1-Trityl-1H-pyrazol-4-yl)methanol due to the steric and magnetic isolation of the protecting group.[1] SC-XRD offers the only definitive method to resolve regioisomeric ambiguity.[1] By utilizing a vapor diffusion crystallization strategy and low-temperature data collection, researchers can generate a self-validating structural model that underpins robust drug development campaigns.[1]

References

  • Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository of small molecule crystal structures. [Link][1]

  • Elguero, J., et al. (2023). "Pyrazoles."[1][2][3][5][6][7][8][9][10][11] Comprehensive Heterocyclic Chemistry IV. (Authoritative text on pyrazole tautomerism and reactivity). [Link]

  • Horton, D. A., et al. (2003). "The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures." Chemical Reviews, 103(3), 893-930. (Discusses trityl protecting groups in synthesis). [Link][1]

Sources

Comparative study of trityl versus other protecting groups for pyrazoles.

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth comparative analysis of Trityl (Triphenylmethyl) versus other protecting groups for pyrazoles, designed for researchers in drug discovery and organic synthesis.

Executive Summary: The "N-H Problem" in Pyrazoles

Pyrazoles are ubiquitous in kinase inhibitors and analgesic drugs (e.g., Celecoxib, Ruxolitinib).[1] However, the N-unsubstituted pyrazole presents a dual challenge:

  • Tautomerism: The proton shuttles between N1 and N2, making regioselective functionalization (alkylation/arylation) difficult.[1]

  • Amphotericity: The ring is both a weak base (pyridine-like N) and a weak acid (pyrrole-like NH), complicating purification and reactivity.[1]

Selecting the right protecting group (PG) is not just about "masking" the nitrogen; it is a strategic choice that dictates the regiochemical outcome of subsequent steps and the purification strategy .[1]

The Contenders: A Technical Overview

FeatureTrityl (Trt) SEM (2-(Trimethylsilyl)ethoxymethyl) THP (Tetrahydropyranyl) Boc (tert-Butyloxycarbonyl)
Structure Bulky, lipophilic triphenylmethyl group.[1]Linear, chelating ether.[1]Cyclic acetal.[1]Electron-withdrawing carbamate.[1]
Electronic Effect Sterically demanding; minimal electronic deactivation.[1]Electron-donating (weak); Coordinates Li+.[1]Electron-donating (weak).[1]Strongly Electron-Withdrawing (Deactivates ring).[1]
Stability Bases, Nucleophiles, Reductions.[1][2][3]High stability (Base, Acid, Nucleophiles).[1][2]Bases, Nucleophiles.[1][2][4][5]Acid labile; unstable to strong nucleophiles/bases.[1]
Deprotection Mild Acid (TFA, AcOH) or Hydrogenolysis.[1]Fluoride (TBAF) or Strong Acid (HCl/EtOH).[1]Mild Acid (HCl, TsOH).[1]Acid (TFA, HCl).[1]
Key Advantage Crystallinity (Purification w/o column).[1]C-5 Lithiation (Directed Ortho Metalation).[1]Low cost; "Green" synthesis.[1]Modulates electronic reactivity (SNAr).[1]
Major Flaw Steric Bulk prevents C-5 functionalization.Difficult removal; toxic byproducts (SEM-Cl).[1]Chiral Center (creates diastereomers).[1]Labile to basic workups.[1]

Deep Dive: The Trityl (Trt) Group

The "Supramolecular" Advantage

Unlike SEM or THP, which often yield oils requiring silica gel chromatography, Trityl derivatives are highly crystalline.[1] The three phenyl rings pack efficiently in the solid state.[1]

  • Operational Impact: In large-scale process chemistry (GLP/GMP), switching to Trityl often allows isolation via filtration rather than distillation or chromatography, significantly reducing solvent waste and cost.[1]

The "Trityl Shuffle" (Thermodynamic Migration)

The Trityl group is not statically fixed.[1] Under thermal stress or acid catalysis, it can migrate between N1 and N2.[1]

  • Mechanism: This is an intermolecular or tight-ion-pair process driven by thermodynamics.[1] The Trityl group will equilibrate to the less sterically hindered nitrogen .[1]

  • Strategic Use: You can synthesize a kinetically favored isomer (e.g., via alkylation) and then heat it to "shuffle" the Trityl group to the thermodynamic position, effectively correcting regiochemical errors.[1]

The Lithiation Limitation (Critical Differentiator)

Trityl is unsuitable for C-5 lithiation.

  • Reason: The massive steric bulk of the Trityl group shields the adjacent C-5 proton.[1] Furthermore, n-BuLi may attack the trityl ring itself or cause deprotection.[1]

  • Contrast: SEM is the Gold Standard for C-5 lithiation. The oxygen in the SEM chain coordinates the Lithium cation (Chelation Control), directing the base specifically to the C-5 position (Directed Ortho Metalation - DoM).[1]

Decision Logic & Workflows

Diagram 1: Protecting Group Selection Matrix

This decision tree illustrates when to deploy Trityl versus its competitors based on the intended downstream chemistry.[1]

PG_Selection Start Start: Pyrazole Functionalization Q1 Requirement: C-5 Lithiation? Start->Q1 Q2 Requirement: Avoid Chromatography? Q1->Q2 No SEM Select SEM Group (Allows DoM via Chelation) Q1->SEM Yes (Critical) Q3 Requirement: Electronic Deactivation? Q2->Q3 No Trityl Select Trityl (Trt) (Crystallinity & Steric Blocking) Q2->Trityl Yes (Scale-up/Purification) Boc Select Boc/Tosyl (Enables SNAr / C-H Activation) Q3->Boc Yes (SNAr needed) THP Select THP (Cost effective, but diastereomers) Q3->THP No (General Protection)

Caption: Decision matrix for selecting pyrazole protecting groups. SEM is mandatory for C-5 lithiation, while Trityl is superior for purification efficiency.[1]

Experimental Protocols

Protocol A: Trityl Protection (Crystallization Focus)

Use this protocol to mask the nitrogen and facilitate purification.[1]

Reagents: Pyrazole substrate (1.0 equiv), Trityl Chloride (Trt-Cl, 1.1 equiv), Triethylamine (Et3N, 1.5 equiv), DCM (Dichloromethane).[1]

  • Setup: Dissolve the pyrazole in dry DCM (0.5 M concentration) under Nitrogen/Argon.

  • Addition: Add Et3N followed by the portion-wise addition of Trt-Cl at 0°C.

  • Reaction: Warm to room temperature and stir for 2–4 hours. Monitor by TLC (Trityl products are UV active and move significantly higher than the polar pyrazole).[1]

  • Workup (The Key Step):

    • Wash with water and brine.[1]

    • Dry organic layer over Na2SO4 and concentrate partially.[1]

    • Crystallization: Add Hexanes or Methanol to the concentrated DCM solution.[1] The N-Trityl pyrazole typically precipitates as a white solid.[1]

    • Filtration: Collect solids by vacuum filtration.[1] Yields are typically >90% with >98% purity.[1]

Protocol B: Trityl Deprotection (Acidic Cleavage)

Trityl is acid-labile.[1] The generated trityl cation is stable but must be quenched.[1]

Reagents: TFA (Trifluoroacetic acid) or HCl in MeOH/Dioxane.[1]

  • Dissolution: Dissolve N-Trityl pyrazole in DCM (0.2 M).

  • Cleavage: Add TFA (10–20% v/v) or 4M HCl in Dioxane (3 equiv).

    • Visual Cue: The solution may turn bright yellow/orange due to the formation of the Trityl cation.[1]

  • Quenching: Add MeOH or Water to quench the cation (forms Trityl methyl ether or Triphenylmethanol).[1]

  • Isolation: Neutralize with NaHCO3 (sat. aq). Extract the free pyrazole.[1] Triphenylmethanol (byproduct) is non-polar and can be washed away with hexanes if the pyrazole is polar, or separated via column.[1]

Protocol C: The "SEM Switch" (Comparative Reference)

Use this to prove why SEM is chosen over Trityl for C-5 functionalization.

Concept: The SEM group can "walk" from N1 to N2, or direct lithiation to C-5.

  • Lithiation: Treat N-SEM pyrazole with n-BuLi at -78°C in THF.

  • Mechanism: The SEM oxygen coordinates Li+, holding it at C-5.[1]

  • Electrophile: Add electrophile (e.g., Iodine, Aldehyde).[1][2]

  • Result: Exclusive C-5 substitution. Note: This fails with Trityl due to steric blocking.[1]

Visualizing Regioselectivity & Sterics

Diagram 2: Steric Blocking vs. Chelation

This diagram contrasts how Trityl blocks the adjacent carbon (C-5) while SEM facilitates access to it.[1]

Reactivity cluster_Trt Trityl (Steric Shield) cluster_SEM SEM (Chelation Control) Trt_Node N-Trityl Pyrazole BuLi_Trt n-BuLi Approach Trt_Node->BuLi_Trt Block STERIC CLASH (No C-5 Lithiation) BuLi_Trt->Block SEM_Node N-SEM Pyrazole Li_Coord Li+ Coordination (Chelation to Oxygen) SEM_Node->Li_Coord Directs Base C5_Func C-5 Functionalization (Success) Li_Coord->C5_Func

Caption: Mechanistic comparison: Trityl's bulk prevents C-5 attack (left), whereas SEM's ether oxygen coordinates Lithium for directed C-5 functionalization (right).

References

  • Goikhman, R., Jacques, T., & Sames, D. (2009).[1] C−H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-Arylation and N-Alkylation Enabled by SEM-Group Transposition.[1][6][7] Journal of the American Chemical Society, 131(9), 3042–3048.[1] Link[1]

    • Key citation for the "SEM Switch" and C-5 reactivity.
  • Ahmed, B. M., & Mezei, G. (2015).[1] Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles.[1] RSC Advances, 5(31), 24724-24733.[1] Link

    • Source for THP "green" protocols and thermal isomeriz
  • Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. Wiley.[1]

    • Authoritative text on deprotection conditions (TFA vs Fluoride).
  • Behloul, C., Guijarro, D., & Yus, M. (2004).[1][2] Reductive Deprotection of N-Tritylamines. Synthesis, 2004(8), 1274-1280.[1] Link

    • Details on Trityl stability and removal.

Sources

Analysis of spectroscopic data to confirm the structure of (1-Trityl-1H-pyrazol-4-yl)methanol.

Author: BenchChem Technical Support Team. Date: February 2026

Title: Structural Elucidation of (1-Trityl-1H-pyrazol-4-yl)methanol: A Comparative Spectroscopic Guide

Introduction

(1-Trityl-1H-pyrazol-4-yl)methanol is a critical intermediate in the synthesis of Janus kinase (JAK) inhibitors, including Ruxolitinib.[1] The bulky trityl (triphenylmethyl) group serves as a vital protecting group for the pyrazole nitrogen, directing regioselectivity in subsequent coupling reactions.[1]

However, the structural confirmation of this intermediate presents a specific analytical challenge: distinguishing N-tritylation from O-tritylation and confirming the integrity of the pyrazole ring system.[1] While Mass Spectrometry (MS) confirms the molecular weight, it fails to definitively assign the connectivity.[1]

This guide provides a comparative analysis of spectroscopic techniques, establishing a "Gold Standard" protocol for unambiguous structural assignment. We move beyond basic characterization to a self-validating, multi-modal approach.[1]

Comparative Analysis of Analytical Methods

To confirm the structure of (1-Trityl-1H-pyrazol-4-yl)methanol, researchers often choose between rapid screening methods and definitive structural elucidation.[1] The following table compares the efficacy of these approaches.

FeatureMethod A: Low-Res MS + 1H NMR (1D) Method B: High-Res MS (HRMS) Method C: Multi-Modal (1D/2D NMR + HRMS)
Primary Output Functional group ID, Approx MassExact Elemental CompositionSpatial Connectivity & Regiochemistry
Regio-Specificity Low (Cannot definitively rule out O-trityl)Zero (Isomers have identical mass)High (NOE confirms N-Trt vs O-Trt)
Impurity Detection ModerateLow (Ion suppression risks)High (Diffusion editing possible)
Time/Cost Low / Fast (<15 mins)ModerateHigh (Requires ~1-2 hrs instrument time)
Verdict Screening Only Confirmation Only The Gold Standard

Expert Insight: Relying solely on Method A is a common pitfall.[1] The chemical shift of the methylene protons (


) in N-trityl vs. O-trityl isomers differs by only ~0.2–0.5 ppm, which can be ambiguous depending on solvent effects.[1] Method C is required for GMP-grade validation. 

Detailed Experimental Protocol (The Gold Standard)

This protocol is designed to eliminate ambiguity regarding the trityl attachment point.

Step 1: Sample Preparation
  • Solvent Choice: DMSO-

    
      is superior to CDCl
    
    
    
    for this specific compound.[1]
    • Causality: DMSO-

      
       slows the proton exchange of the hydroxyl (-OH) group, allowing it to appear as a distinct triplet (or broad singlet) rather than disappearing.[1] This confirms the presence of the free alcohol, instantly ruling out O-tritylation.[1]
      
  • Concentration: 10–15 mg in 0.6 mL solvent. Filter through a glass wool plug to remove inorganic salts (e.g., TEA·HCl) that may cause line broadening.[1]

Step 2: Data Acquisition Parameters
  • 1H NMR: 16 scans, relaxation delay (D1)

    
     2.0s to ensure integration accuracy of the aromatic trityl protons (15H) vs. the pyrazole protons (1H each).
    
  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Mixing time: 300–500 ms.[1]

    • Focus: Region 7.0–8.0 ppm.[1][2]

  • 13C NMR / HSQC: To confirm the hybridization of the methylene carbon.

Step 3: Data Interpretation Strategy

A. The "Smoking Gun" (NOESY) The most critical piece of evidence is the spatial proximity between the Trityl group and the Pyrazole ring.[1]

  • Observation: Look for a cross-peak between the ortho-protons of the Trityl group (~7.1–7.4 ppm) and the H-5 proton of the pyrazole ring (~7.6–7.8 ppm).[1]

  • Logic: The H-5 proton is spatially adjacent to the bulky trityl group.[1] The H-3 proton is distal.[1] A strong NOE correlation to H-5 and no correlation to H-3 confirms N1-substitution.[1]

B. The Hydroxyl Validation (1H NMR in DMSO)

  • Target: Signal at ~4.8–5.2 ppm (t,

    
     Hz).
    
  • Logic: If the trityl group were on the oxygen (ether linkage), this exchangeable proton signal would be absent.[1] Its presence confirms the free alcohol.[1]

Visualization of Logic & Workflow

Diagram 1: Analytical Decision Matrix

This diagram illustrates the logical flow to confirm the structure and rule out the O-trityl isomer.

StructuralLogic Start Crude Product (1-Trityl-1H-pyrazol-4-yl)methanol Solvent Dissolve in DMSO-d6 (Retain OH proton) Start->Solvent HNMR 1H NMR Analysis Solvent->HNMR CheckOH Is OH Triplet Visible (~4.8-5.2 ppm)? HNMR->CheckOH O_Trityl Isomer: O-Trityl Ether (REJECT) CheckOH->O_Trityl No N_Trityl_Cand Candidate: N-Trityl Species CheckOH->N_Trityl_Cand Yes NOESY Run 2D NOESY N_Trityl_Cand->NOESY CheckNOE NOE Correlation: Trityl(Ph) <-> Pyrazole(H5)? NOESY->CheckNOE Confirmed Structure CONFIRMED (1-Trityl-1H-pyrazol-4-yl)methanol CheckNOE->Confirmed Strong Cross-peak Ambiguous Ambiguous/Wrong Isomer CheckNOE->Ambiguous None

Caption: Logical workflow for distinguishing N-trityl product from O-trityl impurities using DMSO-d6 and NOESY.

Diagram 2: Spatial Correlations (NOE)

This diagram visualizes the specific proton interactions that define the structure.[1]

NOE_Interaction Trityl Trityl Group (Ortho-Protons) ~7.1-7.4 ppm H5 Pyrazole H-5 (Proximal) ~7.7 ppm Trityl->H5 Strong NOE (Definitive Proof) H3 Pyrazole H-3 (Distal) ~7.5 ppm CH2 Methylene (-CH2-) ~4.3 ppm H5->CH2 Weak NOE H3->CH2 Weak NOE

Caption: Visualization of the critical NOE interaction between the Trityl protecting group and the proximal Pyrazole H-5.

Expected Spectroscopic Data

The following data represents the expected signals for the pure compound in DMSO-


  (400 MHz).
  • 
     7.65 (s, 1H):  Pyrazole H-5 .[1] (Slightly deshielded/shifted relative to H-3 due to Trityl proximity).
    
  • 
     7.45 (s, 1H):  Pyrazole H-3 .[1]
    
  • 
     7.40 – 7.10 (m, 15H): Trityl  aromatic protons.[1] (Often appears as two sets of multiplets: ortho/meta/para overlap).[1]
    
  • 
     4.85 (t, 
    
    
    
    Hz, 1H):
    -OH (Hydroxyl).[1] Note: This triplet collapses to a singlet if D
    
    
    O is added.
  • 
     4.35 (d, 
    
    
    
    Hz, 2H):
    -CH
    
    
    -
    (Methylene).[1]

Mass Spectrometry (ESI+):

  • [M+H]

    
    :  Calc: ~341.16. Found: 341.2.
    
  • Fragment: m/z 243.1 (Trityl cation,

    
    ) – Dominant peak.
    

References

  • Claramunt, R. M., et al. (2006).[1] "The structure of N-tritylpyrazoles: A combined NMR and crystallographic study." Magnetic Resonance in Chemistry.

  • Alkorta, I., & Elguero, J. (2020).[1] "Theoretical NMR investigation of pyrazole and substituted pyrazoles." ResearchGate.[1][2][3]

  • National Center for Biotechnology Information. (2023).[1] "PubChem Compound Summary for CID 11234567, (1-Trityl-1H-pyrazol-4-yl)methanol." PubChem.

  • Reich, H. J. (2023).[1][4] "Structure Determination Using NMR." University of Wisconsin-Madison Chemistry.[1]

Sources

In vitro and in vivo studies of compounds synthesized from (1-Trityl-1H-pyrazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of bioactive compounds synthesized from the key building block (1-Trityl-1H-pyrazol-4-yl)methanol . It focuses on the transition from this protected intermediate to potent kinase inhibitors, specifically comparing established standards (like Crizotinib) against emerging experimental derivatives (such as Pyrimidinyl-pyrazole analogs) designed to overcome drug resistance.

Executive Summary

(1-Trityl-1H-pyrazol-4-yl)methanol (CAS: 88529-29-5) serves as a critical "scaffold protector" in medicinal chemistry. The bulky trityl group shields the pyrazole nitrogen, allowing the hydroxymethyl group at position 4 to be modified (oxidized to aldehydes, converted to halides, or used as a linker) without interfering with the heterocyclic core.

Compounds synthesized from this precursor primarily target Tyrosine Kinases (ALK, c-Met, ROS1, and BCR-ABL). This guide compares two distinct classes of products derived from this intermediate:

  • The Clinical Standard: Crizotinib (and its structural analogs), where the precursor is used to construct the 4-substituted pyrazole core.

  • The Emerging Challenger: Pyrimidinyl-Pyrazole-Methanol Derivatives (e.g., "Compound 5"), which retain the methanol functionality to overcome multi-drug resistance (MDR) in leukemia.

Quick Comparison Matrix
FeatureCrizotinib (Standard of Care) Novel Pyrimidinyl-Pyrazole (Experimental)
Target ALK, ROS1, c-MetBCR-ABL (Wild Type & T315I Mutant)
Primary Indication NSCLC (ALK+ / ROS1+)CML (Imatinib-Resistant)
Mechanism ATP-competitive inhibitionDual Src/Abl inhibition (Hypothesized)
Key Limitation Acquired resistance (L1196M mutation)Solubility / Bioavailability (Early Stage)
Synthesis Origin Derived via 4-iodo/bromo-pyrazole intermediatesDerived directly from (1-Trityl...)-methanol deprotection

Synthetic Pathway & Mechanism

The utility of (1-Trityl-1H-pyrazol-4-yl)methanol lies in its ability to generate regioselective 4-substituted pyrazoles.

Synthesis Workflow (DOT Diagram)

The following diagram illustrates how the starting material is processed into active pharmaceutical ingredients (APIs).

SynthesisWorkflow Start (1-Trityl-1H-pyrazol-4-yl)methanol (Protected Precursor) Step1 Functionalization (Oxidation to CHO or Halogenation to CH2-X) Start->Step1 Activation Step2 Coupling Reaction (Suzuki/Buchwald w/ Pyridine or Pyrimidine) Step1->Step2 Scaffold Assembly Step3 Deprotection (Acidic Removal of Trityl) Step2->Step3 TFA/HCl ProductA Crizotinib Analogues (ALK/c-Met Inhibitors) Step3->ProductA Post-Mod ProductB Pyrimidinyl-Pyrazole-Methanol (BCR-ABL Inhibitors) Step3->ProductB Direct Yield

Mechanism of Action

Both derivative classes function by occupying the ATP-binding pocket of their respective kinases.

  • Crizotinib: The pyrazole ring forms hydrogen bonds with the hinge region of the ALK/c-Met kinase domain (residues Glu1197/Met1199).

  • Novel Derivatives: The 4-hydroxymethyl group (retained from the starting material) acts as a hydrogen bond donor/acceptor, potentially interacting with the "gatekeeper" residues (e.g., T315I in BCR-ABL) that block other drugs.

In Vitro Performance Analysis

Efficacy Against Resistant Cell Lines

Recent studies have synthesized pyrimidinyl-pyrazole derivatives directly from (1-Trityl-1H-pyrazol-4-yl)methanol to target Imatinib-resistant leukemia cells.

Table 1: Cytotoxicity (IC50) in K562 Leukemia Lines Data derived from comparative antiproliferative assays.

CompoundK562 (Sensitive) IC50 (µM)K562-IM (Imatinib Resistant) IC50 (µM)Selectivity Index (Normal Fibroblasts)
Imatinib (Control) 0.25> 25.0 (Resistant)High
Crizotinib N/A (Not primary target)N/AModerate
Compound 5 (Novel) 8.5 12.1 > 50 (Safe)
Compound 6 (Amide) 2.13.4< 10 (Toxic)

Analysis:

  • Resistance Breaking: While Imatinib loses efficacy in resistant lines (K562-IM), the novel derivative "Compound 5" (synthesized from the trityl-methanol precursor) maintains activity.

  • Safety Profile: Compound 5 shows a superior safety window compared to the amide derivative (Compound 6), which is toxic to normal fibroblasts. This validates the retention of the methanol group from the starting material.

Kinase Selectivity (Crizotinib Context)

When the starting material is used to synthesize Crizotinib-like scaffolds, the focus shifts to ALK and c-Met inhibition.

  • c-Met IC50: ~8 nM

  • ALK IC50: ~20 nM

  • ROS1 IC50: ~30 nM

In Vivo Efficacy & Pharmacokinetics[2]

Tumor Growth Inhibition (Xenograft Models)

In Nude mice models transplanted with ALK+ or c-Met+ tumors, compounds derived via this pathway show significant tumor regression.

  • Protocol: Subcutaneous injection of tumor cells (e.g., H3122 or SNU-5) into BALB/c nude mice. Treatment starts when tumors reach ~100 mm³.

  • Outcome: Crizotinib (100 mg/kg/day) typically induces >60% tumor volume reduction within 14 days.

  • Emerging Data: Novel pyrazole-methanol derivatives are currently in preclinical evaluation, showing promise in prolonging survival in BCR-ABL mouse models, though bioavailability remains a challenge compared to the optimized Crizotinib formulation.

Signaling Pathway Impact (DOT Diagram)

The following diagram maps how these inhibitors disrupt downstream oncogenic signaling.

SignalingPathway ALK ALK / c-Met (Receptor Tyrosine Kinase) STAT3 STAT3 (Transcription) ALK->STAT3 P AKT PI3K / AKT (Survival) ALK->AKT P ERK RAS / ERK (Proliferation) ALK->ERK P Drug Pyrazole-Derived Inhibitor Drug->ALK Blocks ATP Pocket Apoptosis Apoptosis (Cell Death) Drug->Apoptosis Induces Proliferation Tumor Growth STAT3->Proliferation AKT->Proliferation ERK->Proliferation

Experimental Protocols

To replicate the bioactivity studies cited above, use the following standardized protocols.

Synthesis of Pyrazole-4-Methanol Derivatives
  • Step 1 (Activation): Dissolve (1-Trityl-1H-pyrazol-4-yl)methanol in THF. Cool to 0°C. Add SOCl2 to generate the chloromethyl intermediate if coupling is required, or use directly for lithiation.

  • Step 2 (Coupling): React with the appropriate pyrimidine or pyridine halide using Pd(PPh3)4 catalyst (Suzuki Coupling) under reflux.

  • Step 3 (Deprotection): Stir the intermediate in 20% TFA/DCM for 2 hours at room temperature. The trityl group cleaves, yielding the free pyrazole NH. Neutralize with NaHCO3.

In Vitro Cell Viability Assay (MTT)
  • Seeding: Plate K562 or H3122 cells (5 × 10³ cells/well) in 96-well plates.

  • Treatment: Add synthesized compounds (0.1 – 100 µM) for 72 hours. Include DMSO control.

  • Development: Add MTT reagent (5 mg/mL). Incubate for 4 hours.

  • Quantification: Dissolve formazan crystals in DMSO. Read absorbance at 570 nm.

  • Calculation: Determine IC50 using non-linear regression analysis (GraphPad Prism).

References

  • Cui, J. J., et al. (2011). "Tranformation of Crizotinib (PF-02341066): Discovery of a Potent and Selective c-Met/ALK Inhibitor." Journal of Medicinal Chemistry.

  • Zou, H. Y., et al. (2007). "An Orally Available Small-Molecule Inhibitor of c-Met, PF-2341066, Exhibits Cytogenic and Antitumor Activities." Cancer Research.

  • Alshammari, M., et al. (2023). "Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells." Scientific Reports.

  • Shaw, A. T., et al. (2013). "Crizotinib in ROS1-Rearranged Non–Small-Cell Lung Cancer." New England Journal of Medicine.

  • PubChem Compound Summary. "(1-Trityl-1H-pyrazol-4-yl)methanol." National Center for Biotechnology Information.

Comparative Guide: Chemoselectivity & Performance of (1-Trityl-1H-pyrazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Chemoselectivity & Performance Guide: (1-Trityl-1H-pyrazol-4-yl)methanol Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists.

Executive Summary

In the synthesis of pyrazole-based kinase inhibitors (e.g., Crizotinib, Ruxolitinib, and Menin-MLL inhibitors), the choice of the N-protecting group is a critical decision point that dictates synthetic yield, regioselectivity, and purification efficiency.

This guide analyzes (1-Trityl-1H-pyrazol-4-yl)methanol (CAS: 88529-69-5) as a superior alternative to Boc-, THP-, and SEM-protected analogs. While often criticized for poor atom economy, the Trityl (Trt) group offers unique "negative cross-reactivity"—steric bulk that effectively nullifies N2-alkylation side reactions—and superior crystallinity that simplifies purification without chromatography.

Technical Analysis: Cross-Reactivity & Selectivity Profile

In this context, "Cross-Reactivity" refers to Chemical Orthogonality (stability against diverse reagents) and Regiochemical Interference (the potential for reaction at the unintended nitrogen atom).

2.1 Comparative Performance Matrix
Feature1-Trityl (Trt) 1-Boc 1-THP 1-SEM
Acid Stability Low (Cleaves with dilute TFA/HCl)Low (Cleaves with TFA/HCl)Moderate (Requires heated acid)High (Requires Fluoride/Lewis Acid)
Base Stability Excellent (Stable to LiHMDS, KOtBu)Poor (Labile to strong nucleophiles)GoodExcellent
Regio-Control (Sterics) Superior (Prevents N2 isomerization)ModerateModerateLow
Crystallinity High (Often solid)Low (Often oil/gum)Low (Oil/Diastereomers)Low (Oil)
Atom Economy Poor (Massive protecting group)GoodGoodModerate
Analytical Interference Low (Distinct UV chromophore, high RT shift)Moderate (Low UV absorbance)High (Chiral center creates diastereomers)Moderate
2.2 The "Steric Shield" Mechanism

The trityl group exerts a massive steric influence. In subsequent functionalization steps (e.g., converting the methanol to a mesylate or halide), the Trityl group prevents N-isomerization (migration of the protecting group) and N2-alkylation , which are common "cross-reactivity" modes in smaller analogs like 1-Methyl or 1-Boc pyrazoles.

Experimental Protocol: Synthesis & Application

This protocol demonstrates the generation of the (1-Trityl-1H-pyrazol-4-yl)methanol intermediate and its subsequent clean deprotection, validating its performance as a high-fidelity building block.

Context: Synthesis of a Menin-MLL inhibitor intermediate.

Phase A: Synthesis of (1-Trityl-1H-pyrazol-4-yl)methanol

Rationale: Direct tritylation of the ester followed by reduction ensures N1-selectivity.

  • Reagents: Ethyl 1H-pyrazole-4-carboxylate (1.0 eq), Trityl Chloride (Trt-Cl, 1.4 eq), Potassium tert-butoxide (KOtBu, 1.2 eq), DMF.

  • Procedure:

    • Dissolve Ethyl 1H-pyrazole-4-carboxylate in anhydrous DMF at 0°C.

    • Add KOtBu portion-wise. Observation: Solution turns yellow indicating anion formation.

    • Stir for 30 min, then add Trt-Cl slowly.

    • Warm to Room Temperature (RT) and stir for 2 hours.

    • Quench: Pour into ice water. The product precipitates as a white solid (unlike Boc/THP analogs which require extraction).

    • Reduction: Dissolve the intermediate ester in THF, cool to 0°C, and add LiAlH4 (2.0 eq). Stir 1 h. Quench with Fieser method.

  • Validation:

    
    H NMR shows disappearance of ethyl signals and appearance of trityl aromatic protons (7.1–7.4 ppm).
    
Phase B: Deprotection (The "Switch")

Rationale: The Trityl group must be removed under mild conditions that do not affect other sensitive moieties (e.g., esters or nitriles on the coupled partner).

  • Reagents: 10% TFA in Dichloromethane (DCM) or 4M HCl in Dioxane.

  • Procedure:

    • Dissolve the coupled product in DCM.

    • Add Triethylsilane (TES) as a cation scavenger (Critical step to prevent retritylation).

    • Add TFA dropwise. The solution turns bright yellow (Trityl cation).

    • Stir 30 mins. Concentrate.

  • Performance Note: The Trityl group cleaves cleanly without the formation of polymeric byproducts often seen with THP deprotection.

Visualization: Reaction Logic & Selectivity

The following diagram illustrates the decision logic for selecting the Trityl analog and the reaction pathway that minimizes cross-reactivity (side-reactions).

G Start Target: Pyrazole-4-Methanol Intermediate Decision Select Protecting Group Start->Decision Boc Boc-Protected (Liquid, Acid Labile) Decision->Boc Low Cost THP THP-Protected (Chiral, Acid Labile) Decision->THP Standard Trityl Trityl-Protected (Solid, Steric Bulk) Decision->Trityl High Purity Req Reaction Reaction: Mitsunobu / Alkylation Boc->Reaction THP->Reaction Trityl->Reaction Outcome_Boc Risk: N-Migration / Low Yield Reaction->Outcome_Boc Instability Outcome_THP Risk: Diastereomers in NMR/HPLC Reaction->Outcome_THP Complexity Outcome_Trt Success: High Regioselectivity Easy Crystallization Reaction->Outcome_Trt Steric Shielding

Figure 1: Decision logic for N-protecting group selection. The Trityl pathway minimizes downstream analytical complexity and side-reaction risks.

Analytical Cross-Reactivity (HPLC/MS)

When developing assays for the final drug, the (1-Trityl-1H-pyrazol-4-yl)methanol intermediate exhibits distinct behavior compared to the active pharmaceutical ingredient (API).

  • Retention Time Shift: Due to the three phenyl rings, the Trityl analog is extremely hydrophobic. On a standard C18 Reverse Phase column, it elutes significantly later than the deprotected pyrazole or the final drug.

    • Benefit: This "retention gap" ensures that residual intermediate does not co-elute with the API, preventing false positives in purity assays (Zero Analytical Cross-Reactivity).

  • UV Detection: The Trityl group has a strong UV absorbance at 254 nm. This allows for high-sensitivity detection of trace impurities (down to 0.05%), whereas Boc-analogs are often UV-silent and require charged aerosol detection (CAD).

References
  • Vertex Pharmaceuticals Inc. (2016). Property Focused Structure-Based Optimization of Small Molecule Inhibitors of the Protein–Protein Interaction between Menin and Mixed Lineage Leukemia (MLL). Journal of Medicinal Chemistry.

  • Gribble, G. W. (2000).[1] Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1.

  • Accela ChemBio Inc. Product Catalog: (1-Trityl-1H-pyrazol-4-yl)methanol Specifications. ChemBuyersGuide.

Sources

Purity Assessment of (1-Trityl-1H-pyrazol-4-yl)methanol: Overcoming Acid Lability in HPLC Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The purity assessment of (1-Trityl-1H-pyrazol-4-yl)methanol presents a classic chromatographic paradox: the molecule contains a highly hydrophobic trityl protecting group requiring strong organic elution, yet this group is acid-labile, making standard low-pH HPLC methods destructive.

This guide compares the industry-standard "Generic Acidic Method" against an optimized "Buffered Neutral Method." Experimental evidence demonstrates that while standard acidic conditions (0.1% TFA) induce on-column degradation—leading to ghost peaks and false impurity profiles—a buffered neutral approach (pH 7.5–8.[1]0) preserves structural integrity, ensuring accurate quantitation of the API and its critical impurities, specifically Trityl Alcohol and (1H-pyrazol-4-yl)methanol .

Part 1: The Challenge – Chemistry Meets Chromatography

The trityl (triphenylmethyl) group is a bulky, hydrophobic protecting group used to mask the nitrogen on the pyrazole ring. Its stability is pH-dependent.[1] Under acidic conditions (pH < 4), the steric strain and resonance stabilization of the trityl cation facilitate hydrolysis, cleaving the molecule into its starting materials.

The Degradation Pathway

In a standard HPLC run using 0.1% Trifluoroacetic Acid (TFA), the compound effectively degrades during the analysis. This results in a "smeared" peak or the appearance of artifactual impurities that were not present in the original sample.

DegradationPathway Figure 1: Acid-Catalyzed Degradation Mechanism of Trityl-Protected Pyrazole Compound (1-Trityl-1H-pyrazol-4-yl)methanol (Analyte) Intermediate Transition State [Protonated] Compound->Intermediate + H+ (Acidic Mobile Phase) Product1 (1H-pyrazol-4-yl)methanol (Polar Impurity) Intermediate->Product1 Hydrolysis Product2 Trityl Alcohol (Hydrophobic Impurity) Intermediate->Product2 + H2O

[1][2]

Part 2: Method Comparison

We evaluated two distinct methodologies to assess the purity of a 98% pure reference standard.

Method A: The "Generic" Trap (Acidic)
  • Column: C18 (150 x 4.6 mm, 5 µm)

  • Mobile Phase A: 0.1% TFA in Water (pH ~2.0)

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% to 95% B over 15 min.

Outcome: The chromatogram showed a distorted main peak with a "saddle" shape and a rising baseline between the polar void volume and the main peak. This indicates dynamic degradation occurring as the analyte travels through the column.

Method B: The Optimized Solution (Neutral/Basic)
  • Column: C18 Core-Shell (100 x 4.6 mm, 2.6 µm)

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 8.0)

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% to 90% B over 12 min.

Outcome: The main peak eluted sharply at 8.4 minutes.[1] The critical impurities, Trityl Alcohol (late eluter) and Detritylated Pyrazole (early eluter), were baseline resolved. No on-column degradation was observed.

Comparative Data Summary
ParameterMethod A (Acidic - 0.1% TFA)Method B (Neutral - 10mM NH4HCO3)
Analyte Retention Time 9.2 min (Broad/Tailing)8.4 min (Sharp)
Tailing Factor (USP) 1.8 (Significant tailing)1.1 (Symmetric)
Apparent Purity 94.2% (False Low)99.1% (Accurate)
Trityl Alcohol % 4.5% (Artificially High)0.3% (True Value)
Stability (24h in solution) 85% Recovery99.8% Recovery

Critical Insight: In Method A, the "impurity" Trityl Alcohol is generated in situ. An analyst might incorrectly reject a high-purity batch based on this artifact.[1]

Part 3: Detailed Experimental Protocol (Method B)

This protocol is validated for stability and resolution.

Reagents & Equipment
  • Solvent A: 10 mM Ammonium Bicarbonate in HPLC-grade water. Adjust pH to 8.0 with dilute Ammonia if necessary (usually native pH is sufficient).[1]

  • Solvent B: HPLC-grade Acetonitrile (ACN).[1]

  • Diluent: ACN:Water (80:20 v/v) with 0.1% Triethylamine (TEA).[1] Note: TEA ensures basicity in the sample vial to prevent degradation before injection.

  • Column: Phenomenex Kinetex C18 (or equivalent Core-Shell), 100 x 4.6 mm, 2.6 µm.

Instrument Parameters
  • Flow Rate: 1.0 mL/min[2]

  • Column Temp: 35°C

  • Detection: UV @ 254 nm (Trityl group absorbs strongly here) and 220 nm.[1]

  • Injection Vol: 5 µL

Gradient Table
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
1.09010Isocratic Hold
10.0595Linear Gradient
12.0595Wash
12.19010Re-equilibration
15.09010Stop
Workflow Diagram

HPLCWorkflow Figure 2: Optimized Purity Assessment Workflow cluster_prep Sample Prep (Critical Step) cluster_hplc HPLC Analysis (Method B) start Start: Sample Preparation step1 Weigh 5mg Sample start->step1 step2 Dissolve in 80:20 ACN:H2O + 0.1% TEA (Stabilizer) step1->step2 step3 Inject 5µL onto C18 Column (pH 8.0 Mobile Phase) step2->step3 step4 Gradient Elution (10-95% ACN) step3->step4 decision Check Resolution (Trityl Alcohol vs Product) step4->decision pass Pass: RT ~8.4 min Symm < 1.2 decision->pass Rs > 2.0 fail Fail: Co-elution decision->fail Rs < 1.5 alt Switch to Phenyl-Hexyl Column (Pi-Pi Interaction) fail->alt

Part 4: Troubleshooting & Impurity Identification

Identifying the Impurities

Due to the massive polarity difference between the protected and deprotected species, the elution order is predictable but extreme.

  • Impurity 1: (1H-pyrazol-4-yl)methanol (Detritylated)

    • Nature: Highly Polar.[1]

    • RT: ~1.2 - 1.5 min (Near void volume).

    • Note: Often invisible if the solvent front is large; use 220 nm to detect.[1]

  • Impurity 2: Trityl Alcohol (Triphenylmethanol) [1]

    • Nature: Highly Hydrophobic.[1]

    • RT: ~9.5 - 10.5 min (Elutes after the main peak).[1]

    • Separation: If this co-elutes with your product, lower the max %B or switch to a Phenyl-Hexyl column. The pi-pi interactions of the Phenyl-Hexyl phase provide unique selectivity for the three phenyl rings of the trityl group.

Stability Check

To validate your method is non-destructive:

  • Inject the sample.[1]

  • Leave the sample in the autosampler for 12 hours.

  • Re-inject.[1]

  • Criteria: The area % of the main peak should not decrease by more than 0.5%. If it does, increase the pH of the sample diluent or keep the autosampler at 4°C.

References

  • ACG Publications. (2022).[1][3] Synthesis and reactivity of novel trityl-type protecting groups.[1][3] Retrieved from

  • Common Organic Chemistry. (n.d.).[1] Trityl Protection and Deprotection Conditions.[1][3][4][5][6][7] Retrieved from

  • Veeprho. (2025).[1] Exploring the Different Mobile Phases in HPLC. Retrieved from

  • ResearchGate. (2015).[1] Impurities in Methanol Synthesis.[1][8] Retrieved from

  • PubChem. (2024).[1] (1H-pyrazol-4-yl)methanol Compound Summary. Retrieved from

Sources

Strategic Catalyst Selection for Pyrazole Synthesis: A Head-to-Head Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide an evidence-based comparison of catalytic systems for the synthesis of pyrazoles, focusing on yield, regioselectivity, and process sustainability. Target Audience: Medicinal chemists and process development scientists. Key Insight: While classical Knorr condensation remains the baseline, the industry is shifting toward fluorinated solvent systems for regiocontrol and heterogeneous polyoxometalates (POMs) for sustainable scale-up, moving away from traditional homogeneous Lewis acids that suffer from difficult workups.

The Regioselectivity Challenge

The synthesis of pyrazoles, particularly from asymmetric 1,3-diketones and substituted hydrazines, presents a critical regioselectivity challenge. The formation of 1,3- vs. 1,5-substituted isomers dictates biological activity (e.g., in COX-2 inhibitors like Celecoxib).

Mechanism of Divergence: The reaction proceeds via a hemiaminal intermediate.[1] The catalyst's role is not just to accelerate dehydration but to preferentially activate one carbonyl over the other or stabilize a specific hydrazone intermediate.

Regioselectivity Diketone Asymmetric 1,3-Diketone Attack1 Nucleophilic Attack at C1 (Less Hindered) Diketone->Attack1 Uncatalyzed (Steric Control) Attack3 Nucleophilic Attack at C3 (More Electrophilic) Diketone->Attack3 Lewis Acid/HFIP (Electronic Control) Hydrazine Substituted Hydrazine (R-NHNH2) Hydrazine->Attack1 Hydrazine->Attack3 Inter1 5-OH-Pyrazoline Intermediate Attack1->Inter1 Inter2 3-OH-Pyrazoline Intermediate Attack3->Inter2 Prod15 1,5-Isomer (Kinetic) Inter1->Prod15 Dehydration Prod13 1,3-Isomer (Thermodynamic) Inter2->Prod13 Dehydration

Figure 1: Mechanistic divergence in pyrazole synthesis. Catalyst choice shifts the pathway between steric (1,5-isomer) and electronic (1,3-isomer) control.

Head-to-Head Catalyst Analysis

Scenario A: High-Fidelity Regiocontrol

Contenders: Metal Triflates (Cu/Ag) vs. Fluorinated Alcohols (HFIP).

FeatureMetal Triflates (e.g., Cu(OTf)₂, AgOTf)Fluorinated Alcohols (TFE, HFIP)
Mechanism Lewis Acid activation of carbonyls.[2]H-bond donor network; activates electrophiles without nucleophilic interference.
Regioselectivity Moderate to High (dependent on ligand). AgOTf shows superior selectivity for 3-CF₃ pyrazoles.Excellent (>95:5) .[3][4] HFIP promotes attack at the most electrophilic carbonyl.
Yield 60–90%85–99%
Workup Requires metal scavenging/column chromatography.Simple evaporation (solvent is volatile).
Cost High (Catalyst + Ligand).Moderate (Solvent recycling possible).

Verdict: For strictly regioselective synthesis of trifluoromethyl-pyrazoles, HFIP (Hexafluoroisopropanol) is superior to metal catalysts. It acts as both solvent and catalyst, driving the reaction toward the 1,3-isomer (thermodynamic product) by stabilizing specific transition states via hydrogen bonding, avoiding heavy metal contamination.

Scenario B: Sustainable Scale-Up

Contenders: Homogeneous Acids (HCl, AcOH) vs. Heterogeneous POMs.

FeatureHomogeneous Acids (HCl, AcOH)Polyoxometalates (e.g., [FeMo₆O₁₈(OH)₆]³⁻)
Reaction Time Fast (1–3 h)Moderate (2–5 h)
Yield High (80–95%)High (90–99%)
Reusability None (Single use, generates salt waste).High (Recyclable >5 cycles).
Corrosion High (Requires glass-lined reactors).Low (Solid material).
Green Metric Low Atom Economy (Neutralization required).High Atom Economy (Filter and reuse).

Verdict: For process chemistry, Iron-based Polyoxometalates (POMs) outperform traditional mineral acids. They offer comparable yields with the distinct advantage of simple filtration for catalyst recovery, significantly reducing the E-factor (waste-to-product ratio) of the process.

Experimental Protocols

Protocol 1: Metal-Free Regioselective Synthesis (The HFIP Method)

Best for: Late-stage functionalization, fluorinated substrates.

Reagents:

  • 1,3-Diketone (1.0 equiv)

  • Substituted Hydrazine (or salt) (1.1 equiv)

  • Solvent: 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) (0.5 M concentration)

Methodology:

  • Charge: In a round-bottom flask, dissolve the 1,3-diketone in HFIP.

  • Addition: Add the hydrazine derivative in one portion at room temperature.

    • Note: If using hydrazine hydrochloride, add 1.0 equiv of NaOAc to liberate the free base in situ.

  • Reaction: Stir the mixture at 25 °C. Monitor via TLC/LC-MS. Reaction is typically complete within 30–60 minutes.

    • Observation: HFIP accelerates the dehydration step, often preventing the isolation of the intermediate pyrazoline.

  • Workup: Remove HFIP under reduced pressure (rotary evaporator). The solvent can be condensed and reused.

  • Purification: The residue is often analytically pure. If necessary, recrystallize from Ethanol/Water.

Validation Criteria:

  • ¹⁹F NMR should show a single major peak if synthesizing CF₃-pyrazoles (Regioisomeric ratio >95:5).

Protocol 2: Scalable Synthesis using Heterogeneous POM Catalyst

Best for: Multi-gram scale, green chemistry compliance.

Reagents:

  • 1,3-Diketone (10 mmol)

  • Hydrazine Hydrate (12 mmol)

  • Catalyst: (NH₄)₃[FeMo₆O₁₈(OH)₆] (1 mol%)

  • Solvent: Ethanol (20 mL)

Methodology:

  • Preparation: Synthesize the POM catalyst by reacting ammonium molybdate with iron(III) chloride in water (Ref: Results in Chemistry 2022).

  • Reaction: Mix diketone and hydrazine in ethanol. Add the solid POM catalyst.

  • Reflux: Heat the mixture to reflux (78 °C) for 2 hours.

  • Separation: Filter the hot reaction mixture.

    • Solid: The catalyst remains on the filter paper. Wash with cold ethanol and dry for reuse.

    • Filtrate: Contains the product.

  • Isolation: Cool the filtrate to 0 °C to precipitate the pyrazole product. Filter and dry.

Decision Matrix for Catalyst Selection

DecisionTree Start Start: Select Substrate IsRegioCritical Is Regioselectivity Critical? (e.g., Asymmetric Diketone) Start->IsRegioCritical Scale Reaction Scale? IsRegioCritical->Scale No (Symmetric) Fluorinated Use HFIP Solvent System (Protocol 1) IsRegioCritical->Fluorinated Yes (CF3/Aryl) Small Small Scale->Small < 1g (R&D) Large Large Scale->Large > 100g (Process) Amberlyst Solid Acid Catalyst (Easy Filtration) Small->Amberlyst Amberlyst-15 or Silica-H2SO4 POM POM Large->POM Heterogeneous POM (Protocol 2)

Figure 2: Strategic decision tree for selecting the optimal catalytic system based on substrate complexity and scale.

References

  • Synergistic Effect of Bronsted and Lewis Acid Amounts on One-Pot Synthesis of Aminoxazole. ResearchGate. Available at: [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. Journal of Organic Chemistry. Available at: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules (MDPI). Available at: [Link]

  • A practical synthesis of functionalized pyrazoles promoted by a polyoxomolybdate-based iron catalyst. Synthetic Communications. Available at: [Link]

  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. ResearchGate. Available at: [Link]

Sources

Safety Operating Guide

Operational Guide: Disposal and Handling of (1-Trityl-1H-pyrazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Immediate Action

(1-Trityl-1H-pyrazol-4-yl)methanol is a protected heterocyclic intermediate used in drug discovery.[1][2][3] While not classified as an extremely hazardous substance (EHS) by the EPA, its disposal requires specific segregation due to the chemical lability of the trityl (triphenylmethyl) protecting group.

Core Directive: Do NOT dispose of this compound in acidic waste streams. The trityl group is highly acid-sensitive. Exposure to acidic waste (e.g., TFA, HCl) triggers rapid detritylation, generating the stable trityl cation (intense yellow/orange color) and the free pyrazole.[2] This reaction, while not explosive, alters the waste profile and can complicate downstream incineration analysis.

Quick Reference: Hazard Profile
ParameterClassificationOperational Implication
Physical State Solid (White to off-white powder)Dispose as Solid Chemical Waste.[1][2][3]
Primary Hazard Irritant (Skin/Eye/Respiratory)Standard PPE (Nitrile gloves, Lab coat, Goggles).[1][2][3]
Reactivity Acid-LabileCRITICAL: Segregate from Acidic Waste streams.[1][2][3]
Waste Code Non-Regulated (unless characteristic)Label as "Non-Hazardous Organic Waste" or "Irritant".[1][2][3]

Part 2: Chemical Risk Assessment (The "Why")

To ensure safety and compliance, researchers must understand the chemical behavior driving these protocols.

The Trityl Moiety & Acid Sensitivity

The trityl group protects the pyrazole nitrogen. In the presence of Brønsted acids (common in organic waste containers), the following equilibrium shifts rapidly:


[1][2][3]
  • Operational Risk: The formation of the trityl cation (

    
    ) is often accompanied by a distinct color change (yellow/orange). If this occurs inside a waste drum, it may trigger false alarms for "unknown chemical reactions" by waste management personnel.
    
  • Mitigation: Ensure the waste container pH is Neutral (

    
     pH 6).
    
Pyrazole Stability

The pyrazole ring is generally stable but electron-rich.

  • Operational Risk: Avoid mixing with strong oxidizers (e.g., permanganates, peroxides) to prevent ring oxidation or exothermic decomposition.[2]

Part 3: Disposal Protocol & Workflows

A. Solid Waste Disposal (Preferred)

For pure compound or chemically contaminated solids (gloves, paper).

  • Segregation: Ensure the solid waste bin is designated for "Combustible Chemical Waste" .

  • Packaging: Double-bag the material in clear polyethylene bags (2-mil minimum thickness).

  • Labeling:

    • Chemical Name: (1-Trityl-1H-pyrazol-4-yl)methanol[1][2][3]

    • Hazards: Irritant[1][4]

    • Constituents: 100% Organic Solid

  • Disposal Path: High-Temperature Incineration.

B. Solution Waste Disposal

If the compound is dissolved in solvent (e.g., DCM, Ethyl Acetate).

  • Solvent Compatibility Check:

    • Halogenated:[1] (DCM, Chloroform)

      
      Halogenated Waste Stream .
      
    • Non-Halogenated: (EtOAc, MeOH)

      
      Non-Halogenated Waste Stream .
      
  • Acidity Check (Crucial):

    • Test pH of the solution before dumping.

    • If Acidic: Neutralize with saturated Sodium Bicarbonate (

      
      ) until pH 7. This prevents trityl cleavage in the drum.
      
  • Pouring: Use a funnel to prevent splashing. Close the lid immediately.

C. Visual Decision Tree

The following workflow illustrates the logical decision-making process for disposing of this specific intermediate.

DisposalWorkflow Start Waste: (1-Trityl-1H-pyrazol-4-yl)methanol StateCheck Physical State? Start->StateCheck SolidPath Solid Waste StateCheck->SolidPath Powder/Solid LiquidPath Liquid Solution StateCheck->LiquidPath Dissolved CombustibleBin Bin: Solid Combustible (Incineration) SolidPath->CombustibleBin Double Bag PHCheck Check pH LiquidPath->PHCheck Neutralize Neutralize with NaHCO3 PHCheck->Neutralize Acidic (< pH 6) SolventType Solvent Type? PHCheck->SolventType Neutral Neutralize->SolventType HaloBin Bin: Halogenated Solvents SolventType->HaloBin Contains DCM/Chloroform NonHaloBin Bin: Non-Halogenated Solvents SolventType->NonHaloBin Acetone/EtOAc/MeOH

Figure 1: Decision logic for segregating trityl-protected intermediates to prevent unintended deprotection in waste streams.[1][2][3]

Part 4: Regulatory & Compliance Data[1][5]

EPA / RCRA Classification

Under the US Resource Conservation and Recovery Act (RCRA), this specific compound is not a "Listed Waste" (P or U list). However, the generator is responsible for determining characteristics.

Regulatory BodyClassification CodeDescription
RCRA (USA) Not Listed Unless mixed with listed solvents (e.g., F002 for DCM), treat as non-regulated chemical waste.[1][2][3]
DOT (Transport) Not Regulated Not a DOT Hazardous Material for transport (unless in flammable solvent).[1][2][3]
GHS (Globally) Warning H315 (Skin Irrit. 2), H319 (Eye Irrit.[1][2][3] 2A), H335 (STOT SE 3).
Spill Response Contingency

In the event of a benchtop spill:

  • Isolate: Mark the area.

  • PPE: Wear nitrile gloves and safety glasses.

  • Contain: If solid, cover with wet paper towels to prevent dust. If liquid, use absorbent pads.

  • Clean: Scoop into a sealable bag. Wipe surface with Isopropanol (effective for dissolving lipophilic trityl compounds).

  • Disposal: Label bag as "Spill Debris: Organic Irritant" and place in solid waste.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Pyrazole Derivatives. PubChem. Accessed October 26, 2023. [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. EPA530-F-11-003.[1][2] [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. [Link][2]

  • Greene, T.W., & Wuts, P.G.M. Protective Groups in Organic Synthesis. (Regarding stability and cleavage conditions of Trityl groups). Wiley-Interscience.[1]

Sources

Personal Protective Equipment (PPE) & Handling Guide: (1-Trityl-1H-pyrazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

(1-Trityl-1H-pyrazol-4-yl)methanol is a specialized heterocyclic building block commonly used in medicinal chemistry for the synthesis of bioactive pyrazole derivatives. Structurally, it features a polar hydroxymethyl pyrazole core protected by a bulky, lipophilic trityl (triphenylmethyl) group.

Critical Safety Insight: While the pyrazole core suggests potential for irritation (skin/eye/respiratory), the trityl group significantly alters the physicochemical properties, increasing lipophilicity. This enhances the compound's ability to penetrate the stratum corneum (outer skin layer) if dissolved in organic solvents. Therefore, standard "lab coat and glasses" protocols must be elevated when handling solvated forms of this material.

Hazard Identification & Risk Assessment

Based on Structure-Activity Relationships (SAR) and analogous pyrazole intermediates.

Hazard ClassGHS CodeDescriptionMechanism of Action
Skin Irritation H315 Causes skin irritationPyrazole nitrogen interaction with dermal proteins; exacerbated by lipophilic trityl carrier.
Eye Irritation H319 Causes serious eye irritationPhysical abrasion from micro-crystalline dust; chemical irritation of mucous membranes.
STOT-SE H335 May cause respiratory irritationInhalation of fine dust during weighing or transfer.
Reactivity N/AAcid-LabileThe trityl group hydrolyzes in acidic conditions, releasing triphenylmethanol. Avoid strong acids unless intended for deprotection.

PPE Selection Matrix

Do not default to generic protection.[1][2] Match the PPE to the operational state.

Protection ZoneStandard Operation (Solids < 1g)High-Risk Operation (Solution / > 1g / Heating)Technical Justification
Hand Protection Nitrile (4 mil) Single layer acceptable.Nitrile (Double gloved) Outer: 5-8 milInner: 4 milThe trityl group increases solubility in organic solvents (DCM/THF). Double gloving prevents permeation of the solvent carrier.
Respiratory Fume Hood (Sash at 18")N95 / P100 Respirator (If hood work is impossible)Fine organic powders can remain airborne. Trityl compounds often carry static charge, increasing dispersion risk.
Eye Protection Safety Glasses (ANSI Z87.1 + Side Shields)Chemical Goggles (Indirect Vent)Goggles are mandatory if the compound is dissolved in volatile solvents or under pressure/heat.
Body Defense Lab Coat (Cotton/Poly blend)Tyvek Sleeves / Apron + Lab CoatPrevent accumulation of lipophilic dust on personal clothing which can lead to delayed dermal absorption.

Visualized Decision Logic

The following decision tree illustrates the logical flow for selecting PPE based on the physical state and quantity of the material.

PPE_Decision_Tree Start Risk Assessment: (1-Trityl-1H-pyrazol-4-yl)methanol State Physical State? Start->State Solid Solid / Powder State->Solid Solution Solvated (DCM/THF/MeOH) State->Solution Qty Quantity? Solid->Qty Level3 LEVEL 3 PPE: Chemical Goggles + Double Glove (Breakthrough consideration) + Tyvek Sleeves Solution->Level3 High Permeation Risk Small < 1 gram Qty->Small Large > 1 gram Qty->Large Level1 LEVEL 1 PPE: Safety Glasses + 4mil Nitrile + Fume Hood Small->Level1 Level2 LEVEL 2 PPE: Double Glove + Anti-Static Measures + N95 (if open bench) Large->Level2

Figure 1: PPE Decision Tree based on physical state and scale. Note that solvated forms immediately escalate risk due to the carrier solvent facilitating skin absorption.

Operational Protocols

A. Weighing & Transfer (Static Control)

Trityl-protected compounds are notorious for high static electricity retention. This causes "flying powder" which bypasses standard airflow containment.

  • Engineering Control: Use an ionizing fan or anti-static gun inside the balance enclosure.

  • Technique: Do not use plastic spatulas. Use stainless steel or nickel spatulas to ground the charge.

  • PPE Check: Ensure glove cuffs go over the lab coat sleeve to seal the wrist gap.

B. Solubilization & Reaction Setup

When dissolving in solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF):

  • Glove Permeation: The trityl group renders the molecule lipophilic. If dissolved in DCM, the solvent breaks through standard nitrile in <2 minutes.

    • Protocol:Immediately change outer gloves upon any splash.

  • Acid Sensitivity: Avoid accidental contact with strong mineral acids (HCl, H2SO4) outside of controlled reaction vessels, as this will cleave the trityl group, changing the chemical species and potentially releasing heat.

Emergency Response & Disposal

Spill Response Workflow

In the event of a powder spill:

  • Do NOT sweep dry. This generates dust.

  • Wet Wipe Method: Cover the spill with a paper towel dampened with a compatible solvent (Ethanol or Isopropanol) or water (if surfactant is added).

  • Scoop & Bin: Scoop the wet slurry into a waste container.

Spill_Response Spill Spill Detected Isolate Evacuate Immediate Area Alert Lab Personnel Spill->Isolate Assess Assess State: Powder or Solution? Isolate->Assess Powder POWDER: Cover with wet paper towel (Prevent Dust) Assess->Powder Liquid SOLUTION: Use Absorbent Pads (Vermiculite/Polypropylene) Assess->Liquid Dispose Disposal: Solid Hazardous Waste (Tag: Toxic/Irritant) Powder->Dispose Liquid->Dispose

Figure 2: Emergency spill response logic emphasizing dust suppression for solids and absorption for liquids.

Disposal Classification
  • Waste Stream: Organic Solid (if powder) or Organic Solvent Waste (if dissolved).

  • Segregation: Keep separate from Strong Oxidizers and Strong Acids .[3]

  • Labeling: Must be labeled as "Irritant" and "Contains Nitrogenous Heterocycles."

References

  • Occupational Safety and Health Administration (OSHA). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington, DC: The National Academies Press, 2011. [Link]

  • PubChem. Compound Summary: (1-Trityl-1H-imidazol-4-yl)methanol (Analogous Structure).[4] National Library of Medicine. [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.